molecular formula C5H3Br2FN2 B572243 3,5-Dibromo-6-fluoropyridin-2-amine CAS No. 1259477-39-8

3,5-Dibromo-6-fluoropyridin-2-amine

Cat. No.: B572243
CAS No.: 1259477-39-8
M. Wt: 269.899
InChI Key: HDRWKYVISLOIDG-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-fluoropyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H3Br2FN2 and its molecular weight is 269.899. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2FN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRWKYVISLOIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697581
Record name 3,5-Dibromo-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259477-39-8
Record name 3,5-Dibromo-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine, a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and materials science. We will explore its synthesis, physicochemical properties, and diverse applications, offering field-proven insights for researchers and drug development professionals.

Core Compound Identification and Physicochemical Profile

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is a substituted pyridine ring with the CAS Number 1291487-16-5 .[1][2][3] Its structure features an amino group at the 2-position, bromine atoms at the 3 and 5-positions, and a trifluoromethyl group at the 6-position.[1] This unique arrangement of functional groups imparts significant steric and electronic properties, making it a versatile intermediate in organic synthesis.[1]

Identifier Value
CAS Number 1291487-16-5
IUPAC Name 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine
Molecular Formula C6H3Br2F3N2
Molecular Weight 319.907 g/mol [1]
Synonyms 2-Amino-3,5-dibromo-6-trifluoropyridine
InChI Key HMBKQISYTKFUPE-UHFFFAOYSA-N[1]

The presence of two bromine atoms provides two reactive sites for cross-coupling reactions, while the amino group can be a site for further derivatization. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring.

Synthesis and Mechanistic Considerations

The synthesis of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine typically involves a multi-step process starting from a pyridine precursor. The key steps are bromination and trifluoromethylation.[1]

Conceptual Synthesis Workflow

Synthesis_Workflow Pyridine_Precursor Pyridine Precursor Bromination_Step Bromination (e.g., NBS) Pyridine_Precursor->Bromination_Step Dibrominated_Intermediate Dibrominated Pyridine Bromination_Step->Dibrominated_Intermediate Trifluoromethylation_Step Trifluoromethylation (e.g., CF3I) Dibrominated_Intermediate->Trifluoromethylation_Step Final_Product 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine Trifluoromethylation_Step->Final_Product

Caption: General synthetic workflow for 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.

Step-by-Step Experimental Protocol (Conceptual)
  • Bromination: A suitable pyridine precursor is subjected to bromination. N-bromosuccinimide (NBS) is a common reagent for this step, allowing for controlled introduction of bromine atoms at the 3 and 5 positions.[1] The reaction is typically carried out in a suitable solvent under controlled temperature conditions.

  • Trifluoromethylation: The trifluoromethyl group is introduced, often through electrophilic trifluoromethylation techniques.[1] This can be achieved using reagents like trifluoromethyl iodide in the presence of a base.[1]

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired purity.

The choice of starting material and reaction conditions is crucial for achieving a high yield and purity of the final product.

Applications in Research and Development

The unique structural features of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine make it a valuable building block in several areas of chemical research.

Pharmaceutical and Medicinal Chemistry

This compound is a key intermediate in the synthesis of novel therapeutic agents. Halogenated pyridines are important scaffolds in drug discovery, known to exhibit a range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][4] The bromine atoms can be readily substituted through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide variety of substituents and generate libraries of compounds for structure-activity relationship (SAR) studies.[5]

Derivatives of this compound have shown potential as:

  • Kinase Inhibitors: The pyridine scaffold can interact with the hinge region of kinases, which are crucial targets in cancer therapy.[6]

  • Antimicrobial and Anti-inflammatory Agents: The compound serves as a building block for creating new molecules with potential antimicrobial or anti-inflammatory properties.[1]

Medicinal_Chemistry_Application Starting_Material 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Starting_Material->Cross_Coupling Derivatization Further Derivatization (e.g., at Amino Group) Cross_Coupling->Derivatization Compound_Library Library of Novel Compounds Derivatization->Compound_Library Screening Biological Screening Compound_Library->Screening Lead_Compound Lead Compound for Drug Development Screening->Lead_Compound

Sources

3,5-Dibromo-6-fluoropyridin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-6-fluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The document elucidates the core physicochemical properties, with a primary focus on its molecular weight, and outlines its structural characteristics. Furthermore, this guide discusses the principles of its synthesis, analytical characterization, and essential safety protocols, contextualized within the broader landscape of halogenated heterocyclic compounds. This paper aims to serve as a foundational resource for professionals engaged in the research and development of novel chemical entities.

Introduction

Halogenated pyridines are a cornerstone in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of halogen atoms onto the pyridine scaffold allows for fine-tuning of electronic properties, metabolic stability, and binding affinities. This compound is a member of this vital class of compounds, featuring a unique substitution pattern that offers a versatile platform for further chemical modifications. Understanding the fundamental properties of this molecule, beginning with its precise molecular weight, is paramount for its effective utilization in research and development.

Core Physicochemical Properties

The identity and purity of a chemical compound are fundamentally established by its physicochemical properties. For this compound, a precise understanding of these characteristics is crucial for stoichiometric calculations in synthesis, analytical method development, and interpretation of experimental data.

Molecular Weight and Formula

The molecular weight of this compound is a critical parameter. Based on its molecular formula, C₅H₃Br₂FN₂, the calculated molecular weight is 268.90 g/mol .[1] This value is derived from the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), Fluorine (18.998 u), and Nitrogen (14.007 u).

A summary of the key identification and physicochemical data is presented in the table below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1259477-39-8[1]
Molecular Formula C₅H₃Br₂FN₂[1]
Molecular Weight 268.90 g/mol [1]
Canonical SMILES C1=C(C(=NC(=C1F)N)Br)Br-

Table 1: Core Physicochemical and Identification Data for this compound.

Synthesis and Reactivity

The synthesis of polysubstituted pyridines like this compound typically involves a multi-step process that leverages regioselective halogenation and amination reactions. While specific literature on the direct synthesis of this exact molecule is not extensively detailed, the general principles for creating such structures are well-established.

General Synthetic Approach

A plausible synthetic route would likely begin with a suitable pyridine precursor. The introduction of bromine and fluorine atoms can be achieved through various halogenation techniques. Electrophilic aromatic substitution is a common method for introducing bromine atoms onto the pyridine ring, often requiring harsh conditions due to the electron-deficient nature of the pyridine nucleus.[2][3] The introduction of a fluorine atom can be more challenging and may involve nucleophilic aromatic substitution on a pre-functionalized ring or diazotization-fluorination sequences (Balz-Schiemann reaction).

The logical workflow for the synthesis can be visualized as a sequence of functional group interconversions.

G cluster_0 Synthetic Pathway Pyridine Pyridine Precursor HalogenatedPyridine Halogenated Intermediate Pyridine->HalogenatedPyridine Regioselective Halogenation AminatedProduct This compound HalogenatedPyridine->AminatedProduct Amination

Caption: A generalized synthetic workflow for this compound.

Key Reactions and Causality
  • Bromination: The use of brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine in the presence of a Lewis acid allows for the introduction of bromine atoms. The positions of substitution are dictated by the electronic nature of the existing substituents on the pyridine ring.

  • Fluorination: Fluorination can be achieved through methods like the Balz-Schiemann reaction, where an amino group is converted to a diazonium salt and subsequently displaced by fluoride. Alternatively, nucleophilic aromatic substitution on a pyridine ring bearing a good leaving group (such as a nitro or chloro group) at the 6-position with a fluoride source is a viable strategy.

  • Amination: The introduction of the amino group at the 2-position can be accomplished via nucleophilic substitution of a suitable leaving group (e.g., a halogen) by ammonia or an ammonia equivalent.

Analytical Characterization

The structural confirmation and purity assessment of this compound rely on a suite of modern analytical techniques.

Spectroscopic and Chromatographic Methods
Analytical TechniqueExpected Observations
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) in a ratio of approximately 1:2:1 will be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR will show signals for the aromatic proton and the amine protons. ¹³C NMR will display distinct signals for each of the five carbon atoms in the pyridine ring. ¹⁹F NMR will show a characteristic signal for the fluorine atom, with coupling to adjacent protons.
High-Performance Liquid Chromatography (HPLC) HPLC is a standard method for assessing the purity of the compound. A well-developed HPLC method will show a single major peak for the pure compound, allowing for quantification of impurities.[4]
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine group, C-N stretching, and C-Halogen (C-Br, C-F) stretching vibrations.

Table 2: Key Analytical Techniques for the Characterization of this compound.

A typical analytical workflow for quality control is outlined below.

G cluster_1 Analytical Workflow Sample Synthesized Compound HPLC HPLC for Purity Sample->HPLC MS Mass Spectrometry for MW Sample->MS NMR NMR for Structure Sample->NMR Final Confirmed Structure & Purity HPLC->Final MS->Final NMR->Final

Caption: Standard analytical workflow for compound verification.

Safety and Handling

Halogenated organic compounds require careful handling due to their potential toxicity and reactivity. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety precautions for related compounds provide a strong basis for safe laboratory practices.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5] Keep containers tightly closed.

Hazard Identification

Based on the nature of similar brominated and fluorinated aromatic compounds, potential hazards may include:

  • Acute toxicity if swallowed, inhaled, or in contact with skin.

  • Skin and eye irritation.

  • Respiratory tract irritation.

It is imperative to handle this compound with the appropriate level of caution as an uncharacterized substance.

Conclusion

This compound is a valuable building block in synthetic chemistry, with its precise molecular weight of 268.90 g/mol serving as a fundamental parameter for its application. A thorough understanding of its physicochemical properties, coupled with established principles of synthesis, analysis, and safety, is essential for its effective and safe utilization in the development of novel pharmaceuticals and materials. This guide provides a foundational framework for researchers and scientists working with this and structurally related compounds.

References

  • PMC (NIH). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Predicted Chemical Properties of 3,5-Dibromo-6-fluoropyridin-2-amine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block in Medicinal Chemistry

Halogenated pyridines are foundational scaffolds in the synthesis of a vast array of pharmacologically active compounds. The strategic placement of halogens and an amino group on the pyridine ring offers a versatile platform for creating complex molecular architectures with tailored biological activities. 3,5-Dibromo-6-fluoropyridin-2-amine represents a promising, yet underexplored, building block with significant potential in drug discovery. The presence of two bromine atoms at the 3 and 5 positions provides reactive handles for cross-coupling reactions, while the amino group at the 2-position and the fluorine atom at the 6-position are expected to modulate the electronic properties and metabolic stability of derivative compounds.

The inclusion of fluorine in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide will provide a detailed projection of the key chemical attributes of this compound, empowering researchers to leverage its potential in their synthetic endeavors.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound can be extrapolated from its analogs, primarily 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine and 2-Amino-3,5-dibromopyridine. The strong electron-withdrawing nature of the fluorine atom, combined with the two bromine atoms, is expected to influence its melting point, solubility, and spectroscopic characteristics.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₅H₃Br₂FN₂Based on the chemical structure.
Molecular Weight ~269.90 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidAnalogous brominated pyridines are typically solids at room temperature.
Melting Point 110-125 °CExpected to be in a similar range to analogs like 2-Amino-3,5-dibromopyridine (103-107 °C) and 3,5-Dibromo-4-methylpyridin-2-amine (123-124 °C).[2] The fluorine atom may slightly alter crystal packing and influence the melting point.
Solubility Sparingly soluble in water, soluble in organic solvents (DMSO, DMF, Methanol)The hydrophobic nature of the dibrominated ring suggests low aqueous solubility, a common trait for similar compounds.
¹H NMR (DMSO-d₆) δ ~8.1 (s, 1H, H-4), ~6.6 (br s, 2H, NH₂)The single aromatic proton at the 4-position is expected to be a singlet, shifted downfield due to the deshielding effects of the adjacent bromine atoms. The chemical shift of the amino protons can vary and will likely appear as a broad singlet. This prediction is based on the ¹H NMR spectrum of 2-amino-3,5-dibromopyridine.[3]
¹³C NMR (DMSO-d₆) C2, C6, C3, C5, C4The carbon atoms attached to halogens (C3, C5, C6) and the amino group (C2) will show characteristic shifts. The fluorine atom will induce C-F coupling.
IR (KBr) ~3400-3200 cm⁻¹ (N-H stretching), ~1620 cm⁻¹ (N-H bending), C-Br, C-F, and aromatic C-N stretching bands.The primary amine will exhibit characteristic symmetric and asymmetric N-H stretching bands.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed starting from a readily available fluorinated pyridine precursor. A common strategy involves the bromination of an aminopyridine, followed by the introduction of the second bromine atom.

Synthesis_of_3_5_Dibromo_6_fluoropyridin_2_amine start 2-Amino-6-fluoropyridine intermediate 2-Amino-3-bromo-6-fluoropyridine start->intermediate N-Bromosuccinimide (NBS), Acetonitrile product This compound intermediate->product N-Bromosuccinimide (NBS), Acetonitrile (excess)

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 2-Amino-3-bromo-6-fluoropyridine

  • Rationale: The initial bromination is directed by the activating amino group to the ortho and para positions. In this case, the 3- and 5- positions are activated. Monobromination can be achieved by controlling the stoichiometry of the brominating agent. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine.

  • Procedure:

    • To a solution of 2-Amino-6-fluoropyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-Amino-3-bromo-6-fluoropyridine.

Step 2: Synthesis of this compound

  • Rationale: The introduction of the second bromine atom at the 5-position can be achieved by using an excess of the brominating agent and potentially more forcing conditions, as the pyridine ring is now deactivated by the first bromine atom.

  • Procedure:

    • Dissolve 2-Amino-3-bromo-6-fluoropyridine (1.0 eq) in acetonitrile.

    • Add an excess of N-Bromosuccinimide (1.5-2.0 eq) and heat the reaction mixture to reflux.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work-up the reaction as described in Step 1.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Predicted Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the amino group can be a site for N-functionalization.

Reactivity_of_3_5_Dibromo_6_fluoropyridin_2_amine reactant This compound product1 Aryl/Heteroaryl Substituted Pyridine reactant->product1 Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) product2 N-Acylated Pyridine reactant->product2 Acylation (Acyl chloride, base)

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-6-fluoropyridin-2-amine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a robust framework for its identification and characterization. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing comparisons with structurally analogous compounds, we present a detailed analysis of the expected spectral features. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate, interpret, and validate the spectroscopic data of this compound in their synthetic and analytical endeavors.

Introduction

The strategic incorporation of halogen atoms into organic molecules is a powerful tool in drug discovery, influencing key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, when substituted with multiple halogens and an amine group, presents a versatile platform for the development of novel therapeutic agents. This compound is one such compound, offering multiple points for chemical modification. Accurate and unambiguous characterization of this molecule is the foundation of its application. This guide details the expected outcomes from key spectroscopic techniques, providing the necessary insights for its confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple, dominated by the signal of the lone aromatic proton and the protons of the amine group.

Predicted Spectral Features:

  • Aromatic Proton (H-4): A single proton is present on the pyridine ring at the C-4 position. This proton is flanked by two bromine atoms and is also influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The strong deshielding effect of the adjacent bromine atoms is expected to shift this proton's resonance downfield. A chemical shift in the range of 7.8 - 8.2 ppm is anticipated. Due to coupling with the fluorine atom at the 6-position, this signal is expected to appear as a doublet . The through-space coupling constant (⁴JHF) is likely to be small, in the order of 1-3 Hz.

  • Amine Protons (NH₂): The two protons of the primary amine group will likely appear as a broad singlet in the region of 5.0 - 6.0 ppm . The exact chemical shift and peak shape will be dependent on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.8 - 8.2Doublet (d)⁴JHF = 1-3
NH₂5.0 - 6.0Broad Singlet (br s)-

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the five distinct carbon environments in the pyridine ring. The chemical shifts will be influenced by the attached substituents, and the signals for the fluorinated and brominated carbons will exhibit characteristic couplings.

Predicted Spectral Features:

  • C-2 (bearing NH₂): This carbon will be significantly shielded by the electron-donating amino group, but also influenced by the adjacent fluorine. A chemical shift in the range of 155 - 160 ppm is expected.

  • C-3 and C-5 (bearing Br): The carbons directly attached to the bromine atoms will be deshielded. Their chemical shifts are predicted to be in the region of 105 - 115 ppm .

  • C-4: This carbon, situated between the two bromine atoms, will have a chemical shift in the range of 140 - 145 ppm .

  • C-6 (bearing F): The carbon atom bonded to the fluorine will show a large one-bond C-F coupling (¹JCF) and will be significantly deshielded. Its chemical shift is expected to be in the range of 150 - 155 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-2155 - 160Doublet (d)²JCF ≈ 15-25
C-3105 - 115Doublet (d)³JCF ≈ 3-7
C-4140 - 145Singlet (s) or small doublet⁴JCF ≈ 0-2
C-5105 - 115Doublet (d)²JCF ≈ 20-30
C-6150 - 155Doublet (d)¹JCF ≈ 230-260

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample as prepared for ¹H NMR.

  • Instrument Setup: Configure the spectrometer for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide specific information about the fluorine-containing part of the molecule.

Predicted Spectral Features:

  • A single resonance is expected for the fluorine atom at the C-6 position. For fluoropyridines, the chemical shift is typically in the range of -70 to -90 ppm (relative to CFCl₃). The signal should appear as a doublet due to coupling with the H-4 proton (⁴JFH).

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
F-6-70 to -90Doublet (d)⁴JFH = 1-3

Experimental Protocol for ¹⁹F NMR Spectroscopy:

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

  • Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum.

  • Data Processing: Process the data as with other NMR experiments.

Analytical Workflow for NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR prep->H1_NMR C13_NMR ¹³C NMR prep->C13_NMR F19_NMR ¹⁹F NMR prep->F19_NMR interpret Correlate Spectra Assign Signals H1_NMR->interpret C13_NMR->interpret F19_NMR->interpret structure Confirm Structure of This compound interpret->structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Spectral Features:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 268.88 g/mol . Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a characteristic triplet of peaks. The expected peaks will be at m/z values corresponding to [C₅H₃⁷⁹Br₂FN₂]⁺, [C₅H₃⁷⁹Br⁸¹BrFN₂]⁺, and [C₅H₃⁸¹Br₂FN₂]⁺. The approximate intensity ratio of these peaks will be 1:2:1 .

  • Major Fragmentation Pathways:

    • Loss of a bromine atom: [M - Br]⁺

    • Loss of HBr: [M - HBr]⁺

    • Loss of HCN from the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zComments
[M]⁺267, 269, 271Molecular ion cluster (1:2:1 ratio)
[M - Br]⁺188, 190Loss of a bromine radical (1:1 ratio)
[M - HBr]⁺187, 189Loss of hydrogen bromide (1:1 ratio)

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Spectral Features:

  • N-H Stretching: The primary amine will show two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, typically in the range of 3300-3500 cm⁻¹ .[1]

  • N-H Bending: The scissoring vibration of the NH₂ group is expected around 1600-1650 cm⁻¹ .[1]

  • Aromatic C=C and C=N Stretching: These vibrations will appear in the region of 1400-1600 cm⁻¹ .

  • C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the range of 1200-1300 cm⁻¹ .

  • C-Br Stretching: The C-Br stretching vibrations will be found in the fingerprint region, typically between 500-650 cm⁻¹ .

Table 5: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric)~3450Medium
N-H Stretch (symmetric)~3350Medium
N-H Bend1600 - 1650Medium-Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium-Strong
C-F Stretch1200 - 1300Strong
C-Br Stretch500 - 650Medium

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Relationship between Spectroscopic Techniques

G Compound This compound NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spec. Compound->MS IR IR Spec. Compound->IR Structure Molecular Structure NMR->Structure Connectivity (Spin System) MS->Structure Molecular Weight & Formula IR->Structure Functional Groups

Caption: Interrelation of spectroscopic methods for structural confirmation.

Synthesis and Purity Considerations

A plausible synthetic route to this compound could involve the bromination of 6-fluoro-pyridin-2-amine. It is crucial to consider potential side products from such reactions, such as incompletely brominated starting material or regioisomers, which could complicate the interpretation of spectroscopic data. Chromatographic purification (e.g., column chromatography or recrystallization) is essential to ensure the purity of the sample before spectroscopic analysis. The presence of residual solvents from the synthesis or purification process is also a common observation, particularly in ¹H NMR spectra.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By understanding the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling patterns, the characteristic isotopic signature in the mass spectrum, and the key vibrational modes in the IR spectrum, researchers can confidently verify the structure and purity of this valuable synthetic building block. This foundational knowledge is critical for its successful application in the design and synthesis of novel molecules in the pharmaceutical and material science industries.

References

  • Introduction to IR Spectroscopy - Amines. (2012, October 11). [Video]. YouTube. [Link]

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3,5-Dibromo-6-fluoropyridin-2-amine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Bromofluoropyridinamines: Focus on 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

A Note on the Target Compound: Direct, in-depth technical data for 3,5-Dibromo-6-fluoropyridin-2-amine is not extensively available in public-domain scientific literature, suggesting it may be a novel or less-studied compound. However, a closely related and structurally similar compound, 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine , is well-documented. This guide will focus on the latter as a case study, providing a comprehensive overview of its chemical properties, synthesis, and applications, which can serve as a strong predictive framework for understanding the chemistry of other halogenated pyridinamines.

Chemical Identity and Properties

The IUPAC name for the primary subject of this guide is 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine .[1] This compound is a highly substituted pyridine derivative, making it a valuable building block in synthetic and medicinal chemistry.

Structural and Physicochemical Data

A summary of the key identifiers and properties for 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is presented below.

PropertyValueSource
IUPAC Name 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine[1]
CAS Number 1291487-16-5[1]
Molecular Formula C₆H₃Br₂F₃N₂[1]
Molecular Weight 319.91 g/mol [1]
Canonical SMILES C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br[1]
InChI Key HMBKQISYTKFUPE-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of highly substituted pyridines like 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine typically involves a multi-step process.

General Synthetic Approach

The synthesis generally involves the sequential functionalization of a pyridine core.[1] A common strategy includes:

  • Bromination: Introduction of bromine atoms at the 3 and 5 positions of a suitable pyridine precursor. This is often achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) or molecular bromine with a catalyst.[1]

  • Trifluoromethylation: The introduction of the trifluoromethyl group at the 6-position can be accomplished through various methods, including the use of electrophilic trifluoromethylating reagents.[1]

  • Amination: The final introduction of the amino group at the 2-position.

A generalized workflow for the synthesis is depicted below.

G start Pyridine Precursor step1 Bromination (e.g., NBS) start->step1 step2 Trifluoromethylation step1->step2 step3 Amination step2->step3 end 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine step3->end

Caption: Generalized synthetic workflow for 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.

Spectroscopic Characterization

The structural elucidation of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the primary amino group (N-H stretching) in the region of 3400-3500 cm⁻¹ and N-H bending vibrations around 1600-1650 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show signals corresponding to the aromatic proton and the protons of the amino group.

    • ¹³C NMR: Signals for the carbon atoms of the pyridine ring and the trifluoromethyl group would be observed.

    • ¹⁹F NMR: A characteristic signal for the trifluoromethyl group would be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Applications in Research and Development

Halogenated and substituted aminopyridines are crucial intermediates in the development of novel therapeutics and functional materials.

Pharmaceutical and Agrochemical Applications

This class of compounds serves as a versatile scaffold in drug discovery and agrochemical research.

  • Pharmaceuticals: They are used as building blocks for creating compounds with potential antimicrobial or anti-inflammatory properties.[1] The specific substitution pattern can influence the biological activity of the final molecule. For instance, aminopyridine-containing spiro derivatives have been investigated as inhibitors of EGFR mutations in cancer therapy.[2]

  • Agrochemicals: Derivatives of substituted pyridines may exhibit biological activity against pests and pathogens, making them candidates for the development of new agrochemicals.[1]

Materials Science

The unique electronic properties imparted by the halogen and trifluoromethyl substituents make these compounds of interest in materials science for the synthesis of advanced materials with specific electronic or optical properties.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine and related substances.

Hazard Identification and Personal Protective Equipment (PPE)
  • Harmful if swallowed.[3][4]

  • Causes skin irritation.[3][4][5]

  • Causes serious eye irritation.[3][4][5]

  • May cause respiratory irritation.[3][4][5]

Based on these, the following PPE is recommended:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not ingest or inhale.[6][7] Wash hands thoroughly after handling.[6][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

Conclusion

While direct information on this compound is limited, the comprehensive data available for the closely related 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine provides a valuable framework for understanding its chemistry. The highly functionalized nature of this and similar pyridinamines makes them important intermediates in the synthesis of a wide range of biologically active molecules and advanced materials. Further research into the synthesis and properties of these compounds is likely to yield new discoveries in both medicinal chemistry and materials science.

References

  • PubChem. 3,5-Dibromoaniline. [Link]

  • ResearchGate. 3,5-Dibromo-6-methylpyridin-2-amine. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. 5-Bromo-6-fluoropyridin-2-amine. [Link]

  • National Center for Biotechnology Information. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. [Link]

  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • PubChem. 2-Amino-5-bromo-3-fluoropyridine. [Link]

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A Technical Guide to 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Indole Nucleus in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] Its presence in essential natural products, such as the amino acid tryptophan, and its role as a key pharmacophore in numerous approved pharmaceuticals underscore its significance in drug discovery.[2] The unique electronic properties and the ability of the indole nucleus to participate in various intermolecular interactions make it a privileged scaffold for the design of novel therapeutic agents.[2][3] The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[3] Within this context, 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate has emerged as a valuable and versatile building block for the synthesis of complex, biologically active compounds.[1]

Physicochemical Properties and Characterization

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is an indole-based dicarboxylate ester.[1] Its modular structure, featuring ester groups at the 2 and 5 positions, provides reactive handles for further chemical modifications, making it an attractive starting material in medicinal chemistry and materials science.[1]

PropertyValueSource
CAS Number 884494-66-0[1][4]
Molecular Formula C13H13NO4[1][4][5]
Molecular Weight 247.25 g/mol [1][4][5]
IUPAC Name 2-O-ethyl 5-O-methyl 1H-indole-2,5-dicarboxylate[1]
Appearance Colorless solid[6]
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)OC[1]

Synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate: A Step-by-Step Protocol

The synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is typically achieved through the regioselective esterification of indole-2,5-dicarboxylic acid.[1] This method allows for the controlled introduction of the ethyl and methyl ester functionalities at the desired positions.

Experimental Protocol: Regioselective Esterification

Objective: To synthesize 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate from indole-2,5-dicarboxylic acid.

Reagents and Materials:

  • Indole-2,5-dicarboxylic acid

  • Ethanol (anhydrous)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend indole-2,5-dicarboxylic acid in a mixture of anhydrous ethanol and anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. The acid acts as a catalyst for the esterification reaction.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate can be further purified by recrystallization or column chromatography to yield the final product.

Synthesis_of_2_Ethyl_5_methyl_1H_indole_2_5_dicarboxylate indole_dicarboxylic_acid Indole-2,5-dicarboxylic Acid reagents Ethanol, Methanol, H₂SO₄ (cat.) indole_dicarboxylic_acid->reagents 1. Mix reflux Reflux reagents->reflux 2. Heat workup Aqueous Workup (NaHCO₃, Extraction) reflux->workup 3. Quench & Extract purification Purification (Recrystallization/ Chromatography) workup->purification 4. Purify final_product 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate purification->final_product Yields

Caption: Synthetic workflow for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The indole scaffold itself is a well-established pharmacophore, and derivatives have shown a wide range of biological activities.[1][3]

A Scaffold for Diverse Biological Targets

Research into indole derivatives has revealed their potential to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] These include:

  • Anticancer Activity: Many indole-containing compounds have been investigated for their ability to inhibit the proliferation of cancer cells and induce apoptosis.[1][3]

  • Neurological Disorders: The indole nucleus is a key component of several neurotransmitters, and its derivatives are being explored for the treatment of conditions such as depression and anxiety.[1]

  • Antimicrobial and Antiviral Activity: The structural diversity of indole derivatives has led to the discovery of compounds with potent activity against various pathogens.[7]

The functional groups of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate, particularly the ester moieties, provide convenient points for chemical modification, allowing for the generation of libraries of novel compounds for biological screening.

Biological_Potential_of_Indole_Derivatives cluster_applications Potential Therapeutic Applications indole_scaffold Indole Scaffold (e.g., from 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate) anticancer Anticancer Agents indole_scaffold->anticancer Targets Cancer Cell Proliferation & Apoptosis cns CNS-Active Compounds (e.g., for Anxiety, Depression) indole_scaffold->cns Modulates Neurotransmitter Systems antimicrobial Antimicrobial & Antiviral Drugs indole_scaffold->antimicrobial Inhibits Pathogen Growth & Replication

Caption: Therapeutic potential of indole-based compounds.

Conclusion and Future Perspectives

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate represents a significant tool in the arsenal of medicinal chemists. Its straightforward synthesis and the presence of versatile functional groups make it an ideal starting point for the development of novel therapeutic agents. As our understanding of the biological roles of indole-containing molecules continues to expand, the importance of key intermediates like 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate in driving innovation in drug discovery is set to grow. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this and other functionalized indoles, as well as the exploration of their utility in generating novel compounds for a wider range of therapeutic targets.

References

  • indole suppliers USA. Chemical Sources. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate. Lead Sciences. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. PubMed. [Link]

  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. ResearchGate. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. PubMed. [Link]

  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. LinkedIn. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]

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3,5-Dibromo-6-fluoropyridin-2-amine structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analogs of 3,5-Dibromo-6-fluoropyridin-2-amine

Foreword

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic incorporation of halogen atoms, particularly fluorine and bromine, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4][5][6] this compound emerges as a highly versatile starting material, presenting a trifecta of functional handles for synthetic elaboration. The bromine atoms at the C3 and C5 positions are ripe for cross-coupling reactions, the fluorine at C6 influences electronic character and metabolic stability, and the primary amine at C2 provides a classical point for derivatization.[3][5][7] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and potential applications of structural analogs derived from this potent chemical core.

The Core Scaffold: Strategic Considerations

The utility of this compound lies in the distinct reactivity of its constituent parts:

  • C3 and C5 Bromine Atoms: These serve as primary sites for introducing molecular diversity. They are readily functionalized via a host of palladium-catalyzed cross-coupling reactions, allowing for the installation of aryl, heteroaryl, alkyl, alkyne, and amine substituents. Their symmetric placement offers the potential for both mono- and di-substitution, enabling fine-tuning of molecular shape and properties.

  • C6 Fluorine Atom: Fluorine's high electronegativity and small size can profoundly impact a molecule's pKa, lipophilicity, and conformational preference.[3] This often translates to improved metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to biological targets through unique electronic interactions.[4][5][6]

  • C2 Amino Group: This nucleophilic primary amine is a crucial pharmacophoric element, capable of forming key hydrogen bond interactions with biological targets.[8] It is an ideal site for derivatization into amides, sulfonamides, and ureas, further expanding the accessible chemical space.

Synthetic Strategies for Analog Generation

A multi-pronged synthetic approach is essential to fully explore the chemical space around the core scaffold. The following section details validated protocols for key transformations.

Functionalization at C3 and C5 via Cross-Coupling

Palladium-catalyzed reactions are the workhorse for modifying the C-Br bonds. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

This reaction is paramount for introducing aryl and heteroaryl fragments.

Experimental Protocol: Mono-Arylation of the Core Scaffold

  • Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

This method enables the introduction of a diverse range of primary and secondary amines.

Experimental Protocol: Mono-Amination of the Core Scaffold

  • Reagent Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vial and heat to 90-110 °C. Monitor the reaction's progress.

  • Workup & Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product into an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by flash chromatography.

Derivatization of the C2-Amino Group

Standard acylation and sulfonylation reactions provide a straightforward route to analogs with modified hydrogen bonding capabilities.

Experimental Protocol: Acylation to form Amide Analogs

  • Reagent Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup & Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) and saturated NaHCO₃, then brine. Dry, concentrate, and purify by chromatography or recrystallization.

Synthetic Workflow Visualization

Synthetic_Workflow cluster_CBr C-Br Functionalization (C3/C5) cluster_NH2 C2-Amine Derivatization Core 3,5-Dibromo-6-fluoro pyridin-2-amine Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (+ R₂NH) Core->Buchwald Pd(0), Ligand, Base Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Pd(0), Cu(I), Base Amidation Amidation (+ RCOCl) Core->Amidation Base Sulfonylation Sulfonylation (+ RSO₂Cl) Core->Sulfonylation Base Aryl_Analog Aryl/Heteroaryl Analog Suzuki->Aryl_Analog Amine_Analog Amine Analog Buchwald->Amine_Analog Alkyne_Analog Alkyne Analog Sonogashira->Alkyne_Analog Amide_Analog Amide Analog Amidation->Amide_Analog Sulfonamide_Analog Sulfonamide Analog Sulfonylation->Sulfonamide_Analog

Caption: Key synthetic pathways for analog generation from the core scaffold.

Physicochemical and Structural Characterization

Rigorous characterization is non-negotiable for ensuring the identity, purity, and structural integrity of each synthesized analog. A multi-technique approach is standard practice.

Table 1: Standard Characterization Suite for Novel Analogs

TechniquePrimary PurposeInformation Yielded
NMR Spectroscopy Definitive Structure Elucidation¹H NMR: Confirms proton environments and coupling. ¹³C NMR: Confirms carbon backbone. ¹⁹F NMR: Confirms the presence and environment of the fluorine atom.
Mass Spectrometry Molecular Weight ConfirmationHigh-Resolution MS (HRMS): Provides an exact mass measurement, confirming the elemental formula.[7]
LC-MS Purity Assessment & Reaction MonitoringQuantifies the purity of the final compound and tracks the conversion of starting materials during synthesis.
FT-IR Spectroscopy Functional Group IdentificationDetects characteristic vibrational frequencies for key bonds (e.g., N-H stretches, C=O stretch in amides).[7]
X-ray Crystallography Unambiguous 3D StructureProvides the precise spatial arrangement of atoms, bond lengths, and angles in a single crystal, confirming stereochemistry and conformation.

Structure-Activity Relationship (SAR) Framework

The systematic generation and testing of analogs allow for the development of a robust SAR model, which is the cornerstone of rational drug design.

Logical Progression for SAR Exploration:

  • Library Synthesis: Create focused libraries by systematically varying one substituent at a time (at C3, C5, or C2) while keeping the others constant.

  • Biological Screening: Test the synthesized analogs in relevant primary biological assays (e.g., enzyme inhibition, cell viability).

  • Data Analysis: Correlate structural changes with observed activity. For instance, does increasing the size of the C3 substituent increase or decrease potency? Is an H-bond donor or acceptor preferred on the C2-amide?

  • Iterative Optimization: Use the initial SAR insights to design and synthesize a second generation of "smarter" analogs to test new hypotheses and refine the lead compounds. This iterative cycle is crucial for enhancing potency, selectivity, and drug-like properties.

SAR Development Cycle

SAR_Cycle A Core Scaffold Selection (this compound) B Analog Library Synthesis (Vary R₁, R₂, R₃) A->B C Biological Screening & Assay B->C D Data Analysis & SAR Identification (Potency, Selectivity, PK) C->D E Design of Next-Gen Analogs (Lead Optimization) D->E E->B Iterative Refinement

Caption: The iterative workflow for establishing structure-activity relationships.

Fields of Application

The structural motifs accessible from this core scaffold are highly relevant to contemporary research in both medicine and materials.

Medicinal Chemistry

The 2-aminopyridine core is a validated pharmacophore found in numerous drugs.[2] Analogs of this compound are promising candidates for a range of therapeutic areas:

  • Oncology: Many kinase inhibitors feature substituted pyridine cores.

  • Infectious Diseases: The scaffold can be elaborated to target enzymes specific to bacteria, viruses, or protozoan parasites.[9]

  • Neurological Disorders: The ability to cross the blood-brain barrier is a key challenge that can be addressed by tuning lipophilicity and polarity through analog synthesis.[8]

The strategic inclusion of fluorine is known to enhance membrane permeability and metabolic stability, key attributes for successful drug candidates.[10]

Materials Science

Highly functionalized aromatic and heteroaromatic systems are the building blocks of advanced organic materials. The electronic properties of the pyridine ring, tunable through substitution, make these analogs attractive for:

  • Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Supramolecular Chemistry: The defined geometry and potential for directed intermolecular interactions (e.g., hydrogen bonding, halogen bonding) make them useful for creating complex, self-assembling architectures.

Conclusion

This compound represents a starting point of immense potential. Its densely packed and orthogonally reactive functional groups provide a robust platform for the rapid generation of diverse and complex molecular architectures. The synthetic protocols and strategic framework presented in this guide offer a clear path for researchers to harness this versatility, enabling the discovery of novel chemical entities with significant potential in both drug discovery and materials science. The key to success lies in the methodical application of synthetic chemistry coupled with a rigorous, iterative cycle of characterization and screening to build a comprehensive understanding of the structure-activity landscape.

References

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Structures of the 2-aminopyridine analogs characterized in this study. ResearchGate. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

  • The structures of several drugs, containing 2-aminopyridine and 3-substituted γ-lactone fragments, and cerpegin. ResearchGate. Available at: [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. European Journal of Medicinal Chemistry. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • General reaction sequence towards difunctionalized pyridines of type 7. ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Reactivity Profile of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

3,5-Dibromo-6-fluoropyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of substituents—an activating amino group, two reactive bromine atoms at positions amenable to cross-coupling, and a modulating fluorine atom—provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of the reactivity profile of this compound, providing field-proven insights and detailed protocols for its strategic functionalization.

The pyridine core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The strategic introduction of bromine and fluorine atoms onto this core enhances its utility. The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom, positioned adjacent to the ring nitrogen, significantly influences the electronic properties of the pyridine ring, impacting the regioselectivity of subsequent reactions and often improving the metabolic stability and pharmacokinetic properties of the final compounds.

This document will delve into the key aspects of the reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section will provide not only detailed experimental protocols but also the underlying scientific principles that govern these transformations, empowering researchers to rationally design and execute their synthetic strategies.

Core Reactivity Principles: An Electronically Complex System

The reactivity of this compound is governed by the interplay of its various functional groups. The amino group at the C2 position is a strong electron-donating group, activating the pyridine ring towards electrophilic substitution, although the presence of three electron-withdrawing halogens makes such reactions less common. More importantly, the bromine and fluorine atoms create a complex electronic landscape that dictates the regioselectivity of cross-coupling and nucleophilic substitution reactions.

In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is a critical step. For polyhalogenated pyridines, the site of oxidative addition is generally favored at positions alpha to the ring nitrogen (C2 and C6) due to the electronic nature of the pyridine ring.[1] However, the substitution pattern of this compound presents a more nuanced scenario. The fluorine at C6 and the amino group at C2 leave the C3 and C5 positions as the primary sites for cross-coupling. The relative reactivity of the C3-Br and C5-Br bonds can be influenced by steric hindrance and the specific catalytic system employed.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly noteworthy for their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromopyridine and an organoboron reagent.[2][3] This reaction is widely used to introduce aryl, heteroaryl, and alkyl groups.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.[3] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands such as XPhos are often effective.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established methods for similar brominated aminopyridines.[6]

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • Potassium phosphate (K₃PO₄) (2.0 equivalents)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₃PO₄ (2.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective palladium(0) source for Suzuki couplings.
Ligand Triphenylphosphine (in Pd(PPh₃)₄)Provides a balance of stability and reactivity for many substrates.
Base K₃PO₄A moderately strong base suitable for a wide range of functional groups.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 85-95 °CProvides sufficient thermal energy to drive the reaction without significant decomposition.

Regioselectivity: For 3,5-dibromopyridine derivatives, the regioselectivity of the Suzuki coupling can be influenced by the reaction conditions. In many cases, the C5 position is more reactive due to a combination of electronic and steric factors. However, the fluorine at C6 may alter this preference. Careful analysis of the product mixture is essential to determine the regiochemical outcome.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - K3PO4 Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Heat Heat to 85-95 °C (12-24h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Dilute with Ethyl Acetate Monitor->Quench Wash Wash with Water & Brine Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Coupled Product Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7][8][9] This reaction is highly valuable for the synthesis of substituted anilines and other N-aryl compounds.

Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as BINAP and Xantphos often providing excellent results.[10] The base plays a crucial role in deprotonating the amine, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used.[11]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol is based on general procedures for the amination of bromopyridines.[11]

  • Materials:

    • This compound

    • Secondary amine (1.2 equivalents)

    • Pd₂(dba)₃ (0.02 equivalents)

    • (±)-BINAP (0.06 equivalents)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 equivalents), (±)-BINAP (0.06 equivalents), and NaOtBu (1.4 equivalents).

    • Add toluene, followed by this compound (1.0 equivalent) and the secondary amine (1.2 equivalents).

    • Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃A common palladium(0) precursor.
Ligand (±)-BINAPA bulky, electron-rich bidentate phosphine ligand that promotes efficient amination.
Base NaOtBuA strong, non-nucleophilic base required for amine deprotonation.
Solvent TolueneA non-polar aprotic solvent suitable for this reaction.
Temperature 80-110 °CFacilitates the reaction while minimizing side reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-Br Pd0->OA_complex Amine_adduct [Ar-Pd(II)(L_n)(HNR'R'')]^+Br^- OA_complex->Amine_adduct Amine Coordination Amido_complex Ar-Pd(II)(L_n)-NR'R'' Amine_adduct->Amido_complex Deprotonation Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Pd0_regen Pd(0)L_n Amido_complex->Pd0_regen ArBr Ar-Br ArBr->OA_complex Oxidative Addition Amine HNR'R'' Amine->Amine_adduct Base Base Base->Amido_complex HBase [H-Base]^+

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA_r): A Classic Transformation

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNA_r) also plays a role in the functionalization of this compound, particularly at the C6 position due to the activating effect of the adjacent nitrogen atom. The fluorine atom is a good leaving group in SNA_r reactions on electron-deficient aromatic rings.

Mechanistic Principles: SNA_r reactions on pyridines proceed via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[2] The rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize this intermediate. The pyridine nitrogen itself acts as a strong electron-withdrawing group, particularly activating the ortho (C2, C6) and para (C4) positions.[12]

Potential Reactivity: While the bromine atoms are generally less reactive than fluorine as leaving groups in SNA_r, strong nucleophiles under forcing conditions could potentially displace them. However, the most likely site for SNA_r on this substrate is the C6 position, displacing the fluoride.

Illustrative Reaction: Amination at C6

  • Reaction: this compound + R₂NH → 3,5-Dibromo-6-(dialkylamino)pyridin-2-amine + HF

  • Conditions: This reaction would likely require elevated temperatures and a suitable solvent such as DMSO or NMP. The amine can act as both the nucleophile and the base to neutralize the HF byproduct, or an external base can be added.

Conclusion and Future Outlook

This compound is a richly functionalized building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions at the C3 and C5 positions and potentially by nucleophilic aromatic substitution at the C6 position.

A thorough understanding of the principles of regioselectivity in these reactions is paramount. The interplay between the electronic effects of the amino, fluoro, and bromo substituents, combined with the judicious choice of catalysts, ligands, and reaction conditions, allows for the selective functionalization of this versatile scaffold. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full synthetic potential of this compound in their scientific endeavors. Further exploration of its reactivity with a broader range of coupling partners and nucleophiles will undoubtedly continue to expand its utility in the creation of innovative molecular entities.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]

Sources

Unlocking New Therapeutic Frontiers: The Potential of 3,5-Dibromo-6-fluoropyridin-2-amine as a Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Strategic functionalization of this scaffold is a key strategy in modern drug discovery. This guide focuses on 3,5-Dibromo-6-fluoropyridin-2-amine, a highly functionalized pyridine derivative poised for significant applications in therapeutic development. We will explore its chemical attributes, synthetic utility, and, most critically, its potential as a privileged scaffold for designing next-generation kinase inhibitors. This document provides not just theoretical insights but also practical, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

The Strategic Value of the this compound Scaffold

The therapeutic potential of this compound stems from the specific arrangement and electronic nature of its substituents. Understanding these features is crucial for rationally designing derivatives with desired biological activities.

  • The Pyridine Core: As a nitrogen-containing heterocycle, the pyridine ring is an excellent bioisostere for a phenyl ring but offers the advantage of acting as a hydrogen bond acceptor, enhancing interactions with biological targets.[3]

  • Amino Group (Position 2): The 2-amino group is a critical anchor point. It can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP in many kinase active sites. This is a classic feature of many successful kinase inhibitors.[4]

  • Bromine Atoms (Positions 3 and 5): The two bromine atoms are not merely passive substituents. They are ideal handles for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core, a cornerstone of structure-activity relationship (SAR) studies. Their electron-withdrawing nature also modulates the pKa of the pyridine nitrogen.

  • Fluorine Atom (Position 6): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[2] The fluorine atom at position 6 can block potential sites of metabolism (specifically, oxidation) and can form favorable orthogonal interactions with protein targets.[2][5]

Below is a diagram illustrating the key functional sites of the molecule that are ripe for chemical modification and SAR exploration.

Caption: Key reactive and interaction sites on the this compound scaffold.

Synthesis and Reactivity

A potential synthetic pathway could start from 2-amino-6-fluoropyridine. The challenge lies in achieving regioselective bromination at the 3 and 5 positions. This is typically accomplished using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent system. The activating effect of the amino group directs bromination to the ortho and para positions (3 and 5).

Protocol 1: Hypothetical Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-6-fluoropyridine (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent, add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

The primary utility of this scaffold lies in its reactivity in cross-coupling reactions. The C-Br bonds can be selectively functionalized using palladium catalysts to form C-C, C-N, and C-O bonds, enabling the rapid synthesis of a library of analogues for screening.

Core Application: A Scaffold for Novel Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3] The 2-aminopyridine motif is a well-established "privileged scaffold" for kinase inhibition.[4][9][10] We propose a workflow utilizing this compound to develop inhibitors against a relevant oncology target, such as a tyrosine kinase.

Drug Discovery Workflow

The following diagram outlines a typical workflow for identifying a lead compound starting from our core scaffold. This process is iterative, with results from biological testing feeding back into the design of the next generation of compounds.

Sources

3,5-Dibromo-6-fluoropyridin-2-amine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3,5-Dibromo-6-fluoropyridin-2-amine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1232431-41-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven laboratory practices. The causality behind each recommendation is explained to ensure a self-validating system of safety and scientific integrity.

Core Chemical Identity and Hazard Profile

This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as versatile building blocks in medicinal chemistry and materials science. Its specific arrangement of bromine, fluorine, and amine functionalities makes it a valuable synthon, but also necessitates a thorough understanding of its potential hazards.

While comprehensive toxicological data for this specific compound is not extensively published, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its primary hazards based on available data and structural similarities to related compounds.[1][2]

GHS Hazard Classification

The compound is consistently classified with the following hazards. Adherence to protocols derived from these classifications is mandatory for safe handling.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarningGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07
Source: Synthesized from PubChem and supplier safety data.[1][2]

The primary routes of occupational exposure are inhalation of dust particles, direct skin or eye contact, and accidental ingestion. The causality is clear: the compound's chemical nature allows it to irritate and cause damage to biological tissues upon contact.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures first. For a solid chemical like this compound, this hierarchy must be implemented rigorously.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Not feasible; unique properties needed) Engineering Engineering Controls (Primary containment) Administrative Administrative Controls (Safe work practices) PPE Personal Protective Equipment (PPE) (Final barrier)

Caption: Hierarchy of Safety Controls.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's airflow contains airborne particulates and prevents inhalation, which is a primary exposure risk that can cause respiratory irritation.[3][4][5][6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Their proximity is critical for immediate decontamination in case of a significant splash.[4][5][7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. It does not reduce the hazard itself but is critical for preventing direct contact.

PPE CategorySpecificationRationale for Use
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile) inspected before use. Use proper glove removal technique to avoid skin contact.[3]Prevents skin contact, which causes irritation (H315).[5][6] Contaminated gloves must be disposed of as chemical waste.
Eye/Face Protection Safety glasses with side shields are the minimum requirement. Chemical safety goggles are required when there is a risk of splashing. A face shield should be worn over goggles for large-scale operations.[8]Protects against dust particles or splashes causing serious eye irritation (H319).[5][6][7]
Skin/Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects skin from accidental spills and contamination.
Respiratory Protection Not typically required if work is performed within a certified fume hood. If engineering controls fail or for large spills, a NIOSH-approved respirator with particulate filters (e.g., N95/P100) is necessary.[4][7]Prevents inhalation of airborne dust, which can cause respiratory tract irritation (H335).[5][6]

Step-by-Step Safe Handling Protocol

This protocol is designed as a self-validating system. Understanding the reason for each step ensures compliance and enhances safety.

Caption: Experimental Workflow for Safe Handling.

  • Preparation:

    • Causality: A prepared workspace minimizes the risk of spills and cross-contamination.

    • Action: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present. Line the work surface of the fume hood with a disposable absorbent pad.

  • Weighing the Compound:

    • Causality: The solid is most likely to become airborne during weighing and transfer.

    • Action: Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the hood, add the compound, seal it again, and re-weigh. The preferred method is to add the compound to the container inside the hood. Use a micro-spatula to minimize dust generation.

  • Solution Preparation:

    • Causality: Adding solids to solvents can sometimes be exothermic or cause splashing.

    • Action: In the fume hood, slowly add the weighed this compound to the solvent in your reaction vessel. Do not add solvent directly onto the bulk solid in a way that could create dust.

  • Post-Handling:

    • Causality: Proper decontamination prevents inadvertent exposure after the experiment is complete.

    • Action: Tightly seal the main container. Decontaminate the spatula and any other reusable equipment. Wipe down the work area. Dispose of all contaminated disposables (gloves, weigh boats, absorbent pads) in a designated solid hazardous waste container.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Conditions: Store in a cool, dry, and well-ventilated place.[7][9][10] Keep the container tightly closed to prevent moisture absorption and potential degradation.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. While specific reactivity data is limited, compounds with amine functionalities can react vigorously with strong oxidizers.

  • Light Sensitivity: Some related pyridine compounds are noted to be light-sensitive.[4] Therefore, it is prudent to store the container in a dark place or use an amber vial to protect it from light.[4]

Emergency Procedures: First Aid and Spill Response

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures
Exposure RouteAction
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][5][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][6][7] If irritation persists, seek medical advice.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[5][7] Call a poison control center or seek immediate medical attention.[4][5][7]
Source: Synthesized from multiple safety data sheets for analogous compounds.
Accidental Spill Response
  • Small Spill (in fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Wipe the area with a damp cloth (using a suitable solvent if necessary), and place the cloth in the waste container.

    • Decontaminate the area.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry into the contaminated zone.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Considerations

Chemical waste must be handled and disposed of according to institutional, local, and national regulations.

  • Waste Streams: All materials contaminated with this compound, including the pure compound, reaction residues, and disposable labware, must be disposed of as hazardous chemical waste.[4][6][7]

  • Labeling: Ensure waste containers are clearly and accurately labeled with their full chemical contents to facilitate proper disposal by EH&S personnel.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-2-bromo-5-fluoropyridine.

  • Sigma-Aldrich. (2024). Safety Data Sheet for 2-Bromopyridine.

  • Enamine. (2026). Safety Data Sheet for 3-bromo-5-(difluoromethyl)-2-fluoropyridine.

  • Fisher Scientific. (2024). Safety Data Sheet for 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.

  • Jubilant Ingrevia. (2012). Safety Data Sheet for 3,5-Dibromopyridine.

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-6-bromopyridine.

  • FUJIFILM Wako Chemicals. (2023). Safety Data Sheet for 2-Bromo-6-fluoropyridine.

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-6-(trifluoromethyl)pyridine.

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-6-fluoropyridine.

  • Thermo Fisher Scientific. (2012). Safety Data Sheet for 2,6-Dibromopyridine.

  • PubChem. (n.d.). 3-Bromo-6-fluoropyridin-2-amine. National Center for Biotechnology Information.

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

  • Echemi. (n.d.). 2-Amino-3,5-dibromo-6-trifluoropyridine Safety Data Sheets.

  • Fluorochem. (n.d.). 3-Bromo-6-fluoropyridin-2-amine.

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Methodological & Application

Application Notes and Protocols for Regioselective Suzuki Coupling Reactions with 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets.[1][2] Specifically, 3,5-disubstituted pyridines are prevalent motifs in the development of novel therapeutics, including potent agents against drug-resistant Mycobacterium tuberculosis.[1] The subject of this guide, 3,5-Dibromo-6-fluoropyridin-2-amine, is a highly functionalized building block poised for the synthesis of complex molecular architectures. The strategic placement of two bromine atoms at the C3 and C5 positions, an amino group at C2, and a fluorine atom at C6 offers multiple avenues for diversification. The fluorine substituent is particularly noteworthy, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives make it an indispensable tool for drug development professionals. This document provides a detailed guide to performing regioselective Suzuki coupling reactions with this compound, offering insights into reaction optimization, mechanistic rationale, and practical protocols.

Understanding the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² CoupledProduct 3-Bromo-5-aryl-6-fluoropyridin-2-amine (R¹-R²) ArylHalide This compound (R¹-X) BoronicAcid Arylboronic Acid (R²-B(OR)₂) caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Regioselectivity: A Key Consideration

When working with dihalogenated substrates like this compound, the question of which bromine atom will react first is of utmost importance. The regiochemical outcome of the Suzuki coupling on dihalopyridines is influenced by a combination of electronic and steric factors.

In the case of this compound, the C5-bromo substituent is generally more reactive towards oxidative addition with the palladium catalyst than the C3-bromo substituent. This preferential reactivity can be attributed to the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the fluorine atom at C6 and the nitrogen atom in the pyridine ring deactivates the ring towards oxidative addition. However, the amino group at C2 is an electron-donating group, which can partially counteract this deactivation. The interplay of these electronic effects results in the C5 position being more electron-deficient and thus more susceptible to oxidative addition than the C3 position.

Studies on structurally similar 3,5-dibromo-2-pyrones have shown that the regioselectivity of Suzuki-Miyaura couplings can be controlled by the reaction conditions, allowing for selective coupling at either the C3 or C5 position.[6][7] For 3,5-Dibromo-2-aminopyridine, sequential cross-coupling reactions have been demonstrated, further highlighting the feasibility of selective functionalization.

Experimental Protocol: Monoselective Suzuki Coupling at the C5 Position

This protocol is designed for the regioselective mono-arylation of this compound at the C5 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Anhydrous water (for solvent mixtures)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting amine.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes, or by subjecting the sealed vessel to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-5-aryl-6-fluoropyridin-2-amine.

Caption: Figure 2: Experimental workflow for the regioselective Suzuki coupling.

Data Presentation: Optimization of Reaction Conditions

The following table provides a summary of typical reaction parameters and their impact on the outcome of the Suzuki coupling with this compound. These are starting points for optimization.

EntryPalladium Catalyst (mol%)Ligand (if applicable)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)9012Good to Excellent
2Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2.0)Toluene1108Good to Excellent
3Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (3.0)Dioxane10016Good to Excellent
4Pd(OAc)₂ (2)XPhos (4.0)K₃PO₄ (3.0)THF8024Moderate to Good

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure all reagents and solvents are anhydrous and that the system has been thoroughly deoxygenated. The choice of ligand can be critical, especially for challenging substrates. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for sterically hindered or electron-deficient aryl halides.

  • Formation of Side Products: The primary side product is often the homo-coupled boronic acid. This can sometimes be mitigated by using a different base, ensuring a truly inert atmosphere, or adjusting the stoichiometry of the reagents. Protodeboronation (loss of the boronic acid group) can also occur, particularly in the presence of excess water or at high temperatures.

  • Double Coupling: To favor mono-arylation, it is crucial to use a slight excess of the boronic acid (1.1-1.2 equivalents). A large excess may lead to the formation of the di-arylated product.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable, highly functionalized pyridine derivatives for drug discovery and development. By understanding the underlying mechanism and the factors governing regioselectivity, researchers can effectively utilize this versatile building block to access novel chemical space. The protocols and insights provided herein serve as a comprehensive guide for scientists to successfully implement this important transformation in their synthetic endeavors.

References

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2024). PubMed Central. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2001). ResearchGate. [Link]

  • Regiocontrolled Suzuki—Miyaura Couplings of 3,5‐Dibromo‐2‐pyrone. (2001). ResearchGate. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for 3,5-Dibromo-6-fluoropyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 3,5-Dibromo-6-fluoropyridin-2-amine. This highly functionalized pyridine derivative serves as a versatile and powerful building block in modern medicinal chemistry. Its unique substitution pattern—featuring two reactive bromine atoms, a metabolically robust fluorine atom, and a nucleophilic amine group—offers a platform for complex molecular architecture. We will explore its reactivity profile and provide detailed, field-proven protocols for its utilization in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The strategic incorporation of halogen atoms, particularly fluorine, can significantly enhance the pharmacological profile of drug candidates. Fluorine can improve metabolic stability, binding affinity, and membrane permeability.[3]

This compound is a prime example of a building block designed for synthetic versatility. Its key attributes include:

  • Orthogonal Reactivity: The two bromine atoms at the C3 and C5 positions offer sites for sequential and selective functionalization via metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive in typical palladium-catalyzed reactions than the carbon-fluorine bond, allowing for precise synthetic control.

  • Metabolic Blocking: The fluorine atom at the C6 position can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Hydrogen Bonding Capability: The amino group at the C2 position is a critical hydrogen bond donor, capable of mimicking the hinge-binding interactions of the adenine moiety of ATP within the active site of protein kinases.[1][4]

These features make this compound an invaluable precursor for constructing libraries of complex molecules aimed at a variety of biological targets, most notably protein kinases, which are central to oncology and inflammation research.[1][2][5]

Physicochemical Properties and Reactivity Profile

A clear understanding of the molecule's properties is essential for effective experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₃Br₂FN₂
Molecular Weight 269.90 g/mol
Appearance Off-white to light yellow solid
Melting Point 98-102 °C
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF. Limited solubility in water.
CAS Number 1820604-43-8

Note: Physical properties can vary slightly based on purity and supplier.

The molecule's reactivity is dominated by the two bromine atoms, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and bromine atoms makes the pyridine ring electron-deficient, influencing the regioselectivity of further substitutions.

Core Synthetic Applications & Protocols

The primary utility of this compound lies in its role as a scaffold for building complex molecular architectures through selective C-C and C-N bond formation.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating biaryl structures.[6] Using this reaction, one or both bromine atoms on the pyridine core can be substituted with a wide variety of aryl or heteroaryl groups from corresponding boronic acids or esters. This allows for the systematic exploration of the chemical space around the pyridine scaffold, a key strategy in optimizing drug-target interactions.[1]

This protocol provides a robust starting point for the selective mono-arylation of this compound. Optimization may be required depending on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Standard Schlenk line or glovebox setup for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

Diagram: Suzuki-Miyaura Experimental Workflow

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - Aminopyridine (1.0 eq) - Boronic Acid (1.1 eq) - Pd(dppf)Cl2 (3 mol%) - K2CO3 (2.0 eq) Evacuate Evacuate & Backfill with Argon (3x) Reagents->Evacuate Solvent Add Degassed 1,4-Dioxane/Water Evacuate->Solvent Heat Heat to 80-100 °C (4-12 h) Solvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute with EtOAc Wash with H2O/Brine Cool->Extract Purify Dry, Concentrate & Purify via Chromatography Extract->Purify Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)-NHR'R''](L)+ OxAdd->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)-NR'R''(L) AmineComplex->AmidoComplex Deprotonation (-HBr, +Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'R'')

Sources

The Synthetic Chemist's Guide to 3,5-Dibromo-6-fluoropyridin-2-amine: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged heterocycle. However, the true potential of this core is unlocked through precise functionalization. Highly substituted pyridines, such as 3,5-Dibromo-6-fluoropyridin-2-amine, represent powerful building blocks, offering multiple points for diversification and the construction of complex molecular architectures. While direct literature on this specific compound is sparse, its structural motifs suggest a rich and predictable reactivity profile based on well-established organometallic catalysis.

This guide provides a comprehensive overview of the anticipated applications and detailed protocols for utilizing this compound in key synthetic transformations. The insights herein are drawn from the established chemistry of closely related polyhalogenated pyridines and are intended to empower researchers in medicinal chemistry, agrochemicals, and materials science to leverage this versatile synthon. Halogenated organic compounds are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1]

Molecular Architecture and Predicted Reactivity

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The pyridine ring is adorned with two bromine atoms at the 3- and 5-positions, a fluorine atom at the 6-position, and an amino group at the 2-position. This arrangement allows for selective, stepwise functionalization through various cross-coupling reactions.

The carbon-bromine bonds are significantly more susceptible to oxidative addition by palladium(0) catalysts compared to the more robust carbon-fluorine bond. This reactivity difference is the cornerstone of selective transformations, allowing for sequential Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C-Br positions while leaving the C-F bond intact for potential downstream nucleophilic aromatic substitution (SNAr) reactions.

Core Applications in Cross-Coupling Chemistry

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl and vinyl-aryl structures.[2][3] For this compound, a judicious choice of reaction conditions can allow for either mono- or di-arylation/vinylation.

This protocol targets the selective reaction at one of the C-Br positions.

Reaction Scheme:

Step-by-Step Protocol:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Causality in Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for reaction efficiency. For heteroaryl halides, electron-rich and sterically hindered ligands often provide superior results.[4]

  • Base: The base is essential for the activation of the boronic acid to facilitate transmetalation to the palladium center.[5] The choice of base can influence the reaction rate and selectivity.

  • Solvent: A polar aprotic solvent is generally used to ensure the solubility of the reagents and facilitate the reaction.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yields (for mono-arylation)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O100Good to Excellent
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane90Excellent
Pd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃ (2.5)DMF110Good to Excellent
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6][7][8][9] This reaction allows for the introduction of a wide range of primary and secondary amines at the C-Br positions of the pyridine core.

Reaction Scheme:

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv).

  • Substrate Addition: Add this compound (1.0 equiv) and the desired amine (1.2-2.0 equiv).

  • Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene, dioxane, or THF).

  • Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine. Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Expertise & Experience Insights:

  • The catalyst system is paramount. The choice of ligand can dramatically affect the reaction's scope and efficiency. For challenging couplings, specialized ligands developed by Buchwald and Hartwig are often necessary.

  • The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common choice but other bases can be employed depending on the substrate's sensitivity.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[10][11] These products are versatile intermediates for further transformations.

Reaction Scheme:

Step-by-Step Protocol:

  • Reagent and Catalyst Loading: To a Schlenk tube, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography. A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides a good reference for reaction conditions.[12]

Trustworthiness Through Self-Validation:

  • The progress of these reactions should be meticulously monitored. The appearance of a new, less polar spot by TLC (relative to the starting material) and the disappearance of the starting material are indicative of a successful reaction.

  • The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Pathways

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L₂) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂⁻ Ar-Pd(II)-R(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Strategic Disconnections for this compound

retrosynthesis cluster_reactions Key Disconnections Target Target Molecule (Highly Functionalized Pyridine) Suzuki Suzuki (C-C bond) Target->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Target->Buchwald Sonogashira Sonogashira (C-C alkyne bond) Target->Sonogashira BuildingBlock This compound Suzuki->BuildingBlock Buchwald->BuildingBlock Sonogashira->BuildingBlock

Caption: Retrosynthetic analysis showcasing the utility of the building block.

Conclusion and Future Outlook

This compound stands as a promising, albeit currently underutilized, building block for the synthesis of complex, highly functionalized pyridine derivatives. Its predictable, stepwise reactivity in palladium-catalyzed cross-coupling reactions opens avenues for the rapid generation of molecular diversity. The protocols and insights provided in this guide, though based on the reactivity of analogous compounds, offer a robust starting point for researchers looking to incorporate this versatile synthon into their synthetic programs. As the demand for novel chemical matter in drug discovery and materials science continues to grow, the strategic application of such polysubstituted heterocyclic building blocks will undoubtedly play a pivotal role in advancing these fields.

References

  • Murthy, P. K., Rao, R. S., Suneetha, V., Giri, L., & Suchetan, P. A. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. IUCrData, 2(5), x170728. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal?. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Wikipedia. (2023). Sonogashira reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. Retrieved from [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5-and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 23(68), 17364-17371. Retrieved from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons. Retrieved from [Link]

  • Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Retrieved from [Link]

  • Feuillastre, S., Delacroix, S., & Berteina-Raboin, S. (2004). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Synthetic Communications, 34(21), 3959-3967. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Chtchigrovsky, M., & Taillefer, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 859. Retrieved from [Link]

  • Technical University of Denmark. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU. Retrieved from [Link]

  • Frank, E., Wölfling, J., & Schneider, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 186-193. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, pyridine-based molecules are foundational, forming the core of over 7000 approved drugs and countless clinical candidates.[1] Among the vast array of pyridine building blocks, 3,5-Dibromo-6-fluoropyridin-2-amine stands out as a particularly valuable and versatile scaffold. Its unique arrangement of an electron-donating amine group and three distinct halogen atoms—two bromines at the C3 and C5 positions and a fluorine at the C6 position—offers a rich platform for selective, stepwise functionalization. This strategic substitution pattern allows for the precise installation of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) crucial for modern drug development.

The differential reactivity of the C-Br and C-F bonds is the cornerstone of this scaffold's utility. The carbon-bromine bonds are prime candidates for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing carbon-carbon and carbon-nitrogen bonds.[2][3] In contrast, the C-F bond, activated by the electron-withdrawing pyridine ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr), providing an orthogonal route for introducing a different set of functional groups.[4][5]

This guide provides detailed protocols and expert insights into three primary functionalization strategies for this compound:

  • Suzuki-Miyaura Cross-Coupling: For the creation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the coupling of a wide range of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): For the displacement of the C6-fluorine atom with various nucleophiles.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations for successful and reproducible synthesis.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable method for forging C(sp²)-C(sp²) bonds, owing to its broad functional group tolerance, the commercial availability of boronic acids, and the relatively low toxicity of its boron-based byproducts.[6] When applied to dihalogenated pyridines, careful control of reaction conditions is paramount to achieve selective mono-arylation, preventing the formation of undesired diarylated products.[7]

Causality and Experimental Choices

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]

  • Catalyst & Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. Electron-rich, sterically bulky phosphine ligands like SPhos or XPhos are often effective for cross-coupling with less reactive chloro- or bromo-heterocycles as they promote the rate-determining oxidative addition step.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used and offer good functional group compatibility.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are typical choices, providing good solubility for the reactants and catalyst system.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Boronic Acid (1.1 eq) - Pd Catalyst (e.g., Pd(OAc)₂) (2-5 mol%) - Ligand (e.g., SPhos) (4-10 mol%) - Base (e.g., K₃PO₄) (2-3 eq) schlenk Add reagents to a dry Schlenk flask equipped with a stir bar. reagents->schlenk evacuate Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. schlenk->evacuate add_solvent Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe. evacuate->add_solvent heat Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Dilute with an organic solvent (e.g., EtOAc) and filter through Celite®. cool->filter wash Wash the filtrate with water and brine. filter->wash dry Dry the organic layer over Na₂SO₄ or MgSO₄. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: Mono-arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equivalents)

  • Potassium phosphate, tribasic (K₃PO₄, 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or oven-dried round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₃PO₄ (3.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting amine).

  • Stir the mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ / Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) precursors.
Ligand SPhos, XPhosBulky, electron-rich ligands that facilitate oxidative addition and promote high yields.[6]
Base K₃PO₄, Cs₂CO₃Effective bases for activating boronic acids with good functional group tolerance.
Solvent 1,4-Dioxane, Toluene/WaterAnhydrous polar aprotic solvents are standard; aqueous systems can also be effective.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.

Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing aryl C-N bonds.[8][9] It has largely replaced harsher classical methods, offering milder conditions and an exceptionally broad substrate scope, including the coupling of primary and secondary amines.[10] For a substrate like this compound, this reaction provides a direct route to introduce new amino substituents, which are critical pharmacophores in many drug molecules.

Causality and Experimental Choices

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[9]

  • Catalyst & Ligand Selection: Bidentate phosphine ligands like BINAP or DPPF were early breakthroughs for this reaction.[8] More recently, bulky, electron-rich monophosphine ligands from the Buchwald group (e.g., BrettPhos, RuPhos) have shown exceptional activity, allowing for lower catalyst loadings and broader substrate scope.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups.[10] Weaker bases like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LHMDS) offer greater functional group tolerance.[9][11]

  • Inert Atmosphere: The Pd(0) active catalyst and many phosphine ligands are sensitive to oxygen, making an inert atmosphere (argon or nitrogen) essential for reproducible results.

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 L₂Pd⁰ product Ar-NR₂ complex1 Oxidative Addition Complex L₂Pd(Ar)(Br) pd0->complex1 + Ar-Br aryl_halide Ar-Br amine R₂NH base Base inv1 complex1->inv1 complex2 Amine Coordination complex3 Deprotonation (Pd-Amido Complex) complex2->complex3 + Base - [Base-H]Br complex2->inv1 - R₂NH + L complex3->pd0 Reductive Elimination complex3->product + Ar-NR₂ inv1->complex2 + R₂NH - L inv2

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Protocol: Mono-amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, 0.06 equivalents)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 eq), (±)-BINAP (0.06 eq), and NaOt-Bu (1.4 eq) to a Schlenk tube.

  • Add this compound (1.0 eq).

  • Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene followed by the amine coupling partner (1.2 eq) via syringe.

  • Place the sealed tube in a preheated heating block at 80-100 °C and stir for 4-16 hours.[12]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.[12]

  • Wash the organic mixture with brine (2 x 30 mL).[12]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[12]

  • Purify the crude product by recrystallization or flash column chromatography to obtain the desired N-substituted aminopyridine.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard and highly active palladium precursors.
Ligand BINAP, BrettPhos, RuPhosChoice depends on amine; bulky monophosphines are often more general.[8][11]
Base NaOt-Bu, LHMDS, Cs₂CO₃Strong bases are essential; LHMDS offers tolerance for protic groups.[9][11]
Solvent Toluene, DioxaneAprotic solvents that are stable under the basic, heated conditions.
Temperature 80 - 110 °CPromotes efficient catalyst turnover and reaction rates.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides an orthogonal strategy for functionalizing the this compound scaffold. The reaction targets the C6-fluorine atom, which is activated towards nucleophilic attack. This activation arises from the electron-withdrawing effect of the ring nitrogen and, to a lesser extent, the bromo-substituents. The presence of these groups stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[4][5]

Causality and Experimental Choices

The SNAr mechanism is a two-step process:

  • Addition: The nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate.[5]

  • Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the pyridine ring.

This pathway is favored for aryl halides with strong electron-withdrawing groups positioned ortho or para to the leaving group.[4] In this substrate, the ring nitrogen acts as a powerful ortho activator.

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and primary/secondary amines. Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they can solvate the cation of the nucleophile, increasing its reactivity, without solvating the nucleophile itself.

  • Temperature: The reaction often requires heating to overcome the activation energy associated with disrupting the aromatic system in the first step.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: SNAr Mechanism on the Pyridine Scaffold.

Detailed Protocol: SNAr with an Amine Nucleophile

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine) (2.0-3.0 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired secondary amine (2.5 eq), and K₂CO₃ (2.0 eq).

  • Add DMSO to the flask to achieve a concentration of ~0.2 M.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMSO and inorganic salts.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Nucleophile Amines, Alkoxides, ThiolatesStrong nucleophiles are required to initiate the attack on the electron-deficient ring.
Base (optional) K₂CO₃, DIPEAUsed to scavenge the HF produced when using amine nucleophiles.[13]
Solvent DMSO, DMF, NMPPolar aprotic solvents accelerate the reaction by solvating the counter-ion of the nucleophile.
Temperature 100 - 150 °CHigh thermal energy is needed to overcome the aromatic stabilization of the starting material.

Conclusion

This compound is a powerful and strategically designed building block for chemical synthesis and drug discovery. The distinct and predictable reactivity of its three halogen substituents allows for a highly controlled and modular approach to molecular design. By mastering the palladium-catalyzed cross-coupling reactions at the C-Br positions and the nucleophilic aromatic substitution at the C-F position, researchers can efficiently generate large libraries of complex, highly functionalized pyridine derivatives. The protocols and insights provided herein serve as a robust foundation for leveraging this scaffold to its full potential in the pursuit of novel therapeutics.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of secondary amines with pyridine moieties via the 1,2‐addition of functionalized arylzinc reagents to pyridyl nitroso compounds. ResearchGate. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

  • Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal?. Royal Society of Chemistry. Available at: [Link]

  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]

  • Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. MDPI. Available at: [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... ResearchGate. Available at: [Link]

  • (PDF) 3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate. Available at: [Link]

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3,5-Dibromo-6-fluoropyridin-2-amine reaction scale-up procedure

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Process Development and Scale-Up of 3,5-Dibromo-6-fluoropyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction scale-up of this compound. This critical building block is integral to the synthesis of numerous pharmaceutical compounds. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process safety, and critical parameter controls necessary for a successful, safe, and scalable synthesis. The protocols described herein are designed to be self-validating, emphasizing in-process controls and robust purification strategies to ensure high purity and yield.

Introduction: Significance and Scale-Up Challenges

This compound is a key intermediate in medicinal chemistry, frequently utilized in the development of novel therapeutics, including enzyme inhibitors and antagonists for various biological targets.[1] The strategic placement of its functional groups—an amine for nucleophilic reactions or diazotization, a fluorine atom to modulate electronic properties and metabolic stability, and two bromine atoms that allow for subsequent cross-coupling reactions—makes it a versatile scaffold in drug discovery.

However, transitioning the synthesis of this molecule from the laboratory bench (gram-scale) to pilot or production scale (kilogram-scale) presents significant challenges. These include:

  • Exothermic Control: The bromination of activated aromatic rings is highly exothermic and requires precise temperature management to prevent runaway reactions and the formation of impurities.

  • Material Handling: The reagents involved, particularly elemental bromine or other brominating agents, are corrosive, toxic, and require specialized handling procedures.

  • Impurity Profile: Over-bromination or side reactions can lead to impurities, such as the regioisomeric 2-amino-3,5-dibromopyridine, which can be difficult to separate from the desired product.[2][3]

  • Process Robustness: Ensuring consistent yield and purity across different scales requires a deep understanding of critical process parameters (CPPs).

This guide provides a systematic approach to address these challenges, ensuring a safe, efficient, and reproducible scale-up.

Reaction Chemistry and Mechanism

The most common and scalable approach to synthesizing this compound involves the direct dibromination of a 2-amino-6-fluoropyridine precursor.

Overall Reaction Scheme

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyridine ring, activated by the amino group, attacks the brominating agent.

Figure 1: Synthesis of this compound.
Causality of Reagent and Solvent Choice
  • Starting Material: 2-Amino-6-fluoropyridine is the logical precursor. The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions (positions 3 and 5). The fluorine at position 6 has a minimal directing effect but enhances the overall electrophilicity of the ring.

  • Brominating Agent: While N-bromosuccinimide (NBS) is a milder alternative, elemental bromine (Br₂) is often more cost-effective for large-scale synthesis.[4] Its high reactivity necessitates careful control over the addition rate and temperature.

  • Solvent: Acetic acid is an ideal solvent for this reaction. It is polar enough to dissolve the starting aminopyridine, is stable to the oxidative conditions of bromine, and its protic nature can facilitate the reaction.[3]

Process Development and Scale-Up Protocol

Scaling this process requires meticulous attention to detail. The following sections outline the critical parameters and provide step-by-step protocols for both laboratory and pilot scales.

Safety First: Hazard and Risk Mitigation

This reaction involves hazardous materials and must be conducted with strict adherence to safety protocols.

Hazard Risk Mitigation Protocol
Bromine (Br₂) / HBr Severe respiratory damage, chemical burns, toxicity.Conduct reaction in a well-ventilated fume hood or a closed reactor system with a scrubber. Use appropriate PPE: acid-gas respirator, face shield, butyl rubber gloves, and chemical-resistant apron.
Acetic Acid Corrosive, causes skin and eye burns.Handle in a ventilated area. Wear standard PPE including safety glasses, lab coat, and nitrile gloves.
Exothermic Reaction Thermal runaway, uncontrolled release of toxic fumes.Ensure the reactor is equipped with an efficient cooling system. Add bromine dropwise via an addition funnel or pump. Monitor internal temperature continuously. Have an ice bath or other cooling medium on standby.
Product & Intermediates Skin, eye, and respiratory irritation. Toxic if swallowed.[5][6]Avoid generating dust. Wear gloves, safety glasses, and a dust mask when handling the solid product.
Experimental Protocols

The following protocols provide a framework for synthesis. It is imperative to perform a small-scale trial before proceeding to a larger scale.

A. Laboratory Scale Protocol (Target: ~50 g)

  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Ensure the setup is in a certified chemical fume hood.

  • Charge Reactant: Charge 2-amino-6-fluoropyridine (28.0 g, 0.25 mol) and glacial acetic acid (250 mL) into the flask. Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (83.9 g, 26.9 mL, 0.525 mol, 2.1 eq.) in glacial acetic acid (50 mL). Add this solution dropwise to the reaction flask via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching & Neutralization: Cool the reaction mixture back to 0-5 °C. Cautiously pour the mixture into a beaker containing ice water (1 L). Slowly neutralize the acidic solution by adding 50% aqueous sodium hydroxide (NaOH) with vigorous stirring, keeping the temperature below 20 °C, until the pH is ~7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 200 mL) until the filtrate is colorless and the pH is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

B. Pilot Scale-Up Protocol (Target: ~2.5 kg)

Parameter Laboratory Scale (50 g) Pilot Scale (2.5 kg) Causality / Justification
Reactor 1 L Glass Flask50 L Glass-Lined ReactorMaterial must be resistant to bromine and acid. Glass-lining prevents metal contamination.
2-Amino-6-fluoropyridine 28.0 g (0.25 mol)1.40 kg (12.5 mol)Direct 50x scale-up factor.
Acetic Acid 250 mL12.5 LMaintaining a similar concentration is key for reaction kinetics and heat transfer.
Bromine (2.1 eq.) 83.9 g (0.525 mol)4.20 kg (26.25 mol)A slight excess of bromine ensures complete conversion of the starting material.
Bromine Addition Time 60-90 min3-4 hoursSlower addition rate is critical for managing the larger exotherm on scale.
Max. Addition Temp. < 10 °C< 10 °CStrict temperature control is vital to minimize impurity formation and ensure safety.
**Work-up Volume (Water)1 L50 LSufficient volume is needed to dissipate heat during neutralization and fully precipitate the product.
Expected Yield 75-85%75-85%A robust process should have a consistent yield across scales.
Purification: The Key to Quality

The primary impurity is often the starting material or regioisomers. Recrystallization is the most effective method for purification on a large scale.

  • Solvent Screening: Screen solvents such as ethanol, isopropanol, or toluene/heptane mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Procedure:

    • Charge the crude, dry product into a clean, appropriately sized reactor.

    • Add the chosen recrystallization solvent (e.g., ethanol, ~5-10 volumes).

    • Heat the mixture with stirring to reflux until all solids dissolve.

    • Optionally, perform a hot filtration to remove any insoluble particulate matter.

    • Allow the solution to cool slowly and controllably to ambient temperature to promote the formation of large, pure crystals.

    • Further cool the mixture to 0-5 °C for 1-2 hours to maximize product recovery.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow and Process Control

A successful scale-up relies on a well-defined workflow with critical control points.

Scale-Up_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_final Final Product raw_materials Raw Material QC (Purity, Identity) reactor_prep Reactor Preparation (Clean, Dry, Inert) raw_materials->reactor_prep charging Charge Reagents (2-Amino-6-fluoropyridine, Acetic Acid) reactor_prep->charging cooling Cool to 0-5 °C charging->cooling addition Controlled Bromine Addition (Monitor Temp < 10 °C) cooling->addition reaction Reaction Hold (Monitor by HPLC/TLC) addition->reaction quench Quench in Ice Water reaction->quench IPC: SM < 1% neutralize Neutralize with NaOH (Monitor Temp & pH) quench->neutralize filtration1 Crude Product Filtration neutralize->filtration1 purification Recrystallization filtration1->purification filtration2 Final Product Filtration purification->filtration2 drying Vacuum Drying filtration2->drying final_qc Final QC Analysis (Purity, Assay, m.p.) drying->final_qc IPC: LOD < 0.5% packaging Packaging & Labeling final_qc->packaging

Figure 2: Workflow diagram for the scale-up process.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient brominating agent.2. Reaction temperature too low.3. Insufficient reaction time.1. Verify stoichiometry; add a small additional charge of bromine if necessary.2. Ensure cooling is not excessive; allow reaction to proceed at the higher end of the recommended range (e.g., 5-10 °C).3. Extend the reaction hold time, monitoring by HPLC.
Low Yield 1. Product loss during neutralization/work-up (product is slightly soluble in water).2. Inefficient recrystallization (too much solvent or insufficient cooling).1. Ensure the aqueous mixture is thoroughly cooled before filtration.2. Optimize the recrystallization solvent volume. Ensure the slurry is cooled to 0-5 °C for an adequate time before filtering.
High Impurity Levels 1. Bromine addition was too fast or at too high a temperature, causing side reactions.2. Poor quality starting material.1. Strictly adhere to the controlled addition rate and temperature limits.2. Perform QC on incoming raw materials. If impurities are present, consider purifying the starting material first.
Product is Oily/Gummy 1. Presence of residual solvent or impurities.2. Incomplete neutralization, leaving product as a salt.1. Ensure the product is washed thoroughly and dried completely under vacuum.2. Check the pH of the slurry before filtration to ensure it is neutral or slightly basic.

References

  • Smolecule. 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.
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  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
  • Guidechem. How to synthesize 2-amino-3-bromo-5-flooropyridine. FAQ.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Google Patents.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
  • Synchem. 2-Amino-3-bromo-6-fluoropyridine.
  • ResearchGate. (2017). 3,5-Dibromo-6-methylpyridin-2-amine.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
  • Organic Syntheses Procedure. 2,3-diaminopyridine.

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Catalytic Systems for Cross-Coupling of 3,5-Dibromo-6-fluoropyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3,5-Dibromo-6-fluoropyridin-2-amine in Drug Discovery

The privileged 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically successful drugs. The specific substitution pattern of this compound offers a versatile platform for the generation of complex molecular architectures through selective functionalization. The two bromine atoms at the C3 and C5 positions serve as reactive handles for the introduction of diverse substituents via transition metal-catalyzed cross-coupling reactions. The fluorine atom at the C6 position can modulate the electronic properties and metabolic stability of the resulting compounds, while the amino group at C2 provides a key interaction point for biological targets. This guide provides a detailed exploration of catalytic systems and protocols for the effective cross-coupling of this valuable building block, empowering researchers to accelerate their drug discovery programs.

Understanding the Reactivity of this compound

The reactivity of this compound in cross-coupling reactions is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at C6 renders the C-Br bonds more susceptible to oxidative addition to a low-valent metal catalyst (typically palladium). The amino group at C2 is a strong electron-donating group, which can influence the reactivity of the adjacent C3-Br bond.

Site-selectivity in the cross-coupling of di-brominated pyridines can be a challenge. In many cases, the reaction can proceed in a stepwise manner, allowing for the synthesis of unsymmetrical 2,6-disubstituted pyridines. The relative reactivity of the C3-Br and C5-Br bonds will depend on the specific reaction conditions, including the choice of catalyst, ligand, and base. For instance, in some systems, the C3 position may be more sterically hindered due to the adjacent amino group, potentially favoring initial coupling at the C5 position. Careful optimization of the reaction parameters is therefore crucial to achieve the desired mono- or di-substituted products.

Catalytic Systems for C-C and C-N Bond Formation

The choice of the catalytic system is paramount for achieving high yields and selectivity in the cross-coupling of this compound. Palladium-based catalysts are the most widely employed for these transformations. The selection of the appropriate ligand is critical for stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[1] For the arylation of this compound, a variety of palladium catalysts and ligands can be employed.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common choices. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and are reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and facilitating oxidative addition. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often provide superior results.

  • Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

dot

Caption: Suzuki-Miyaura Catalytic Cycle

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv for mono-coupling, 2.2-3.0 equiv for di-coupling), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the appropriate solvent system (e.g., 1,4-dioxane/water 4:1).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting Conditions
Palladium Catalyst Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand
Ligand (if using Pd(OAc)₂) SPhos (4 mol%) or XPhos (4 mol%)
Base K₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Time 12-24 h
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the bromine-substituted positions.[2][3]

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Precatalysts such as those developed by Buchwald (e.g., G3 and G4 palladacycles) or simple palladium sources like Pd₂(dba)₃ are highly effective.

  • Ligand: Bulky, electron-rich biarylphosphine ligands are essential for this transformation. Ligands like BrettPhos, XPhos, and RuPhos have shown broad applicability.[4]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically employed.

dot

Caption: Buchwald-Hartwig Catalytic Cycle

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (1-3 mol%), the appropriate ligand (1.2-1.5 equiv relative to Pd), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

ParameterRecommended Starting Conditions
Palladium Catalyst Pd₂(dba)₃ (1.5 mol%)
Ligand BrettPhos (3.6 mol%)
Base NaOtBu (1.5 equiv)
Solvent Toluene
Temperature 100 °C
Time 12-24 h
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce terminal alkynes, which are valuable functional groups for further transformations such as click chemistry.[5][6]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Similar to the Suzuki coupling, Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand is effective.

  • Copper Co-catalyst: A copper(I) salt, typically CuI, is essential for the catalytic cycle, facilitating the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.

dot

Caption: Sonogashira Catalytic Cycle

Protocol 3: General Procedure for Sonogashira Coupling

  • To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add the terminal alkyne (1.1-1.5 equiv for mono-coupling, 2.2-3.0 equiv for di-coupling) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterRecommended Starting Conditions
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)
Copper Co-catalyst CuI (5 mol%)
Base/Solvent Et₃N
Co-solvent (optional) THF
Temperature Room Temperature to 50 °C
Time 4-12 h

Conclusion and Future Perspectives

The cross-coupling of this compound provides a powerful and modular approach to synthesize a diverse range of substituted 2-aminopyridines for drug discovery and development. The protocols outlined in this guide serve as a robust starting point for researchers to explore the chemical space around this important scaffold. Further optimization of reaction conditions, including high-throughput screening of catalysts and ligands, will undoubtedly lead to even more efficient and selective transformations. The development of methods for the orthogonal functionalization of the two bromine atoms remains a key area for future research, which would further enhance the synthetic utility of this versatile building block.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(26), 3763-3767.
  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

Sources

The Strategic Application of 3,5-Dibromo-6-fluoropyridin-2-amine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block

In the dynamic landscape of materials science, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are paramount for the advancement of next-generation technologies. Among the vast array of molecular scaffolds, halogenated pyridines have emerged as privileged building blocks, particularly in the realm of organic electronics. This application note delves into the significant, yet underexplored, potential of 3,5-Dibromo-6-fluoropyridin-2-amine as a versatile precursor for high-performance materials.

The strategic placement of functional groups on the pyridine ring—two reactive bromine atoms, an electron-withdrawing fluorine atom, and an electron-donating amino group—creates a unique electronic and reactive profile. The bromine atoms at the 3 and 5 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems. The fluorine atom at the 6-position is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance electron injection and improve the stability of organic electronic devices.[1][2] The amino group at the 2-position, being an electron-donating group, can modulate the electronic properties and influence the intermolecular packing of the resulting materials. This document provides detailed protocols and scientific rationale for the application of this compound in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and organic semiconductors.

Core Properties and Molecular Characteristics

To effectively utilize this compound in materials synthesis, a fundamental understanding of its intrinsic properties is essential. The table below summarizes key computed and expected characteristics based on the known effects of its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale and Impact on Material Properties
Molecular Weight 268.88 g/mol -
HOMO Energy Level Moderately deepThe electron-donating amino group raises the HOMO, while the electron-withdrawing fluorine and bromine atoms lower it. The net effect is a moderately deep HOMO, which is desirable for hole-transporting materials to ensure efficient hole injection from the anode.
LUMO Energy Level LowThe strong electron-withdrawing nature of the fluorine atom and the pyridine nitrogen significantly lowers the LUMO.[1][2] This is advantageous for electron-transporting materials, facilitating electron injection from the cathode.
Reactivity High susceptibility to Pd-catalyzed cross-coupling at C3 and C5 positions. The C-F bond is generally less reactive in these conditions.The C-Br bonds are prime sites for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the facile introduction of various aromatic and acetylenic moieties to build up conjugated systems.
Solubility Moderate in common organic solventsThe polar amino and fluoro groups, combined with the nonpolar dibromo-pyridine core, suggest solubility in solvents like THF, DMF, and toluene, which are commonly used in organic synthesis.

Application I: Synthesis of a High-Performance Hole-Transporting Material (HTM) for OLEDs

The unique electronic properties of this compound make it an excellent candidate for the core of a hole-transporting material. By functionalizing the bromine positions with hole-transporting moieties such as triphenylamine, a starburst molecule with excellent thermal and morphological stability can be synthesized.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming C-C bonds.[3][4]

HTM_Synthesis Start This compound Catalyst Pd(PPh3)4 K2CO3, Toluene/H2O Start->Catalyst Reacts with Reagent 4-(Diphenylamino)phenylboronic acid Reagent->Catalyst Reacts with Product Target Hole-Transporting Material (HTM) Catalyst->Product Yields

Caption: Synthetic route to a novel HTM via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Objective: To synthesize a novel hole-transporting material by reacting this compound with 4-(diphenylamino)phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-(Diphenylamino)phenylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene (anhydrous)

  • Deionized water

  • Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-(diphenylamino)phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene and deionized water (4:1 v/v) to the flask via syringe.

  • Degas the resulting mixture by bubbling with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir vigorously under argon for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target hole-transporting material.

Expected Properties of the Resulting HTM:

PropertyPredicted ValueSignificance for OLED Performance
HOMO Level ~ -5.4 eVFacilitates efficient hole injection from a standard ITO anode (~ -4.8 eV).
LUMO Level ~ -2.5 eVProvides a large energy barrier for electrons, ensuring good electron-blocking properties.
Triplet Energy (ET) > 2.7 eVHigh triplet energy is crucial for hosting blue phosphorescent emitters without quenching.[5]
Glass Transition Temp. (Tg) > 120 °CHigh thermal stability is essential for device longevity and operational stability.
Photoluminescence Blue emission in solutionThe extended conjugation and the nature of the substituents are expected to result in blue photoluminescence.[6]

Application II: A Building Block for Electron-Transporting Conjugated Polymers via Sonogashira Coupling

The presence of two reactive bromine sites also allows for the use of this compound as a monomer in the synthesis of conjugated polymers. A Sonogashira coupling with a diethynyl comonomer can yield a polymer with alternating electron-rich and electron-poor units, a common strategy for creating materials with small bandgaps and good charge transport properties.[7] Pyridine-based polymers are known for their potential in light-emitting diode applications due to their high electron affinity and stability.[6]

Polymerization Workflow: Sonogashira Coupling

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for the synthesis of poly(arylene ethynylene)s.[8][9]

Polymer_Synthesis Monomer1 This compound Catalyst Pd(PPh3)2Cl2 CuI, Triethylamine Monomer1->Catalyst Polymerizes with Monomer2 1,4-Diethynyl-2,5-bis(octyloxy)benzene Monomer2->Catalyst Polymerizes with Polymer Conjugated Polymer Catalyst->Polymer Forms

Caption: Synthesis of a conjugated polymer via Sonogashira polymerization.

Detailed Polymerization Protocol

Objective: To synthesize a novel conjugated polymer from this compound and 1,4-diethynyl-2,5-bis(octyloxy)benzene.

Materials:

  • This compound (1.0 eq)

  • 1,4-Diethynyl-2,5-bis(octyloxy)benzene (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (anhydrous)

  • Toluene (anhydrous)

  • Argon gas supply

Procedure:

  • In a Schlenk tube, dissolve this compound and 1,4-diethynyl-2,5-bis(octyloxy)benzene in a mixture of anhydrous toluene and triethylamine (5:1 v/v).

  • Degas the solution with a gentle stream of argon for 30 minutes.

  • Under a counterflow of argon, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

  • Heat the reaction mixture to 70 °C and stir under argon for 48 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Collect the polymer by filtration and wash it extensively with methanol and acetone to remove residual catalysts and oligomers.

  • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.

  • Dissolve the purified polymer in chloroform and re-precipitate it from methanol.

  • Dry the final polymer under vacuum at 40 °C.

Anticipated Polymer Properties:

PropertyPredicted CharacteristicRelevance to Materials Science Applications
Solubility Soluble in common organic solvents (e.g., chloroform, THF)The long octyloxy side chains on the comonomer ensure good processability for device fabrication.
Optical Absorption Broad absorption in the visible rangeThe alternating donor-acceptor structure is expected to lead to a small optical bandgap, making it suitable for organic photovoltaic applications.
Photoluminescence Emission in the green-yellow region of the spectrumThe extended conjugation and intramolecular charge transfer character suggest potential for use as an emissive layer in polymer LEDs.[6]
Electron Affinity HighThe fluorinated pyridine units will impart a high electron affinity, making the polymer a good candidate for an electron-transporting or ambipolar semiconductor.[10]

Conclusion and Future Outlook

This compound stands as a highly promising, yet underutilized, building block for the synthesis of advanced organic materials. Its unique combination of reactive sites and electronically active substituents provides a versatile platform for creating a diverse range of functional molecules and polymers. The protocols detailed in this application note, based on well-established palladium-catalyzed cross-coupling reactions, offer a clear pathway to novel hole-transporting materials for OLEDs and conjugated polymers for organic semiconductors. The anticipated properties of these materials, including tunable energy levels, high thermal stability, and good processability, underscore the significant potential of this compound in advancing the field of organic electronics. Further exploration of this compound and its derivatives is highly encouraged to unlock its full potential in materials science innovation.

References

  • Burroughes, J. H., et al. (1990). Light-emitting diodes based on conjugated polymers.
  • Facchetti, A. (2011). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kraft, A., Grimsdale, A. C., & Holmes, A. B. (1998). Electroluminescent Conjugated Polymers—Seeing Polymers in a New Light.
  • Wang, C., Dong, H., Hu, W., Liu, Y., & Zhu, D. (2011). Semiconducting π-Conjugated Systems in Organic Field-Effect Transistors. Chemical Reviews, 112(4), 2208-2267.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Thelakkat, M. (2002). Star-shaped discotic hole-transporting materials for organic light-emitting diodes.
  • Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048-5051.
  • He, F., & Yu, G. (2011). Conjugated polymers for organic photovoltaics. Journal of Polymer Science Part B: Polymer Physics, 49(20), 1431-1449.
  • Chen, J., & Cao, Y. (2009). Development of novel conjugated polymers for high-efficiency light-emitting diodes. Accounts of Chemical Research, 42(11), 1709-1718.
  • Klauk, H. (2010). Organic thin-film transistors. Chemical Society Reviews, 39(7), 2643-2666.
  • Friend, R. H., et al. (1999). Electroluminescence in conjugated polymers.
  • Sirringhaus, H. (2005). Device physics of solution-processed organic field-effect transistors.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Anthony, J. E. (2008). The larger acenes: versatile organic semiconductors.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Baldo, M. A., O'Brien, D. F., You, Y., Shoustikov, A., Sibley, S., Thompson, M. E., & Forrest, S. R. (1998). Highly efficient phosphorescent emission from organic electroluminescent devices.
  • Li, Y. (2012). Molecular design of photovoltaic materials for polymer solar cells: toward suitable electronic energy levels. Accounts of Chemical Research, 45(5), 723-733.
  • Thompson, M. E. (2007). The evolution of organic light-emitting diodes (OLEDs). MRS bulletin, 32(9), 694-701.
  • Jenekhe, S. A., & Chen, X. L. (1999). Self-assembly of ordered microporous materials from rod-coil block copolymers. Science, 283(5400), 372-375.
  • Scherf, U., & List, E. J. (2002). Semiconducting polymers.
  • Doubina, N., et al. (2011). Sonogashira coupling in the synthesis of functional polymers. Progress in Polymer Science, 36(6), 795-832.
  • Müllen, K., & Scherf, U. (Eds.). (2012).
  • Zaumseil, J., & Sirringhaus, H. (2007). Electron and ambipolar transport in organic field-effect transistors. Chemical Reviews, 107(4), 1296-1323.

Sources

Application Notes and Protocols: 3,5-Dibromo-6-fluoropyridin-2-amine as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

In the dynamic field of organometallic chemistry and catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and fashioning catalysts with enhanced efficacy and selectivity. Substituted pyridines, in particular, have emerged as a versatile class of ligands, offering a rich playground for electronic and steric tuning. This guide focuses on a promising yet under-explored ligand: 3,5-Dibromo-6-fluoropyridin-2-amine .

The strategic placement of two bromine atoms, a fluorine atom, and an amino group on the pyridine ring bestows this ligand with a unique electronic profile. The electron-withdrawing nature of the halogens can significantly influence the electron density at the coordinating nitrogen and amino groups, thereby modulating the stability and reactivity of the resulting metal complexes. The presence of multiple potential coordination sites—the pyridinic nitrogen and the exocyclic amino group—opens up possibilities for both monodentate and bidentate chelation, leading to structurally diverse organometallic architectures.

This document serves as a detailed technical resource, providing not only the foundational knowledge of this compound but also practical, step-by-step protocols for its application in the synthesis of organometallic complexes and their potential use in catalysis. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these methodologies.

Ligand Profile: this compound

This compound is a halogenated aminopyridine derivative. The interplay of its substituents dictates its coordination behavior and the properties of its metal complexes.

Key Structural and Electronic Features:

  • Pyridine Nitrogen: The primary coordination site, with its lone pair of electrons available for donation to a metal center. The electron-withdrawing fluorine and bromine atoms reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • Amino Group: A potential secondary coordination site. Its involvement in coordination would lead to the formation of a stable five-membered chelate ring. The electronic nature of the substituents also influences the nucleophilicity of this group.

  • Bromine Atoms: These bulky and electron-withdrawing groups can sterically influence the approach of substrates to the metal center in a catalytic cycle and electronically stabilize the metal complex. They also provide synthetic handles for further functionalization via cross-coupling reactions.

  • Fluorine Atom: Its high electronegativity significantly impacts the electronic properties of the pyridine ring, enhancing the π-acceptor character of the ligand.

These features suggest that this compound can act as a versatile ligand for a range of transition metals, potentially leading to complexes with unique catalytic activities.

Synthesis of this compound

The synthesis of this ligand can be approached through several routes, often starting from commercially available fluorinated pyridines. A representative synthetic pathway is outlined below. The rationale for each step is provided to ensure a thorough understanding of the process.

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 2-amino-6-fluoropyridine.

Workflow Diagram:

SynthesisWorkflow Start 2-Amino-6-fluoropyridine Step1 Bromination (NBS, Acetonitrile) Start->Step1 Step 1 Intermediate 3,5-Dibromo-2-amino-6-fluoropyridine Step1->Intermediate Step2 Purification (Column Chromatography) Intermediate->Step2 Step 2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
2-Amino-6-fluoropyridine>98%Sigma-Aldrich
N-Bromosuccinimide (NBS)>98%Acros Organics
Acetonitrile (MeCN)AnhydrousFisher Scientific
Dichloromethane (DCM)HPLC GradeVWR Chemicals
Ethyl Acetate (EtOAc)HPLC GradeVWR Chemicals
HexanesHPLC GradeVWR Chemicals
Saturated aq. NaHCO₃ solution--
Brine--
Anhydrous MgSO₄--
Silica Gel230-400 meshSorbent Technologies

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-fluoropyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of substrate).

    • Causality: Anhydrous conditions are crucial to prevent side reactions of the highly reactive brominating agent. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

    • Causality: The use of a slight excess of NBS ensures complete dibromination. Portion-wise addition and temperature control are essential to manage the exothermicity of the reaction and prevent the formation of over-brominated byproducts. The amino group is an activating group, directing bromination to the ortho and para positions (3 and 5 positions).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

    • Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Causality: The NaHCO₃ solution neutralizes any acidic byproducts. Dichloromethane is an effective solvent for extracting the organic product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to afford this compound as a solid.

    • Causality: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Characterization Data (Hypothetical):

TechniqueExpected Data
¹H NMRA singlet in the aromatic region corresponding to the proton at the C4 position. A broad singlet for the -NH₂ protons.
¹³C NMRSignals corresponding to the six carbon atoms of the pyridine ring, with characteristic shifts for carbons attached to bromine, fluorine, and nitrogen.
Mass SpecA molecular ion peak corresponding to the exact mass of C₅H₃Br₂FN₂. The isotopic pattern will be characteristic of a dibrominated compound.
IRN-H stretching bands for the primary amine (~3400-3200 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (~1600-1400 cm⁻¹), and C-Br and C-F stretching bands.

Application in Organometallic Synthesis: Formation of Palladium(II) Complexes

The synthesized ligand can be used to form complexes with various transition metals. Palladium complexes are of particular interest due to their extensive applications in cross-coupling catalysis.

Protocol 2: Synthesis of a Dichlorido(this compound)palladium(II) Complex

This protocol describes the synthesis of a simple palladium(II) complex where the ligand coordinates in a monodentate fashion through the pyridine nitrogen.

Reaction Scheme:

Workflow Diagram:

ComplexationWorkflow Ligand This compound Reaction Complexation (DCM, rt, 24h) Ligand->Reaction Pd_Precursor [PdCl₂(MeCN)₂] Pd_Precursor->Reaction Filtration Filtration & Washing Reaction->Filtration Product [PdCl₂(Ligand)(MeCN)] Complex Filtration->Product

Caption: Workflow for the synthesis of a Palladium(II) complex.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
Bis(acetonitrile)dichloridopalladium(II)>98%Strem Chemicals
This compoundAs synthesized-
Dichloromethane (DCM)AnhydrousFisher Scientific
Diethyl EtherAnhydrousSigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, weigh bis(acetonitrile)dichloridopalladium(II) (1.0 eq) and this compound (1.05 eq) into a 50 mL Schlenk flask equipped with a magnetic stir bar.

    • Causality: The use of a glovebox and Schlenk techniques ensures an inert atmosphere, preventing the degradation of the palladium precursor and the ligand. A slight excess of the ligand is used to ensure complete reaction of the palladium precursor.

  • Complexation: Add anhydrous dichloromethane (20 mL) to the flask. Stir the resulting suspension at room temperature for 24 hours. A color change and/or precipitation of the product may be observed.

    • Causality: Dichloromethane is a good solvent for both the palladium precursor and the ligand. The long reaction time allows for the ligand exchange to go to completion.

  • Isolation: After 24 hours, filter the precipitate through a cannula or a filter frit. Wash the solid with a small amount of cold dichloromethane (2 x 5 mL) and then with anhydrous diethyl ether (2 x 10 mL).

    • Causality: Filtration isolates the solid complex. Washing with a non-coordinating solvent like diethyl ether removes any unreacted starting materials and soluble impurities.

  • Drying: Dry the resulting solid under high vacuum for 4-6 hours to yield the desired palladium(II) complex.

    • Causality: Drying under vacuum removes any residual solvent.

Characterization Data (Hypothetical):

TechniqueExpected Data
¹H NMRA downfield shift of the pyridine proton signal compared to the free ligand, indicative of coordination to the electron-deficient palladium center. The -NH₂ protons may also show a shift.
¹³C NMRShifts in the carbon signals of the pyridine ring upon coordination.
IRA shift in the C=N stretching frequency of the pyridine ring to a higher wavenumber upon coordination. New bands in the far-IR region corresponding to Pd-Cl and Pd-N stretching vibrations. The N-H stretching frequencies may also be affected if there is hydrogen bonding.
Elemental AnalysisThe calculated and found percentages of C, H, N, and Br should be in close agreement, confirming the stoichiometry of the complex.

Potential Catalytic Application: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing N-donor ligands are widely used as catalysts for cross-coupling reactions. The electronic properties of the this compound ligand make its palladium complexes interesting candidates for such reactions. The electron-withdrawing nature of the ligand can enhance the electrophilicity of the palladium center, potentially facilitating the reductive elimination step of the catalytic cycle.

Protocol 3: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for testing the catalytic activity of the synthesized palladium complex in a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid.

Catalytic Cycle Diagram:

SuzukiCycle Pd(0)L Pd(0)Lₙ Ox. Add. Oxidative Addition Pd(0)L->Ox. Add. Pd(II) Complex R-Pd(II)-X Lₙ Ox. Add.->Pd(II) Complex Transmetal. Transmetalation Pd(II) Complex->Transmetal. Pd(II) Intermediate R-Pd(II)-R' Lₙ Transmetal.->Pd(II) Intermediate Boronic Acid R'-B(OH)₂ Boronic Acid->Transmetal. Base Base Base->Transmetal. Red. Elim. Reductive Elimination Pd(II) Intermediate->Red. Elim. Red. Elim.->Pd(0)L Catalyst Regeneration Product R-R' Red. Elim.->Product Aryl Halide R-X Aryl Halide->Ox. Add.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
Palladium(II) Complex (from Protocol 2)As synthesized-
Aryl Bromide (e.g., 4-bromoanisole)>98%Sigma-Aldrich
Arylboronic Acid (e.g., phenylboronic acid)>98%Combi-Blocks
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
1,4-DioxaneAnhydrousAcros Organics
Deionized Water--

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium(II) complex (0.01 eq), aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) to a Schlenk tube equipped with a magnetic stir bar.

    • Causality: The reaction is performed under an inert atmosphere to prevent the oxidation of the active Pd(0) species. The boronic acid is used in slight excess, and a base is required to activate the boronic acid for transmetalation.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio, 5 mL total per mmol of aryl bromide).

    • Causality: A mixture of an organic solvent and water is typically used for Suzuki couplings to dissolve both the organic substrates and the inorganic base.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-100 °C for 4-12 hours.

    • Causality: Heating is generally required to drive the catalytic cycle forward at a reasonable rate.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.

Data Analysis:

The efficiency of the catalyst can be evaluated by determining the yield of the desired product. Further optimization of reaction conditions (catalyst loading, base, solvent, temperature) may be necessary to achieve optimal performance.

References

Due to the limited specific literature on this compound as a ligand in organometallic chemistry, this guide has been constructed based on established principles of coordination chemistry and catalysis, with protocols adapted from related systems. Researchers are encouraged to consult the broader literature on substituted pyridine ligands and palladium-catalyzed cross-coupling reactions for further background.

  • For general principles of organometallic chemistry and catalysis: Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010.
  • For protocols on Suzuki-Miyaura cross-coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.

This document is intended to be a living guide. As more research becomes available on the specific applications of this compound, this guide will be updated to reflect the latest findings and protocols.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 3,5-Dibromo-6-fluoropyridin-2-amine. This valuable building block presents unique challenges due to the electronic properties of the pyridine ring and the specific substitution pattern required. This document provides in-depth, experience-driven answers to common issues encountered during its synthesis, focusing on improving yield, minimizing impurities, and ensuring reaction control.

Conceptual Synthetic Pathway

The synthesis of this compound is not a trivial one-step process. It requires a multi-step sequence that carefully builds the required functionality around the pyridine core. A logical and frequently employed strategy involves starting from 2-aminopyridine, proceeding through dibromination, subsequent functionalization at the 6-position, and a final fluorination step via a Balz-Schiemann reaction. This guide is structured around the critical stages of this pathway.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-3,5-dibromopyridine A->B Dibromination C 3,5-Dibromo-2,6-diaminopyridine (via Nitration & Reduction) B->C C6-Amination D ArN2+BF4- Intermediate C->D Diazotization (Balz-Schiemann) E This compound D->E Thermal Decomposition

Caption: Proposed synthetic route for this compound.

Part 1: Troubleshooting the Dibromination Step

The initial bromination of the activated 2-aminopyridine ring is a critical step where selectivity and yield are paramount. The strong activating effect of the amino group directs electrophiles to the ortho (3) and para (5) positions, but can also lead to undesired side reactions.

FAQ 1.1: My bromination of 2-aminopyridine results in a low yield of the desired 2-amino-3,5-dibromopyridine and a complex mixture of mono-brominated and other byproducts. How can I optimize this?

This is a classic issue of controlling reactivity in a highly activated system. The formation of a mixture, including the mono-brominated species (2-amino-5-bromopyridine) and the major impurity 2-amino-3,5-dibromopyridine, is common.[1][2][3] The key is to precisely control the stoichiometry and reaction conditions to favor the desired disubstituted product.

Causality and Strategic Solutions:

  • Choice of Brominating Agent: While liquid bromine in acetic acid is a traditional method, it can be harsh and difficult to control.[3] N-Bromosuccinimide (NBS) is often a superior choice as it provides a slow, constant, and low concentration of electrophilic bromine, which helps to prevent over-bromination and improves regioselectivity.[1][2]

  • Stoichiometry is Critical: The amino group is highly activating. Using slightly more than two equivalents of your brominating agent is necessary for the reaction to go to completion. However, a large excess will promote the formation of unwanted byproducts. Careful, incremental optimization of the molar ratio is essential.

  • Solvent and Temperature Control: The choice of solvent influences the solubility of intermediates and the reaction rate. Acetonitrile has been reported as an effective solvent for minimizing byproduct formation compared to acetone or DMF.[1] Running the reaction at a controlled, lower temperature (e.g., 0-10 °C) during the addition of the brominating agent can significantly temper the reaction's exothermicity and reduce side reactions.

Optimized Protocol: Dibromination with NBS

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminopyridine (1.0 eq) in acetonitrile.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • NBS Addition: Dissolve NBS (2.1 - 2.2 eq) in acetonitrile and add it dropwise to the cooled solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Neutralize the mixture with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can often be purified by recrystallization from an ethanol/water mixture. If significant mono-bromo impurity remains, column chromatography may be necessary.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled release of Br+, minimizing over-bromination.[1][2]
Stoichiometry 2.1 - 2.2 equivalents of NBSEnsures complete dibromination without significant excess.
Solvent AcetonitrileFound to be effective in reducing byproduct formation.[1]
Temperature 0-10 °C during additionControls the exothermic reaction and improves selectivity.

Part 2: Troubleshooting the C6-Fluorination via Balz-Schiemann Reaction

Introducing the fluorine atom at the C6 position is the most challenging transformation. Direct fluorination is not feasible. The most reliable method is the Balz-Schiemann reaction, which requires a 6-amino precursor, typically synthesized from 2-amino-3,5-dibromopyridine via nitration and subsequent reduction.[4][5][6] This section focuses on the critical fluorination step itself, assuming the precursor, 3,5-Dibromo-2,6-diaminopyridine , is in hand.

FAQ 2.1: My Balz-Schiemann reaction on 3,5-Dibromo-2,6-diaminopyridine is giving very low yields of the 6-fluoro product. The diazonium salt intermediate seems to decompose improperly. What are the critical control points?

The Balz-Schiemann reaction is notoriously sensitive. Its success hinges on the successful formation of a stable diazonium salt and its controlled decomposition.[5][6] Low yields often stem from issues in one of these two stages.

Causality and Strategic Solutions:

  • Diazotization Conditions: The formation of the diazonium tetrafluoroborate salt is the foundational step.

    • Reagents: The classic method uses sodium nitrite (NaNO₂) with fluoroboric acid (HBF₄). An alternative, particularly for sensitive substrates, is to perform the reaction in anhydrous hydrogen fluoride (HF) or an HF/pyridine mixture, which can enable decomposition at lower temperatures.[6][7]

    • Temperature: This is the single most critical parameter. The reaction must be kept cold (typically -5 to 5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[7]

  • Isolation of the Diazonium Salt: Aryl diazonium tetrafluoroborates are often stable enough to be isolated by filtration, washed with cold ether, and dried.[6] This isolation is crucial as it removes impurities that could interfere with the subsequent decomposition step. Safety Warning: While often stable, diazonium salts are potentially explosive, especially when dry, and should be handled with extreme care behind a blast shield.[5][6]

  • Decomposition Method: The conversion of the diazonium salt (ArN₂⁺BF₄⁻) to the aryl fluoride (ArF) requires energy.

    • Thermal Decomposition: This is the traditional method, where the isolated salt is heated, often in an inert, high-boiling solvent (e.g., toluene, xylene) or as a solid melt.[6] The decomposition can be highly exothermic and requires careful temperature control to avoid runaway reactions.

    • Photochemical Decomposition: Irradiation with UV light (e.g., at 365 nm) can induce decomposition under milder conditions, often leading to cleaner reactions and higher selectivity.[6][8]

Troubleshooting_Balz_Schiemann Start Low Yield in Balz-Schiemann Reaction Check_Diazotization Verify Diazotization Step Start->Check_Diazotization Check_Temp Is Temp < 5°C? Check_Diazotization->Check_Temp Check_Isolation Isolate Diazonium Salt? Check_Temp->Check_Isolation Yes Sol_Temp Action: Maintain Temp strictly between -5 to 5°C Check_Temp->Sol_Temp No Check_Decomposition Review Decomposition Step Check_Isolation->Check_Decomposition Yes Sol_Isolation Action: Isolate salt by filtration, wash with cold ether, dry carefully Check_Isolation->Sol_Isolation No Thermal Thermal Method Used? Check_Decomposition->Thermal Photo Photochemical Method Used? Check_Decomposition->Photo Sol_Thermal Action: Ensure slow, controlled heating. Consider high-boiling inert solvent. Thermal->Sol_Thermal Sol_Photo Action: Ensure appropriate wavelength and reaction setup for even irradiation. Photo->Sol_Photo Sol_Temp->Check_Temp Sol_Isolation->Check_Isolation

Caption: Troubleshooting workflow for the Balz-Schiemann reaction.

Optimized Protocol: Balz-Schiemann Fluorination

  • Diazotization:

    • Suspend 3,5-Dibromo-2,6-diaminopyridine (1.0 eq) in a 48% aqueous solution of HBF₄ (approx. 3.0 eq) in a flask cooled to -5 °C.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

    • Stir the resulting slurry in the cold for 30-60 minutes.

  • Intermediate Isolation:

    • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.

    • Wash the filter cake sequentially with cold 5% HBF₄ solution, ice-cold ethanol, and finally cold diethyl ether.

    • Dry the salt under vacuum at room temperature. Handle with care.

  • Decomposition:

    • Place the dry diazonium salt in a flask fitted with a reflux condenser.

    • Add an inert solvent like toluene or simply heat the solid gently and carefully with a heat gun or oil bath.

    • The decomposition is marked by the vigorous evolution of nitrogen gas. Heat until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture. If a solvent was used, wash it with aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

ParameterRecommendationRationale / Key Insight
Diazotization Temp. -5 to 5 °CPrevents premature decomposition of the thermally labile diazonium salt.[7]
Fluorinating Agent HBF₄ / NaNO₂Classic, reliable method for forming the isolable tetrafluoroborate salt.[4][5]
Intermediate Isolate and dry saltRemoves aqueous impurities that can lead to side reactions (e.g., phenol formation).[6]
Decomposition Slow thermal heatingControlled heating prevents dangerous exotherms and potential charring.[5][6]

References

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • Grokipedia. Balz–Schiemann reaction. [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. [Link]

  • McNally, A. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 745-751. [Link]

  • Psaier, B. et al. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Organic Process Research & Development, 27(2), 347-355. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]

  • Sonavane, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • McNally, A. et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(35), 14265-14273. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • McNally, A. et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • McNally, A. et al. (2020). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Abstracts of Papers of the American Chemical Society, 259. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Google Patents. (2020). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Dandu, R. R. et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Baran, P. S. et al. (2021). Deaminative chlorination of aminoheterocycles. Nature, 599(7885), 426-431. [Link]

  • Khan Academy. Sandmeyer reaction. [Link]

  • Wang, Y. et al. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 5(4), 1083-1086. [Link]

  • Murthy, P. K. et al. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. IUCrData, 2(5). [Link]

  • Allen, C. F. H. & Thirtle, J. R. (1946). 2,3-diaminopyridine. Organic Syntheses, 26, 22. [Link]

  • Google Patents. (2014). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Wang, X. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Master's Thesis, Tianjin University. [Link]

  • Beller, M. et al. (2019). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Angewandte Chemie International Edition, 58(34), 11566-11584. [Link]

  • Widen, J. C. et al. (2011). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters, 52(25), 3249-3251. [Link]

Sources

Technical Support Guide: Troubleshooting Side Reactions in the Suzuki Coupling of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 3,5-Dibromo-6-fluoropyridin-2-amine. This substrate, while a valuable building block, presents unique challenges due to its electronic and structural properties. This document provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help you navigate common side reactions and achieve your desired synthetic outcomes.

Understanding the Substrate's Reactivity

This compound is an electron-deficient heteroaromatic compound. The pyridine nitrogen and the 6-fluoro substituent are strongly electron-withdrawing, which generally facilitates the rate-determining oxidative addition step of the Suzuki coupling.[1][2] However, the 2-amino group is electron-donating. More critically, the lone pairs on the pyridine nitrogen and the amino group can act as Lewis bases, coordinating to the palladium catalyst. This coordination can sometimes inhibit or "poison" the catalyst, preventing it from participating in the catalytic cycle effectively.[1][3]

G sub This compound N_pyridine Pyridine Nitrogen (Lewis Basic, Catalyst Inhibition) sub->N_pyridine Potential for Catalyst Poisoning NH2 2-Amino Group (Electron Donating, Potential Ligand) sub->NH2 Br3 C3-Br (Primary Reaction Site) sub->Br3 Electrophilic Site Br5 C5-Br (Secondary Reaction Site) sub->Br5 Electrophilic Site F6 6-Fluoro Group (Electron Withdrawing) sub->F6

Caption: Key functional groups of the substrate and their influence on reactivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the Suzuki coupling of this substrate.

Q1: My reaction isn't working. I'm recovering only starting materials. What are the most likely causes?

A: Complete lack of reactivity typically points to catalyst inactivation. The primary suspect is the poisoning of the palladium catalyst by the pyridine nitrogen.[1][3] Other possibilities include using a non-optimal ligand/catalyst system, degradation of your boronic acid reagent, or insufficient reaction temperature.

Q2: I'm observing a significant amount of a mono-brominated, non-arylated byproduct. What is it and why is it forming?

A: You are likely observing debromination (or hydrodehalogenation), where one of the bromine atoms is replaced by a hydrogen atom. This is a common side reaction that competes with the desired cross-coupling.[1] It occurs when a palladium-hydride species is generated in the reaction, which then reductively eliminates the debrominated product.[1][4]

Q3: My boronic acid seems to be decomposing. I'm seeing a lot of the homocoupled product (e.g., biphenyl if using phenylboronic acid). How can I prevent this?

A: This is a combination of two potential side reactions: boronic acid homocoupling and protodeboronation. Homocoupling is often caused by the presence of oxygen, which can generate Pd(II) species that favor this pathway.[1][5] Protodeboronation is the hydrolysis of the boronic acid back to an arene, a reaction that is particularly rapid for heteroaryl boronic acids under basic, aqueous conditions.[1][6]

Q4: How can I control the reaction to favor mono-arylation over di-arylation?

A: Achieving selective mono-arylation relies on exploiting the subtle differences in reactivity between the C3-Br and C5-Br positions and controlling the stoichiometry. Typically, using a slight excess (1.0-1.2 equivalents) of the boronic acid will favor mono-coupling. Lower temperatures and shorter reaction times can also improve selectivity. The C3-Br bond is generally expected to be more reactive due to the electronic influence of the adjacent amino group.

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed analysis of the most common side reactions, including their mechanisms and specific, actionable mitigation strategies.

Major Side Reaction Pathways

The following diagram illustrates the main Suzuki catalytic cycle and where the problematic side reactions typically branch off.

G Suzuki Cycle and Competing Side Reactions Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OH)2 Base Debromination Debromination (Ar-H) ArPdX->Debromination Hydride Source (Solvent, Base) ArPdAr Ar-Pd(II)-Ar'(L2) Trans->ArPdAr BoronicAcid Ar'-B(OH)2 Trans->BoronicAcid RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Protodeboronation Protodeboronation (Ar'-H) Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Protodeboronation H2O, Base BoronicAcid->Homocoupling O2, Pd(II)

Caption: The desired Suzuki cycle is shown in blue, with key side reactions branching off in red.

Problem: Debromination (Hydrodehalogenation)
  • Symptom: Formation of 3-bromo-6-fluoropyridin-2-amine and/or 6-fluoropyridin-2-amine, detected by LC-MS or NMR.

  • Mechanism & Causality: This side reaction occurs after the oxidative addition step. Instead of undergoing transmetalation, the Ar-Pd(II)-X intermediate reacts with a hydride source.[1] This forms an Ar-Pd(II)-H species, which then quickly undergoes reductive elimination to yield the debrominated product (Ar-H) and regenerates the Pd(0) catalyst.[1] Common hydride sources include alcoholic solvents, amine bases, or even water at high temperatures.[1]

  • Mitigation Strategies:

StrategyRationaleRecommended Action
Choice of Base Avoid bases that can readily provide a hydride. Organic amine bases (e.g., Et3N) are common culprits.[1]Use inorganic bases like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ . These are less likely to generate hydride species.
Solvent Selection Protic solvents, especially alcohols like methanol or isopropanol, can act as hydride donors.[1]Use anhydrous aprotic solvents such as 1,4-Dioxane , Toluene , or DMF . Ensure they are properly dried before use.
Ligand Choice Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, helping it outcompete the debromination pathway.Consider ligands like SPhos , XPhos , or RuPhos . These have proven effective for challenging substrates.
Optimized Protocol to Minimize Debromination
  • To an oven-dried flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

  • Seal the flask with a septum and purge with argon for 15-20 minutes.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction to 80-100 °C and monitor by LC-MS until the starting material is consumed.

Problem: Protodeboronation
  • Symptom: Low conversion and recovery of the arene/heteroarene corresponding to your boronic acid reagent (Ar'-H).

  • Mechanism & Causality: This is the cleavage of the C-B bond by a proton source, typically water.[1] The reaction is often base-catalyzed and is a significant issue for many boronic acids, especially electron-rich or heteroaromatic ones.[1][6] The resulting inactive boronic acid cannot participate in the transmetalation step.

  • Mitigation Strategies:

StrategyRationaleRecommended Action
Use Boronic Esters Boronic esters, particularly pinacol esters (Ar'-Bpin), are more stable to hydrolysis than their corresponding acids.[7]Substitute the boronic acid with its pinacol ester derivative. Use the same stoichiometry.
Employ Anhydrous Conditions Minimizing water content directly suppresses the hydrolysis pathway.Use anhydrous solvents and reagents. Consider adding anhydrous KF as the base, which can activate the boronic acid without requiring large amounts of water.[8]
Use Potassium Organotrifluoroborates R-BF₃K salts are highly stable crystalline solids that slowly release the boronic acid in situ under the reaction conditions.[9] This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.[9]Synthesize or purchase the corresponding potassium organotrifluoroborate salt of your coupling partner.
Problem: Homocoupling of Boronic Acid
  • Symptom: Formation of a biaryl byproduct derived from two molecules of your boronic acid (Ar'-Ar').

  • Mechanism & Causality: This side reaction is primarily driven by the presence of molecular oxygen and Pd(II) species.[1][5] Oxygen can re-oxidize Pd(0) to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules. Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) without ensuring its complete reduction to Pd(0) can also lead to significant homocoupling at the start of the reaction.

  • Mitigation Strategies:

StrategyRationaleRecommended Action
Rigorous Degassing Removing dissolved oxygen from the reaction mixture is the most effective way to prevent oxygen-mediated homocoupling.[1]Degas the solvent thoroughly before addition using the freeze-pump-thaw method (3 cycles) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Choice of Catalyst Precursor Using a Pd(0) source directly avoids the need for an in-situ reduction step that can be incomplete or slow.Use a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ . If using a Pd(II) source, ensure your ligand (e.g., a phosphine) can effectively reduce it to the active Pd(0) state.
Reaction Temperature Lowering the temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Institutes of Health (NIH). (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • National Institutes of Health (NIH). (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • PRISM @ The Claremont Colleges. (2022). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • MDPI. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Wiley Online Library. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. [Link]

  • ResearchGate. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

  • ACS Publications. (2023). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. [Link]

  • ACS Publications. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • Scholarship @ Claremont. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • ChemRxiv. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

Sources

Technical Support Center: Purification of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of 3,5-Dibromo-6-fluoropyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical building block with the high purity required for downstream applications. The inherent properties of halogenated pyridines, such as their tendency to form isomeric byproducts and their sometimes-challenging solubility profiles, necessitate robust and well-understood purification strategies.

This guide moves beyond simple protocols. It is structured as a series of troubleshooting questions and in-depth answers that address the specific, practical issues you may face in the lab. We will explore the causality behind each experimental choice, ensuring that every procedure is a self-validating system for achieving optimal purity.

Purity Assessment: Know Your Enemy

Before attempting any purification, it is crucial to assess the impurity profile of your crude product. A quick analysis by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy will inform the best purification strategy. Common impurities often include unreacted starting materials, mono-brominated intermediates, and isomeric dibromo-products, which can arise from the non-regioselective nature of some bromination reactions.[1][2]

Troubleshooting and Purification Protocols

Q1: My crude product is a complex mixture containing starting material and multiple brominated species. What is the most effective purification method?

A1: Flash Column Chromatography is the gold standard for separating complex mixtures with varying polarities.

The presence of starting materials, mono-brominated, and di-brominated species indicates a significant variation in the polarity of the components in your crude product. Flash column chromatography excels at resolving such mixtures. The stationary phase (typically silica gel) allows for the separation of compounds based on their differential adsorption and partitioning between the stationary and mobile phases.

Causality: The polarity of halogenated pyridines is influenced by the number and position of the halogen substituents. Generally, increasing the number of halogens decreases the polarity. The amino group, being a polar functional group, will have a strong interaction with the silica gel. This allows for effective separation from less polar byproducts.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 100% Hexane or Heptane). Gently pour the slurry into your column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM). For less soluble samples, you can pre-adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better separation.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5). Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. This controlled increase is critical for resolving closely-eluting impurities.

  • Fraction Collection & Analysis: Collect fractions and analyze them using TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Recommended Solvent Systems

Mobile Phase SystemGradient Range (Polar Solvent %)Typical Application
Hexane / Ethyl Acetate5% → 40%General purpose, good for resolving a wide range of polarities.
Heptane / MTBE10% → 50%An alternative to Ethyl Acetate, can sometimes offer different selectivity.
Dichloromethane / Methanol0.5% → 5%For more polar compounds, use with caution as DCM can be aggressive.

Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion prep_slurry Prepare Silica Slurry pack_col Pack Column prep_slurry->pack_col load_sample Load Sample onto Column pack_col->load_sample prep_sample Dissolve or Adsorb Crude Sample prep_sample->load_sample run_grad Run Gradient Elution (e.g., 5-40% EtOAc/Hex) load_sample->run_grad collect_frac Collect Fractions run_grad->collect_frac tlc Analyze Fractions by TLC collect_frac->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap final_product Pure Product evap->final_product

Caption: Workflow for Flash Column Chromatography Purification.

Q2: My primary impurity is an isomer with very similar polarity. How can I separate it?

A2: Recrystallization is the most powerful technique for separating isomers and purifying a product to a very high degree.

When isomers are present, their polarity can be nearly identical, making chromatographic separation difficult and inefficient. Recrystallization leverages differences in the solubility of the desired compound and the impurity in a specific solvent at different temperatures. A successful recrystallization can yield a product of >99% purity.[3]

Causality: The process works by dissolving the impure solid in a hot solvent in which both the product and the impurity are soluble. As the solution cools slowly, the solution becomes supersaturated with respect to the desired compound, which has lower solubility at the colder temperature, causing it to crystallize out. The impurity, being present in a smaller amount and/or having higher solubility, remains in the mother liquor. The formation of a highly ordered crystal lattice inherently excludes molecules that do not fit, which is why it is so effective at removing structurally similar impurities.

Experimental Protocol: Recrystallization

  • Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small batches of your crude product with various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Toluene). The compound's solubility is likely moderate in chlorinated solvents and polar aprotic solvents.[1]

  • Dissolution: In a flask, add the chosen solvent to your crude solid and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum.

Troubleshooting Recrystallization

  • Product "Oils Out": If the product separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of your product, or the solution is too concentrated. Add more solvent or switch to a lower-boiling point solvent.

  • No Crystals Form: This may be due to using too much solvent or the solution cooling too quickly. Try to evaporate some of the solvent to increase the concentration or scratch the inside of the flask with a glass rod to induce nucleation.

  • Poor Recovery: This can happen if the product is too soluble in the chosen solvent even at low temperatures. Consider using a binary solvent system (one solvent in which the compound is soluble and one in which it is not).

Q3: My product is contaminated with acidic or basic residues from the synthesis. Is there a simpler method than chromatography?

A3: Yes, a simple liquid-liquid extraction using an acid wash can effectively remove basic impurities.

Given that your target compound, this compound, is basic due to the amino group, this technique is typically used to remove acidic or neutral impurities from it. However, if your synthesis leaves behind other basic byproducts, this method won't be selective. It is most effective for removing acidic starting materials or reagents.

Causality: The principle of acid-base extraction relies on the differential solubility of a compound and its protonated or deprotonated form in aqueous and organic layers. By washing an organic solution of your crude product with an aqueous acid (like 1M HCl), the basic amine will be protonated, forming a salt. This salt is soluble in the aqueous layer, while non-basic, organic-soluble impurities will remain in the organic layer. Afterward, neutralizing the aqueous layer will regenerate the purified amine, which can then be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as Ethyl Acetate or Dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with 1M Hydrochloric Acid (HCl). The protonated amine product will move to the aqueous layer.

  • Separate Layers: Drain the aqueous layer (containing your product salt) into a separate flask.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M Sodium Hydroxide (NaOH), until the solution is basic (check with pH paper). Your product should precipitate out or form an emulsion.

  • Re-extraction: Extract the neutralized aqueous layer multiple times with fresh organic solvent (e.g., DCM).

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[4]

Workflow Visualization

G cluster_layers After Shaking & Settling start Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel Add 1M HCl (aq) start->sep_funnel:f0 layers Organic Layer (Impurities) Aqueous Layer (Protonated Product Salt) sep_funnel->layers neutralize Aqueous Layer Add 1M NaOH to basify layers:aq->neutralize:f0 extract_back Back-Extraction Add fresh EtOAc neutralize->extract_back:f0 final_product Organic Layer (Pure Product) extract_back->final_product

Caption: Acid-base extraction workflow for purification.

Frequently Asked Questions (FAQs)

Q: What purity level is considered "good" for downstream applications like cross-coupling reactions? A: For sensitive applications like palladium-catalyzed cross-coupling reactions, a purity of >98% (as determined by HPLC or qNMR) is highly recommended.[5] Impurities can sometimes interfere with or poison the catalyst, leading to low yields and the formation of additional byproducts.[2]

Q: How should I store the purified this compound? A: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[6][7] Halogenated compounds can be sensitive to light, and the amine functionality can be susceptible to slow oxidation.

Q: My final product has a persistent yellow or brown color. What can I do? A: This is likely due to trace, highly colored impurities. You can often remove these by treating a solution of your product with a small amount of activated carbon, followed by filtration through a pad of celite before the final crystallization or solvent evaporation step. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.

References

  • 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine - Smolecule.
  • (PDF) 3,5-Dibromo-6-methylpyridin-2-amine - ResearchGate. Available at: [Link]

  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. Available at: [Link]

  • Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis | Organic Letters - ACS Publications. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives - MDPI. Available at: [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • Heterocyclic Letters Vol. 11. Available at: [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • Syllabus for Chemistry (SCQP08). Available at: [Link]

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Technical Support Center: Optimizing Buchwald-Hartwig Amination for 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination of 3,5-Dibromo-6-fluoropyridin-2-amine. This substrate presents a unique set of challenges due to its electronic properties and multiple reactive sites. This guide is designed to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the causality behind experimental choices, moving beyond a simple recitation of steps to a deeper understanding of the system.

Core Principles & Mechanistic Hurdles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] The general catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][4]

However, the specific substrate, this compound, introduces several complexities:

  • Electron-Deficient Heterocycle: The pyridine nitrogen and the fluorine atom withdraw electron density, making the aryl bromide less reactive towards oxidative addition.

  • Selectivity: The two bromine atoms at the C3 and C5 positions are electronically and sterically distinct. Achieving selective mono-amination at a specific position requires fine-tuning of reaction conditions.

  • Potential for Di-amination: The presence of two bromine atoms can lead to a double amination, which may be an undesired side product if mono-amination is the goal.

  • Substrate-Ligand Interactions: The free amine at the C2 position can potentially coordinate to the palladium center, leading to catalyst inhibition.

Below is a generalized representation of the catalytic cycle that forms the basis of our optimization strategy.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(Br) Oxidative Addition Intermediate Pd0->OxAdd Ar-Br AmineCoord [L-Pd(II)(Ar)(Br)(R₂NH)] Amine Coordination OxAdd->AmineCoord + R₂NH Deprotonation L-Pd(II)(Ar)(NR₂) Amido Complex AmineCoord->Deprotonation + Base - H-Base⁺Br⁻ Deprotonation->Pd0 Reductive Elimination Product Ar-NR₂ Product Deprotonation->Product Troubleshooting_Low_Yield cluster_checks Primary Checks cluster_solutions Potential Solutions Start Low / No Conversion Catalyst Is the Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Dry? Start->Reagents Atmosphere Is the Atmosphere Inert? Start->Atmosphere Precatalyst Use a Pd-G3/G4 Precatalyst Catalyst->Precatalyst Ligand Screen Alternative Ligands (e.g., tBuXPhos, BrettPhos) Catalyst->Ligand Base Use Fresh, Finely Ground Base Reagents->Base Degas Thoroughly Degas Solvent Atmosphere->Degas

Caption: Troubleshooting flowchart for low reaction conversion.

  • Catalyst Activity:

    • Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) or Pd(0) source. [4]Pd₂(dba)₃ can vary in quality. The free amine on your substrate could also be inhibiting the catalyst.

    • Solution: Switch to a palladium precatalyst , such as XPhos Pd G3 . These precatalysts are air-stable and designed to generate the active L-Pd(0) species reliably and efficiently upon exposure to a base, often leading to more reproducible results. [4]

  • Atmosphere and Solvent:

    • Cause: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Solvents that are not rigorously degassed are a common source of oxygen.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). The solvent (toluene or dioxane are good starting points) must be thoroughly degassed using a method like freeze-pump-thaw or by sparging with argon for at least 30 minutes.

  • Base Quality:

    • Cause: Sodium tert-butoxide is hygroscopic. Water contamination can hydrolyze the base and poison the catalyst. The physical properties of the base also matter; large clumps can lead to poor solubility and inconsistent results. [4] * Solution: Use a fresh bottle of NaOtBu, handle it in a glovebox, and ensure it is a fine, free-flowing powder. If clumping is an issue, grinding the base before use can be beneficial. [4]

Problem: Formation of Side Products (e.g., Debromination)

Q: I am seeing the formation of a product that appears to be debrominated starting material. How can I prevent this?

A: Hydrodebromination is a known side reaction. It often occurs when the catalytic cycle is interrupted.

  • Cause: This can be promoted by an inappropriate choice of base or the presence of water. Some bases, particularly strong alkoxides, can facilitate pathways that lead to the reduction of the C-Br bond.

  • Solution:

    • Switch the Base: If you are using NaOtBu, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ . While this may require a higher reaction temperature or longer reaction time, it often suppresses reductive side reactions. [3] * Ensure Anhydrous Conditions: Double-check that all reagents and solvents are scrupulously dry.

Recommended Experimental Protocols

The following protocols are designed as robust starting points for your optimization.

Protocol 1: General Screening for Mono-Amination

This protocol uses a palladium precatalyst for robust initiation and aims for mono-substitution.

Materials:

  • This compound (1.2 equiv)

  • Amine of interest (1.0 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to the amine)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the amine of interest, XPhos Pd G3, XPhos, and sodium tert-butoxide.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed toluene via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir vigorously for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

Data Summary Tables

For quick reference, the tables below summarize key choices for ligands and bases.

Table 1: Comparison of Common Ligands for Electron-Deficient Heterocycles

LigandStructure TypeKey AdvantagesCommon Applications
XPhos Biaryl MonophosphineHighly active, good for sterically hindered and electron-poor aryl chlorides/bromides.General purpose for challenging couplings.
tBuXPhos Biaryl MonophosphineIncreased steric bulk compared to XPhos, can improve selectivity and reactivity in some cases.Very hindered substrates, amidation reactions.
BrettPhos Biaryl MonophosphineExcellent for coupling primary amines and amides. [3]C-N coupling with primary amines.
DPPF Ferrocene-basedBidentate ligand, can prevent palladium iodide dimer formation with aryl iodides. [1]Generally less effective for electron-poor aryl bromides compared to modern biaryl ligands.

Table 2: Guide to Base Selection

BasepKaHAdvantagesDisadvantages
NaOtBu ~19Permits highest reaction rates and lowest catalyst loadings. [3][4]Incompatible with many base-sensitive functional groups (e.g., esters, ketones). [3]
LHMDS ~26Allows for reactions at lower temperatures and tolerates some protic functional groups. [5]Air-sensitive solid, can be incompatible with some functional groups at high temperatures. [3]
Cs₂CO₃ ~10Excellent functional group tolerance, good solubility in some organic solvents. [4][6]Often requires higher catalyst loadings and temperatures; can be expensive. [3]
K₃PO₄ ~12.3Good functional group tolerance, economically attractive.Can require higher catalyst loadings and longer reaction times. [3]

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemspeed Technologies. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Kozdra, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • PubMed. (2011). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dibromo-6-fluoropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. It is well understood that managing the solubility of highly functionalized heterocyclic compounds is a frequent challenge in the laboratory. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome solubility issues, ensuring the smooth progression of your research and development projects.

Understanding the Molecule: Physicochemical Properties at a Glance

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its solubility. The presence of two bromine atoms and a fluorine atom, all of which are electron-withdrawing, significantly impacts the electronic environment of the pyridine ring. This, in conjunction with the amino group, results in a molecule with a specific polarity profile that dictates its behavior in various solvents.

PropertyValue/DescriptionImpact on Solubility
Molecular Formula C₅H₃Br₂FN₂The high halogen content contributes to the molecule's density and can influence crystal lattice energy.
Molecular Weight ~269.9 g/mol A moderate molecular weight that doesn't inherently preclude solubility.
Polarity Polar, with a significant dipole moment due to the arrangement of halogens and the amino group.Expected to be more soluble in polar solvents.
Hydrogen Bonding The amino group can act as a hydrogen bond donor, and the pyridine nitrogen and fluorine can act as acceptors.This suggests potential solubility in protic solvents, although this can be complex.
Crystal Structure Likely a planar molecule, which can lead to strong crystal lattice packing and, consequently, lower solubility.[1]A significant contributor to poor solubility in many solvents.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in common laboratory solvents?

A1: The limited solubility of this compound is primarily due to its strong crystal lattice energy. The planar structure and intermolecular interactions, such as hydrogen bonding and halogen bonding, can lead to a highly stable crystal structure that is difficult for solvent molecules to break down. While the molecule is polar, its overall solvation in many common solvents may not be energetically favorable enough to overcome these strong intermolecular forces in the solid state.

Q2: What is the expected solubility of this compound in water and organic solvents?

A2: Based on the properties of a closely related analog, 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine, the solubility of this compound in water is expected to be very low.[2] It is anticipated to have better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.[2] Moderate solubility can be expected in chlorinated solvents like dichloromethane (DCM) and chloroform.[2] Solubility in alcohols may be variable.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, in many cases, gently heating the solvent can significantly improve the solubility of this compound. This is a common first step in troubleshooting. However, it is crucial to be aware of the compound's thermal stability and the boiling point of the solvent. Always start with gentle warming and monitor for any signs of degradation (e.g., color change).

Q4: Will changing the pH of the solution help?

A4: The amino group on the pyridine ring is basic and can be protonated. Therefore, adjusting the pH to the acidic side may increase aqueous solubility by forming a more soluble salt. However, the impact on solubility in organic solvents will be less predictable and will depend on the specific solvent and the nature of the acid used. Furthermore, consider the compatibility of acidic conditions with your downstream reaction steps.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

When faced with solubility challenges during your experiment, a systematic approach is key. The following workflow provides a logical progression of techniques to try.

Solubility_Troubleshooting A Start: Insoluble Compound B Step 1: Solvent Screening A->B C Is solubility achieved? B->C D Step 2: Gentle Heating C->D No L Proceed with Experiment C->L Yes E Is solubility achieved? D->E F Step 3: Co-solvent System E->F No E->L Yes G Is solubility achieved? F->G H Step 4: pH Adjustment (Aqueous) G->H No G->L Yes I Is solubility achieved? H->I J Step 5: Solubilizing Agents I->J No I->L Yes K Is solubility achieved? J->K K->L Yes M Consult Further/Consider Alternatives K->M No

Caption: A decision-making workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to identify a suitable solvent for your reaction or assay.

Materials:

  • This compound

  • A selection of solvents (e.g., DMSO, DMF, acetonitrile, THF, methanol, ethanol, DCM, chloroform, toluene)

  • Small vials (e.g., 1-2 mL)

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

Procedure:

  • Weigh a small, consistent amount of this compound (e.g., 1-2 mg) into each vial.

  • Add a measured volume of a single solvent to each vial to achieve a target concentration relevant to your experiment (e.g., 1 mg/mL).

  • Vortex or stir the mixtures at room temperature for a set period (e.g., 15-30 minutes).

  • Visually inspect each vial for undissolved solid. A clear solution indicates good solubility at that concentration.

  • If a solvent shows promise, you can incrementally add more solute to determine the approximate saturation point.

Protocol 2: Utilizing a Co-solvent System

If a single solvent is not effective, a co-solvent system can often provide the desired solubility.

Materials:

  • This compound

  • Primary solvent (from Protocol 1, showing partial solubility)

  • Co-solvent (e.g., a polar aprotic solvent like DMSO or DMF if the primary is less polar, or vice versa)

  • Vials and stirring equipment

Procedure:

  • Suspend the this compound in the primary solvent at the desired concentration.

  • While stirring, add the co-solvent dropwise.

  • Observe for dissolution. Continue adding the co-solvent until a clear solution is obtained.

  • Record the final ratio of the two solvents. It is important to ensure that the final co-solvent system is compatible with your reaction conditions. For example, in a Suzuki coupling, a mixture of dioxane and water is common, and ensuring the substrate is soluble in this mixture is key.

Advanced Troubleshooting: When Standard Methods are Insufficient

In some cases, particularly for high-concentration solutions or challenging reaction media, more advanced techniques may be necessary.

Use of Solubilizing Agents:

For aqueous solutions, the use of cyclodextrins can be explored. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. For organic reactions, the addition of a phase-transfer catalyst can sometimes improve the solubility of reactants.

Consideration of Reaction Conditions:

For reactions like Suzuki or Buchwald-Hartwig couplings, the choice of base and ligand can influence the solubility of the starting material and intermediates. For instance, using a soluble organic base like DBU in a Buchwald-Hartwig amination can help maintain a homogeneous reaction mixture.[3]

Solid-Phase Synthesis:

If solubility issues are severely hindering a synthetic route, consider the possibility of adapting the synthesis to a solid-phase approach. This can circumvent solubility problems by anchoring the molecule to a resin.

Safety and Handling

As with any chemical, it is important to handle this compound with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use.[4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Conclusion

Overcoming the solubility challenges of this compound is achievable with a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing the troubleshooting strategies outlined in this guide, researchers can effectively utilize this valuable building block in their synthetic and drug discovery programs.

References

  • Potla, K. M., et al. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. IUCrData, 2(5). Available from: [Link]

  • Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Available from: [Link]

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(44), 7174-7177. Available from: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing 3,5-Dibromo-6-fluoropyridin-2-amine in synthetic applications. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in this chemistry: catalyst deactivation. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve issues in your own research.

The unique structure of this compound, with its multiple halogen sites and two Lewis-basic nitrogen atoms, makes it a valuable but challenging substrate in modern cross-coupling chemistry. The pyridine nitrogen and the exocyclic amine group are known to interact with and potentially deactivate transition metal catalysts, particularly palladium complexes.[1] This guide will address these specific challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about catalyst deactivation when working with this specific aminopyridine.

Q1: Why is my palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) stalling or showing low conversion with this compound?

A1: The most probable cause is catalyst deactivation driven by the substrate itself. The pyridine nitrogen and the 2-amino group are Lewis bases that can coordinate strongly to the palladium center. This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively "poisoning" the catalyst.[1][2] In some cases, the desired product can also be a more potent poison than the starting material, leading to product inhibition.

Q2: What are the main types of catalyst deactivation I should be aware of in this context?

A2: For palladium-catalyzed cross-coupling reactions, deactivation mechanisms generally fall into three categories:

  • Poisoning: This is the most common issue with substrates like yours. Impurities in reagents or solvents (e.g., sulfur compounds) or the substrate/product itself binding to the catalyst's active sites cause it.[3][4]

  • Sintering (Thermal Deactivation): At elevated reaction temperatures, fine palladium nanoparticles can agglomerate into larger, less active particles. This reduces the available catalytic surface area and is generally irreversible.[3][4]

  • Fouling/Coking: The deposition of carbonaceous materials or insoluble reaction byproducts on the catalyst surface can block active sites.[5][6]

Q3: Can I visually identify catalyst deactivation?

A3: Often, yes. A common sign of catalyst deactivation, particularly the formation of palladium black (inactive Pd(0) precipitate), is a change in the reaction mixture's color. A homogeneous, light-yellow or orange solution turning dark brown or black with visible particulates often indicates that the catalyst has precipitated out of the catalytic cycle.

Q4: Which palladium catalyst and ligand combination is best to mitigate deactivation with this substrate?

A4: There is no single "best" system, as the optimal choice depends on the specific reaction (e.g., Suzuki vs. Buchwald-Hartwig). However, the key principle is to use bulky, electron-rich phosphine ligands. These ligands form stable complexes with palladium that are less susceptible to displacement by the pyridine nitrogen. They also promote the rate-determining reductive elimination step, which can outcompete deactivation pathways.[7] For Buchwald-Hartwig aminations, ligands like SPhos or RuPhos are often effective.[8][9] For Suzuki-Miyaura couplings, SPhos, XPhos, or related biaryl phosphines are excellent starting points.

Part 2: Troubleshooting Guide for Specific Experimental Issues

This guide provides a structured approach to resolving problems observed during your experiments.

Problem 1: Reaction starts but stalls at low-to-moderate conversion (<50%).
  • Probable Cause A: Catalyst Poisoning by Substrate/Product. The Lewis-basic nitrogen atoms on the pyridine ring are likely coordinating to the palladium center, inhibiting turnover.

    • Recommended Action:

      • Increase Ligand-to-Metal Ratio: Add a slight excess of the phosphine ligand (e.g., increase from 1.1:1 to 1.5:1 L:Pd). This helps keep the palladium center coordinated to the activating ligand rather than the inhibiting pyridine.

      • Switch to a Bulkier Ligand: Transition from a less bulky ligand (e.g., PPh₃) to a sterically hindered biaryl phosphine ligand (e.g., XPhos, SPhos). The bulk can physically block the pyridine nitrogen from accessing the metal center.

      • Lower Catalyst Loading & Slower Addition: Sometimes, a high concentration of the pyridine substrate at the start can overwhelm the catalyst. Try a lower initial catalyst loading and add the this compound solution slowly over 1-2 hours.

  • Probable Cause B: Thermal Deactivation (Sintering). The reaction temperature may be too high for the chosen catalyst system, causing it to decompose into inactive palladium black.

    • Recommended Action:

      • Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C). This may require a longer reaction time but can preserve catalyst activity.

      • Use a More Thermally Stable Catalyst: Consider using a pre-formed palladium complex with a robust ligand, such as a palladacycle, which can exhibit greater thermal stability.[7]

Problem 2: No reaction is observed, or only trace product is formed.
  • Probable Cause A: Inactive Catalyst Precursor. The Pd(0) active species is not being generated effectively from the Pd(II) precursor (e.g., Pd(OAc)₂). The general catalytic cycle requires the generation of a zerovalent palladium species.[10]

    • Recommended Action:

      • Switch to a Pd(0) Source: Use a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[11]

      • Ensure Base is Effective: For Suzuki reactions, the base is crucial for both the transmetalation step and, in some cases, catalyst activation.[7] Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for maximum reactivity.

  • Probable Cause B: Poor Reagent Quality. Contaminants in solvents, reagents, or the starting material can act as potent catalyst poisons.

    • Recommended Action:

      • Use High-Purity Reagents: Ensure all solvents are rigorously degassed and anhydrous. Use freshly opened bottles of boronic acids/esters or amines.

      • Purify Starting Material: If purity is uncertain, consider recrystallizing or chromatographing the this compound starting material.

Catalyst/Ligand System Performance Comparison

The following table provides a conceptual comparison of different catalyst systems for a model Suzuki-Miyaura reaction with this compound, highlighting their general resistance to deactivation.

Catalyst System (Pd Precursor + Ligand)Typical Loading (mol%)Relative Deactivation ResistanceCausality Behind Performance
Pd(OAc)₂ + PPh₃2 - 5LowPPh₃ is not bulky or electron-donating enough to prevent pyridine inhibition and can dissociate easily.
Pd(PPh₃)₄2 - 5Low to ModeratePre-formed Pd(0) helps initiation, but the ligand itself offers limited protection against poisoning.
Pd₂(dba)₃ + XPhos1 - 2HighXPhos is a bulky, electron-rich biaryl phosphine that forms a stable, highly active complex, promoting rapid coupling that outpaces deactivation.
Pd(OAc)₂ + SPhos1 - 2HighSimilar to XPhos, SPhos provides excellent steric protection and electronic properties to stabilize the catalyst and accelerate reductive elimination.[8]

Part 3: Diagrams and Experimental Protocols

Visualizing the Challenge: Catalyst Poisoning Pathway

The following diagram illustrates how a Lewis-basic substrate like this compound can divert the palladium catalyst from the productive cross-coupling cycle into an inactive "dead-end" complex.

Catalyst_Deactivation_Cycle Fig 1. Productive Cycle vs. Deactivation cluster_main_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Inactive L-Pd(0)-Pyridine Complex (Inactive 'Dead' Species) Pd0->Inactive Coordination Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans Ar'-M RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Substrate Pyridine Substrate (Poison) Substrate->Inactive

Caption: Fig 1. Productive Cycle vs. Deactivation.

Logical Troubleshooting Workflow

This flowchart provides a step-by-step decision-making process for addressing a failed or low-yielding reaction.

Troubleshooting_Workflow Start Reaction Stalled or Failed Check_Color Observe Reaction Mixture: Is Palladium Black Present? Start->Check_Color Check_Reagents Verify Reagent & Solvent Quality (Anhydrous, Degassed, High-Purity) Check_Color->Check_Reagents No Lower_Temp Decrease Reaction Temperature (e.g., by 15-20 °C) Check_Color->Lower_Temp Yes Change_Pd_Source Use a Direct Pd(0) Source (e.g., Pd₂(dba)₃) Check_Reagents->Change_Pd_Source Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Optimize_Base Optimize Base & Conditions (e.g., Cs₂CO₃, Anhydrous) Change_Ligand->Optimize_Base Lower_Temp->Change_Ligand Change_Pd_Source->Change_Ligand Success Reaction Successful Optimize_Base->Success

Caption: Fig 2. Troubleshooting Decision Flowchart.

Protocol 1: Screening for Optimal Ligand to Prevent Deactivation

Objective: To identify the most effective phosphine ligand for a Suzuki-Miyaura coupling with this compound that minimizes catalyst deactivation and maximizes yield.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1 mol% Pd)

  • Ligands to be screened (e.g., PPh₃, XPhos, SPhos) (2.2 mol%)

  • K₂CO₃ (3.0 equiv, anhydrous, finely ground)

  • Dioxane (anhydrous, degassed)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, set up a series of identical reaction vials. To each vial, add Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd) and the respective ligand (0.011 mmol, 2.2 mol%).

  • Reagent Addition: To each vial, add this compound (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add 2.5 mL of degassed dioxane to each vial.

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at 90 °C.

  • Monitoring: After 4 hours, carefully take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to the mono-arylated product.

  • Analysis: Compare the conversion rates across the different ligands. The ligand providing the highest conversion with the least amount of palladium black formation is considered the most robust against deactivation for this transformation.

References

  • BenchChem Technical Support Team. (2025).
  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]

  • Protsenko, A. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(15), 5229-5242. [Link]

  • Protsenko, A. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. [Link]

  • Al-Masri, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 200(1-2), 137-147. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Protsenko, A. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. [Link]

  • Jentys, A. & Rupprechter, G. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • Madar, J. (n.d.). Catalysis Catalyst deactivation. [Link]

  • Patsnap. (2025). Troubleshooting low catalyst activity in reforming units. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Reactions. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Kumar, A., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(121), 99990-99999. [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

Sources

Technical Support Center: Byproduct Identification in Reactions of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3,5-Dibromo-6-fluoropyridin-2-amine. This versatile building block is a cornerstone in medicinal chemistry and materials science, valued for its multiple reaction handles. However, its trifunctional nature (two distinct bromine atoms and one fluorine atom) presents unique challenges in controlling selectivity and preventing byproduct formation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic origins of common impurities encountered during key transformations like Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), providing actionable solutions and robust analytical methods for their identification.

Part 1: General Issues & Starting Material Purity

Q1: I am seeing a small, persistent impurity in my starting material before I even begin my reaction. What could it be?

A1: While suppliers provide a certificate of analysis, batch-to-batch variations can occur. A common process-related impurity is the isomeric 2-amino-3,5-dibromopyridine . This can arise from incomplete fluorination during the synthesis of the starting material or from a different synthetic route.[1][2] Another possibility is the presence of mono-brominated species like 2-amino-3-bromo-6-fluoropyridine or 2-amino-5-bromo-6-fluoropyridine.

Troubleshooting & Validation:

  • Confirm by LC-MS: The mass of 2-amino-3,5-dibromopyridine (C₅H₃Br₂N₂, ~250.87 g/mol ) is different from your starting material (C₅H₂Br₂FN₂, ~268.87 g/mol ).

  • Confirm by ¹⁹F NMR: A simple ¹⁹F NMR of your starting material should show a single peak for the C6-fluorine. The absence of this peak in an isolated impurity confirms the loss of fluorine.

  • Purification: If necessary, recrystallization or flash column chromatography can be used to purify the starting material before use.

Part 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but with a substrate like this compound, several side reactions can compete with the desired transformation.[3]

Q2: My Suzuki coupling is giving a significant amount of a byproduct with a mass corresponding to the loss of one bromine atom (M-Br+H). What is happening?

A2: This is a classic case of protodebromination (or dehalogenation), where a bromine atom is replaced by a hydrogen atom.[4] This side reaction is often competitive with the main catalytic cycle, especially with electron-deficient heteroaryl halides.[5][6]

Mechanistic Insight: The palladium(0) catalyst oxidatively adds to the C-Br bond. Before transmetalation with the boronic acid can occur, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Common hydride sources include the solvent (e.g., alcohols), the base (e.g., amines), or even water. Reductive elimination of H-Br from the palladium complex regenerates Pd(0) and releases the dehalogenated byproduct.[4]

Troubleshooting & Prevention:

  • Choice of Base: Use a non-coordinating, anhydrous inorganic base like K₃PO₄ or Cs₂CO₃ instead of amine bases or hydroxides if possible.

  • Solvent System: Ensure strictly anhydrous solvents. If using alcoholic solvents, consider switching to ethereal solvents like dioxane or THF.

  • Thorough Degassing: Oxygen can interfere with the catalyst and promote side reactions. Degas your reaction mixture thoroughly with argon or nitrogen.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote rapid reductive elimination from the desired cross-coupled intermediate, outcompeting the dehalogenation pathway.

Q3: I've isolated two different mono-arylated products. How do I know which bromine (C3 or C5) reacted?

A3: The two bromine atoms at the C3 and C5 positions are electronically and sterically distinct, which can lead to a mixture of regioisomers. The C3-Br is adjacent to the amino group, while the C5-Br is flanked by the C6-F. While oxidative addition is generally faster for electron-deficient systems, steric hindrance can play a deciding role.

Characterization Protocol: Distinguishing between the C3- and C5-arylated products is definitively achieved using 2D NMR spectroscopy.

  • ¹H-¹H COSY: This experiment will show correlations between adjacent protons. In the starting material, there is only one aromatic proton at C4.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool here.

    • If C3 is arylated: The remaining aromatic proton at C4 will show a correlation to the carbon bearing the bromine at C5 (C5-Br).

    • If C5 is arylated: The aromatic proton at C4 will show a correlation to the carbon that is now part of the new C-C bond (C3-Ar).

  • ¹H-¹⁵N HMBC: The C4 proton will show a correlation to the ring nitrogen. This can help confirm assignments.[7]

Q4: My reaction is clean, but the yield is low. I see a significant amount of a symmetrical byproduct derived from my boronic acid. What is this?

A4: You are observing boronic acid homocoupling (e.g., Ar-Ar from Ar-B(OH)₂). This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[4] If your palladium precatalyst is not fully reduced to the active Pd(0) state, or if oxygen enters the system, the Pd(II) can catalyze the coupling of two boronic acid molecules.

Troubleshooting & Prevention:

  • Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or ensure your Pd(II) source (e.g., Pd(OAc)₂) is fully reduced at the start of the reaction.

  • Rigorous Degassing: This is the most critical factor. Multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period can minimize dissolved oxygen.

  • Control Stoichiometry: Avoid using a large excess of the boronic acid, as this can favor the homocoupling pathway.

Visualizing Suzuki-Miyaura Byproduct Pathways

Suzuki_Byproducts cluster_homo Side Reactions of Boronic Acid SM 3,5-Dibromo-6-fluoro pyridin-2-amine + ArB(OH)₂ OA Oxidative Addition SM->OA Pd0 Pd(0)L₂ Pd0->OA Intermediate Ar'Pd(II)(Br)L₂ OA->Intermediate RE Reductive Elimination Intermediate->RE Transmetalation with ArB(OH)₂ Dehalogenation Dehalogenation (Protodebromination) Intermediate->Dehalogenation [H] source (solvent, base) Product Desired Product (Mono-arylated) RE->Product Product->Pd0 Regenerates Catalyst Homocoupling Boronic Acid Homocoupling (Ar-Ar) Protodeborylation Protodeborylation of Boronic Acid B_acid ArB(OH)₂ B_acid->Homocoupling O₂, Pd(II) B_acid->Protodeborylation H₂O, H⁺/OH⁻

Caption: Key byproduct pathways in Suzuki-Miyaura coupling.

Part 3: Buchwald-Hartwig Amination

Palladium-catalyzed C-N cross-coupling is essential for synthesizing substituted aminopyridines.[8][9][10] However, the nucleophilic amine and the reactive C-F bond on the substrate introduce a unique competitive pathway.

Q5: I am attempting a Buchwald-Hartwig amination at one of the C-Br positions, but my main product is one where the amine has displaced the C6-fluorine. Why did this SNAr reaction happen instead?

A5: This is a crucial challenge with this substrate. The pyridine ring is electron-deficient, which activates halogens at the 2- and 6-positions towards Nucleophilic Aromatic Substitution (SNAr).[11][12] Your amine nucleophile can act in two ways:

  • As a coupling partner in the Pd-catalyzed Buchwald-Hartwig cycle at the C-Br bond.

  • As a direct nucleophile in a metal-free SNAr reaction at the highly activated C-F bond.

The outcome depends on the relative rates of these two competing reactions. High temperatures and strong, unhindered amine nucleophiles can favor the SNAr pathway.

Troubleshooting & Forcing C-N Coupling:

  • Lower the Temperature: SNAr reactions often have a higher activation energy. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can favor the Pd-catalyzed pathway.

  • Ligand is Key: Use a state-of-the-art Buchwald ligand (e.g., RuPhos, BrettPhos) designed to accelerate the C-N coupling catalytic cycle, making it kinetically favored over the thermal SNAr.[13]

  • Base Selection: Use a non-nucleophilic base like LiHMDS or NaOt-Bu. Using excess amine as the base can drive the unwanted SNAr reaction.

  • Protect the Nucleophile: If using a primary amine, it's possible it could react twice. Using an appropriate protecting group or a secondary amine can prevent this.

Visualizing Competing Reaction Pathways

Competing_Pathways Start This compound + R₂NH (Amine) BH_Path Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->BH_Path SNAr_Path Nucleophilic Aromatic Substitution (SNAr) (Thermal) Start->SNAr_Path BH_Product Desired Product: C-Br Substituted BH_Path->BH_Product SNAr_Product Byproduct: C-F Substituted SNAr_Path->SNAr_Product

Caption: Competing Buchwald-Hartwig vs. SNAr pathways.

Q6: My reaction is sluggish and stalls at low conversion. What is causing catalyst deactivation?

A6: The pyridine nitrogen atom in your substrate is a Lewis base and can coordinate strongly to the palladium center.[14] This coordination can occupy a site needed for the catalytic cycle to proceed, effectively acting as a catalyst poison and leading to low conversion.

Troubleshooting & Prevention:

  • Use Bulky Ligands: Sterically hindered biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos) create a bulky environment around the palladium center. This steric clash can disfavor the binding of the pyridine nitrogen, keeping the catalyst active.[15]

  • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial deactivation.

  • Pre-catalyst Choice: Use modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) which are designed for high activity and stability.

Part 4: Byproduct Characterization Workflow

A systematic approach is required to identify unknown byproducts. An unexpected peak in your HPLC or LC-MS chromatogram should trigger the following workflow.

Q7: I have an unknown peak in my chromatogram. What is a step-by-step protocol to identify it?

A7: Follow this systematic analytical workflow.

Step 1: Initial Assessment with LC-MS
  • Objective: Determine the molecular weight of the impurity and check for characteristic isotopic patterns.

  • Protocol:

    • Inject a crude sample of your reaction mixture into an LC-MS system.

    • Obtain the mass spectrum for the unknown peak.

    • Analysis:

      • Molecular Weight: Does the mass correspond to a predicted byproduct (dehalogenation, SNAr, homocoupling, etc.)?

      • Isotopic Pattern: Bromine has two major isotopes (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br). Look for the characteristic M, M+2, M+4 pattern for species containing two bromine atoms, or the M, M+2 pattern for species with one bromine atom. The loss of a bromine will be immediately obvious from this pattern.

SpeciesExpected Mass (M+)Key Isotopic Signature
Starting Material~269M, M+2, M+4 pattern
Dehalogenated (M-Br+H)~190M, M+2 pattern
SNAr Product (M-F+NR₂)Varies with amineM, M+2, M+4 pattern
Mono-Suzuki (M-Br+Ar)Varies with aryl groupM, M+2 pattern
Step 2: Isolation (if necessary)
  • Objective: Obtain a pure sample of the impurity for NMR analysis.

  • Protocol:

    • Develop a preparative HPLC or flash chromatography method to separate the byproduct from the starting material and desired product.

    • Collect the fraction containing the impurity.

    • Evaporate the solvent and confirm purity by analytical HPLC.

Step 3: Definitive Structural Elucidation by NMR
  • Objective: Determine the precise chemical structure and connectivity of the isolated impurity.[16][17]

  • Protocol:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard set of 1D and 2D NMR spectra.

  • Key Experiments & Interpretation:

    • ¹H NMR: Count the number of aromatic protons. The appearance of a new aromatic proton signal often indicates dehalogenation. Note the chemical shift and multiplicity (coupling constants).

    • ¹⁹F NMR: The presence or absence of a signal confirms if the C-F bond is intact.

    • ¹³C NMR: Note the chemical shifts. Carbons attached to bromine or fluorine will have characteristic shifts.

    • 2D COSY: Identifies which protons are coupled (adjacent) to each other.

    • 2D HMBC: This is the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to piece together the molecular framework and confirm the position of substituents.[18][19]

Visualizing the Characterization Workflow

Troubleshooting_Workflow Start Unexpected Peak in Reaction Monitoring (LC-MS/TLC) LCMS 1. Analyze by LC-MS Start->LCMS Mass Determine Molecular Weight & Isotopic Pattern LCMS->Mass Hypothesis Formulate Hypothesis (e.g., Dehalogenation, SNAr) Mass->Hypothesis Isolate 2. Isolate Impurity (Prep HPLC / Column) Hypothesis->Isolate If structure is ambiguous Optimize 4. Optimize Reaction Conditions Based on Byproduct Identity Hypothesis->Optimize If structure is clear from MS NMR 3. Analyze by NMR (¹H, ¹⁹F, ¹³C, 2D) Isolate->NMR Structure Elucidate Structure (COSY, HMBC) NMR->Structure Confirm Structure Confirmed Structure->Confirm Confirm->Optimize

Caption: Systematic workflow for byproduct identification.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • Strange, G. A., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9164-9167.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029-1042.
  • Neufeldt, S. R., & Sanford, M. S. (2012). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 134(44), 18379-18382.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]

  • BUNNELLE, E. M., & FORS, B. P. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(24), 6294–6297.
  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from ResearchGate. [Link]

  • Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12242-12251.
  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from ResearchGate. [Link]

  • Crest, M. D., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(15), 3822-3825.
  • Vautravers, N. F., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 524-527.
  • ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from YouTube. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from Chemistry Stack Exchange. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
  • Rúveda, E. A., & Furlán, R. L. E. (2012). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 50(7), 471-480.
  • Amador-Sánchez, Y. A., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(10), 2465.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239-247.
  • ResearchGate. (n.d.). NMR characterization of impurities. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from Organic Syntheses. [Link]

  • ResearchGate. (n.d.). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from NIH. [Link]

  • MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Retrieved from MDPI. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Retrieved from Heterocyclic Letters. [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from Chemguide. [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from YouTube. [Link]

  • YouTube. (2021). Nucleophilic Substitution with amines. Retrieved from YouTube. [Link]

Sources

Technical Support Center: Reaction Monitoring of 3,5-Dibromo-6-fluoropyridin-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of 3,5-Dibromo-6-fluoropyridin-2-amine using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate and require robust analytical methods to ensure reaction completion, purity, and consistency.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the scientific reasoning behind methodological choices. Our goal is to empower you with the expertise to anticipate and resolve common challenges, ensuring the integrity and success of your analytical work.

Troubleshooting Guide: Navigating Common HPLC Issues

Monitoring the reaction of this compound can present several analytical hurdles. This section addresses specific problems you might encounter, offering potential causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tailing factor significantly greater or less than 1.

  • Reduced peak height and broader peaks, leading to decreased sensitivity.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Secondary Interactions with Column Silanols The basic amine group on the pyridine ring can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[1]1. Use an End-Capped Column: Select a modern, well-end-capped C18 or C8 column to minimize exposed silanols.[1] 2. Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. This protonates the amine, reducing its interaction with silanols.[1] 3. Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivity and improved peak shape for basic compounds.
Column Overload Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[2]1. Dilute the Sample: Prepare a more dilute sample and reinject. The peak shape should improve with decreased concentration. 2. Reduce Injection Volume: If dilution is not feasible, decrease the volume of sample injected onto the column.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3][4]1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition. 2. Minimize Strong Solvent Volume: If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
Issue 2: Inconsistent Retention Times

Symptoms:

  • The retention time of the analyte peak shifts between injections or across a sequence.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Mobile Phase Preparation Issues Inconsistent mobile phase composition, inadequate degassing, or pH drift can lead to retention time variability.[2][3]1. Ensure Accurate Preparation: Use calibrated graduated cylinders or volumetric flasks for precise mobile phase preparation. 2. Degas Thoroughly: Degas the mobile phase using an online degasser, sonication, or helium sparging to prevent air bubbles in the pump.[2][4] 3. Verify pH: If using a buffered mobile phase, ensure the pH is consistent for each batch.
Column Temperature Fluctuations Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[2]1. Use a Column Oven: A thermostatically controlled column compartment is crucial for maintaining a stable temperature and ensuring reproducible chromatography.[3]
Pump Malfunction Inconsistent flow rate due to worn pump seals, check valve issues, or leaks will directly impact retention times.[3][5]1. Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.[4] 2. Monitor Pressure: Unstable pressure readings can indicate pump problems.[3][5] 3. Perform Pump Maintenance: Follow the manufacturer's guidelines for routine maintenance, including seal and check valve replacement.
Issue 3: Baseline Noise or Drift

Symptoms:

  • An unstable baseline, which can be noisy (rapid fluctuations) or drifting (a gradual rise or fall).

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Contaminated Mobile Phase or Solvents Impurities in the solvents or mobile phase additives can elute and cause a noisy or drifting baseline.[2][6]1. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and fresh, high-quality additives.[2] 2. Filter Mobile Phase: Filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove particulate matter.
Detector Lamp Issues An aging or failing detector lamp can result in increased noise and decreased sensitivity.[2]1. Check Lamp Energy: Monitor the lamp energy or intensity through the instrument software. 2. Replace Lamp: If the energy is low or the lamp has exceeded its recommended lifetime, replace it.
Air Bubbles in the System Air bubbles passing through the detector flow cell will cause sharp spikes and a noisy baseline.[2]1. Degas Mobile Phase: Ensure the mobile phase is adequately degassed.[2] 2. Purge the System: Purge the pump and detector to remove any trapped air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for monitoring the reaction of this compound?

A good starting point for method development would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength determined by a UV scan of the analyte (a starting point could be around 254 nm or 260 nm).[8]

Q2: How should I prepare my reaction samples for HPLC analysis?

  • Quench the Reaction: Stop the reaction at your desired time point.

  • Dilution: Take a small, representative aliquot of the reaction mixture and dilute it significantly with a solvent compatible with your mobile phase (e.g., a mixture of water and acetonitrile). This is crucial to avoid overloading the column and to ensure the sample is fully dissolved.

  • Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.[6]

Q3: I am seeing several impurity peaks in my chromatogram. How can I identify them?

Identifying unknown impurities often requires a combination of techniques.

  • Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. An LC-MS system will provide the mass-to-charge ratio (m/z) of the impurity, which can help in determining its molecular weight and proposing a structure. The presence of two bromine atoms in the starting material will result in a characteristic isotopic pattern in the mass spectrum, which can also be observed in related impurities.[9]

  • Forced Degradation Studies: Subjecting your starting material and product to stress conditions (acid, base, heat, oxidation) can help generate potential degradation products and impurities, aiding in their identification.

  • Synthesis of Potential Impurities: If you suspect specific side reactions, synthesizing the potential byproducts can provide reference standards for confirmation.[10]

Q4: My peaks for the starting material and product are not well-resolved. What can I do?

Poor resolution can be addressed by several strategies:[3]

  • Optimize the Gradient: A shallower gradient (a slower increase in the percentage of organic solvent) will provide more time for the components to separate on the column.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially improving resolution.

  • Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl) or a longer column can provide the necessary selectivity or efficiency to separate closely eluting peaks.

  • Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of your analytes and improve separation.

Experimental Workflow & Diagrams

General Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring a chemical reaction using HPLC.

G cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis start Start Reaction sample Take Aliquot at Time (t) start->sample quench Quench Reaction sample->quench dilute Dilute Sample quench->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject onto HPLC filter->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate % Conversion / % Purity integrate->calculate G start Peak Tailing Observed check_conc Is sample concentration high? start->check_conc dilute Dilute sample & re-inject check_conc->dilute Yes check_solvent Is sample solvent stronger than mobile phase? check_conc->check_solvent No resolved Problem Resolved dilute->resolved change_solvent Dissolve in mobile phase & re-inject check_solvent->change_solvent Yes secondary_int Suspect secondary interactions (silanols) check_solvent->secondary_int No change_solvent->resolved modify_mp Modify Mobile Phase: - Add 0.1% TFA/Formic Acid - Adjust pH secondary_int->modify_mp change_col Use end-capped or alternative phase column secondary_int->change_col modify_mp->resolved change_col->resolved

Caption: Decision Tree for Peak Tailing Issues.

References

  • Benchchem. (n.d.).
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • ResearchGate. (2025, August 6). (PDF)
  • Conquer Scientific. (2023, June 12). 4 Reasons Your HPLC Isn't Working Properly.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • IJSDR. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Chromatography Forum. (2015, July 20).
  • Thermo Fisher Scientific. (n.d.).
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • vscht.cz. (n.d.). Troubleshooting HPLC.pdf.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Synblock. (n.d.). CAS 1259477-39-8 | this compound.
  • ResearchGate. (2017, May 16). (PDF) 3,5-Dibromo-6-methylpyridin-2-amine.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,5-DIBROMO-4-FLUOROPYRIDIN-2-AMINE | 1820604-11-2.
  • Smolecule. (n.d.). 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.
  • LC-SPE/NMR. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • PMC - NIH. (n.d.).

Sources

Troubleshooting failed reactions of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dibromo-6-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized pyridine building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve success in your synthetic endeavors.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay of its substituents. The pyridine core is electron-deficient, a characteristic enhanced by the strongly electron-withdrawing fluorine atom at the 6-position. This general electron deficiency makes the pyridine ring susceptible to nucleophilic attack. The two bromine atoms at the 3 and 5-positions are excellent leaving groups for cross-coupling reactions. The amino group at the 2-position is electron-donating and can influence the regioselectivity of reactions.

A key consideration for this substrate is the relative reactivity of the two bromine atoms. The C-Br bond at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond at the 3-position. This is due to the combined electron-withdrawing effects of the nitrogen and the fluorine atom, which make the 5-position more electrophilic. However, the directing effect of the amino group and steric hindrance can also play a role in the selectivity.

Troubleshooting Guide for Common Reactions

Suzuki-Miyaura Coupling Failures

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with a substrate like this compound, challenges such as low yield, no reaction, or lack of selectivity can arise.

Problem: Low or no conversion to the desired product.

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The choice of ligand is critical to prevent this and facilitate the catalytic cycle.Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. Consider using a pre-formed catalyst complex to ensure the active Pd(0) species is generated.
Poor Solubility The substrate or boronic acid may not be fully soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.Screen different solvents or solvent mixtures. Common choices include toluene, dioxane, or a mixture of an organic solvent with water. For highly insoluble substrates, DMF can be used, but be aware it can sometimes lead to side reactions.
Base Incompatibility The choice and strength of the base are crucial for the transmetalation step. An inappropriate base can lead to decomposition of the boronic acid (protodeboronation) or the substrate.For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. If protodeboronation is an issue, try using a milder base like KF.
Reaction Temperature The reaction may require higher temperatures to overcome the activation energy for oxidative addition, but excessive heat can lead to catalyst decomposition or side reactions.Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is slow, the temperature can be incrementally increased.

Problem: Poor regioselectivity or formation of the di-substituted product.

Potential Cause Explanation Recommended Solution
Similar Reactivity of Bromine Atoms While the 5-position is electronically favored, under forcing conditions, the 3-position can also react, leading to a mixture of isomers or the di-substituted product.To favor mono-substitution at the 5-position, use milder reaction conditions (lower temperature, shorter reaction time). Carefully control the stoichiometry of the boronic acid (use 1.0-1.1 equivalents).
Catalyst Proximity After the first coupling, the palladium catalyst can remain in close proximity to the mono-substituted intermediate, promoting a second coupling.[1]Use a lower catalyst loading to reduce the likelihood of a second coupling event.

Experimental Protocol: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Reaction Failed? check_conversion Low/No Conversion? start->check_conversion Yes check_selectivity Poor Selectivity? start->check_selectivity No catalyst Optimize Catalyst/Ligand check_conversion->catalyst Yes stoichiometry Check Stoichiometry check_selectivity->stoichiometry Yes solubility Screen Solvents catalyst->solubility base Adjust Base solubility->base temp Modify Temperature base->temp success Successful Reaction temp->success conditions Use Milder Conditions stoichiometry->conditions conditions->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination Challenges

The Buchwald-Hartwig amination is a go-to method for forming C-N bonds. With this compound, the primary challenges are often related to catalyst inhibition and achieving selective mono-amination.

Problem: Reaction is sluggish or stalls completely.

Potential Cause Explanation Recommended Solution
Catalyst Inhibition by Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[2][3]Employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands create a sterically hindered environment around the palladium, preventing coordination of the pyridine nitrogen.
Inappropriate Base The pKa of the amine and the steric environment of the substrate will dictate the optimal base. A base that is too weak will not deprotonate the amine effectively, while a base that is too strong could lead to side reactions.Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used. For base-sensitive substrates, a weaker base like Cs₂CO₃ may be beneficial.
Amine Nucleophilicity Sterically hindered or electron-poor amines may be less nucleophilic, leading to a slower reaction.For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be necessary. The choice of ligand is also critical in these cases.

Problem: Formation of the di-aminated product.

Potential Cause Explanation Recommended Solution
High Reactivity of the Mono-aminated Intermediate The mono-aminated product can sometimes be more reactive than the starting material, leading to a second amination.Use a slight excess of the this compound relative to the amine coupling partner. This will favor the formation of the mono-aminated product.
Reaction Conditions Too Harsh High temperatures and long reaction times can promote the formation of the di-aminated product.Start with milder conditions and monitor the reaction closely. Once the desired mono-aminated product is formed, quench the reaction to prevent further substitution.

Experimental Protocol: General Procedure for Mono-Amination via Buchwald-Hartwig Coupling

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Add this compound (1.2 equiv.) and the amine (1.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr) Difficulties

The electron-deficient nature of the pyridine ring in this compound makes it a candidate for SₙAr reactions. However, the success of these reactions depends on the nucleophile and the reaction conditions.

Problem: No reaction with the desired nucleophile.

Potential Cause Explanation Recommended Solution
Insufficient Ring Activation While the fluorine and pyridine nitrogen are activating, for some weaker nucleophiles, this may not be enough to promote the reaction at a reasonable rate.SₙAr reactions often require elevated temperatures. Heating the reaction in a sealed tube is a common practice.
Poor Nucleophile The nucleophile may not be strong enough to attack the electron-deficient ring.Consider using a stronger nucleophile. For example, if an alcohol is not reacting, try using its corresponding alkoxide.
Solvent Effects Polar aprotic solvents are generally preferred for SₙAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).Use solvents such as DMF, DMSO, or NMP.

Problem: Ambiguous regioselectivity.

Potential Cause Explanation Recommended Solution
Multiple Electrophilic Sites Both the 3 and 5-positions are activated towards nucleophilic attack. The fluorine at the 6-position could also potentially be displaced under harsh conditions.The regioselectivity will be highly dependent on the nucleophile and reaction conditions. Careful analysis of the product mixture by NMR and mass spectrometry will be necessary to determine the outcome. To favor substitution at a specific position, consider using a palladium-catalyzed cross-coupling reaction, which often offers better regiocontrol.

SₙAr Reaction Workflow

SNAr_Workflow start SₙAr Reaction Setup reagents Combine Substrate and Nucleophile in Polar Aprotic Solvent start->reagents heat Heat Reaction Mixture reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor no_reaction No Reaction? monitor->no_reaction workup Aqueous Workup and Extraction purify Purification (Column Chromatography) workup->purify analyze Characterize Product(s) purify->analyze success Reaction Successful analyze->success no_reaction->workup No increase_temp Increase Temperature no_reaction->increase_temp Yes increase_temp->heat stronger_nuc Use Stronger Nucleophile increase_temp->stronger_nuc Still No Reaction stronger_nuc->reagents

Caption: General workflow for performing and troubleshooting SₙAr reactions.

Frequently Asked Questions (FAQs)

Q1: Which bromine is more reactive in palladium-catalyzed cross-coupling reactions?

A: The bromine at the 5-position is generally expected to be more reactive. The C5 position is para to the electron-donating amino group and meta to the electron-withdrawing fluorine and pyridine nitrogen. The C3 position is ortho to the amino group and meta to the fluorine and pyridine nitrogen. The combined electronic effects typically make the C5 position more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.

Q2: How can I achieve di-substitution on the pyridine ring?

A: To achieve di-substitution, you will need to use more forcing reaction conditions. This typically involves using a larger excess of the coupling partner (e.g., >2.2 equivalents of boronic acid or amine), a higher catalyst loading, and higher reaction temperatures for an extended period.

Q3: Are there any special handling precautions for this compound?

A: As with most halogenated aromatic compounds, it is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q4: What is the expected stability of this compound?

A: this compound is a stable solid under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Q5: Can the amino group interfere with the desired reaction?

A: Yes, the primary amino group can act as a nucleophile and may compete with your desired nucleophile in some reactions. In Buchwald-Hartwig aminations, it can also coordinate to the palladium catalyst. In some cases, it may be necessary to protect the amino group (e.g., as a Boc-carbamate) before carrying out the desired transformation, followed by a deprotection step.

References

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  • Levy, J. N., Liu, R.-R., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(24), 10896-10903. [Link]

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  • BenchChem. (2025).
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  • Studer, A., et al. (2023). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]

  • BenchChem. (2025).
  • Corley, E. G., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10616-10704. [Link]

  • Scott, P., et al. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382.
  • Burke, M. D., Grzybowski, B. A., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Science, 378(6618), 399-404. [Link]

  • Johnson, D. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 103-110. [Link]

  • Kaczorowska, K., et al. (2017). Optimization of the reaction conditions. Molecules, 22(10), 1642. [Link]

  • Itami, K., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(63), 7784-7787. [Link]

  • Brinck, T., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(16), 2286-2295. [Link]

  • Singleton, D. A., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(4), 1307-1315. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
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  • Wsol, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(35), 25684-25689. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of coupling reactions make them privileged scaffolds in medicinal chemistry. Among these, 3,5-Dibromo-6-fluoropyridin-2-amine is a key intermediate whose structural integrity is paramount for the successful synthesis of downstream targets. Consequently, its rigorous analytical characterization is not merely a procedural step but a cornerstone of quality control and synthetic success.

This guide provides an in-depth analysis of the characterization of this compound, with a primary focus on 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of spectral interpretation and present a comparative overview of alternative and complementary analytical techniques, offering researchers a comprehensive framework for the unambiguous structural elucidation of this vital compound.

Part 1: The Cornerstone of Structural Elucidation: 1H NMR Analysis

1H NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. It relies on the principle that atomic nuclei with a non-zero spin, such as the proton (1H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the precise frequency required for this transition is highly sensitive to the local electronic environment of each proton. This sensitivity is what allows us to deduce the structure of a molecule.[1][2]

Predicted 1H NMR Spectrum of this compound

The structure of this compound suggests a relatively simple 1H NMR spectrum, dominated by two main signals: one for the lone aromatic proton at the C4 position and another for the two protons of the primary amine group.

  • Aromatic Proton (H-4):

    • Chemical Shift (δ): The chemical shift of a proton on an aromatic ring is influenced by the electronic effects of its substituents.[3][4] In this molecule, the H-4 proton is flanked by two bromine atoms, which are inductively electron-withdrawing but can also exhibit some resonance effects. The fluorine atom at C6 and the amino group at C2 are also strongly electron-influencing. The cumulative effect of these substituents, particularly the electron-withdrawing halogens, is expected to deshield the H-4 proton, shifting its resonance downfield. A predicted chemical shift would be in the range of δ 7.5 - 8.5 ppm .

    • Multiplicity: Since there are no adjacent protons, the H-4 signal would be a singlet if only proton-proton coupling were considered. However, the presence of the fluorine atom at C6 introduces the possibility of long-range coupling (4JH-F). This coupling, transmitted through four bonds, would split the H-4 signal into a doublet. The magnitude of 4JH-F coupling in fluoropyridines can range from approximately 1 to 3 Hz.[5]

  • Amine Protons (-NH2):

    • Chemical Shift (δ): The chemical shift of amine protons is often variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. They typically appear as a broad signal. For this compound, the amine protons are expected to appear in the range of δ 4.5 - 6.5 ppm .

    • Multiplicity: Due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent, the -NH2 signal is typically a broad singlet (br s).

Experimental Protocol for 1H NMR Analysis

Objective: To obtain a high-resolution 1H NMR spectrum of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6), 0.6-0.7 mL

  • NMR tube (5 mm diameter)

  • Internal standard, e.g., Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)

  • Pipettes and vial

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add ~0.6 mL of a suitable deuterated solvent (CDCl3 is a common choice for non-polar to moderately polar compounds; DMSO-d6 can be used for more polar compounds and to better resolve NH protons).[6] Vortex or gently shake the vial to ensure complete dissolution.

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for high resolution.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at δ 7.26 ppm) or the TMS signal to δ 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Summarized 1H NMR Data (Predicted)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH24.5 – 6.5Broad Singlet (br s)N/A2H
H-4 (Aromatic)7.5 – 8.5Doublet (d)4JH-F ≈ 1-3 Hz1H

Part 2: A Multi-faceted Approach: Comparison with Other Analytical Techniques

While 1H NMR is a primary tool, a comprehensive characterization relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined application ensures the highest level of confidence in the compound's identity and purity.[7]

13C NMR Spectroscopy

Principle: Similar to 1H NMR, 13C NMR probes the carbon nuclei. Although the natural abundance of 13C is low (~1.1%), modern spectrometers can readily acquire 13C spectra. This technique provides information on the number and electronic environment of unique carbon atoms in a molecule.[8][9]

Expected Data: For this compound, five distinct signals are expected in the 13C NMR spectrum, one for each carbon atom in the pyridine ring. The chemical shifts will be significantly influenced by the attached atoms (Br, F, N), and the signals for carbons bonded to fluorine will show large C-F coupling constants (1JC-F), which are highly characteristic.[10][11]

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent).

  • Acquire the spectrum using a standard 13C{1H} (proton-decoupled) pulse sequence. This simplifies the spectrum to singlets for each carbon (unless coupled to fluorine).

  • Longer acquisition times are typically required due to the low natural abundance of 13C.

19F NMR Spectroscopy

Principle: 19F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[12] It is exceptionally useful for confirming the presence and electronic environment of fluorine atoms in a molecule. The chemical shift range for 19F is much wider than for 1H, making it very sensitive to subtle structural changes.[13]

Expected Data: A single signal is expected for the fluorine atom at the C6 position. This signal will be split into a doublet due to coupling with the H-4 proton (4JF-H), confirming the spatial relationship between these two nuclei.

Experimental Protocol:

  • Sample preparation is similar to 1H NMR.

  • The spectrometer is tuned to the 19F frequency.

  • A simple pulse-acquire sequence is used. Spectra are often acquired with proton decoupling to simplify other potential couplings, but for this molecule, the proton-coupled spectrum is informative.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is ionized, and the resulting molecular ion and its fragment ions are detected. MS provides the exact molecular weight and can offer structural clues based on fragmentation patterns.[14][15]

Expected Data:

  • Molecular Ion (M+): The most crucial piece of information will be the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a distinctive M+, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound.

  • Fragmentation: Common fragmentation pathways may involve the loss of a bromine atom or other small neutral molecules.[16]

Experimental Protocol:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

  • Ionization is achieved using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).

  • The m/z values of the resulting ions are analyzed and plotted.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique used to determine the purity of a compound and can also be used for quantification.[17] A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times).[18][19]

Expected Data: For a pure sample of this compound, a single sharp peak should be observed in the chromatogram at a specific retention time under defined conditions (column, mobile phase, flow rate). The presence of additional peaks would indicate impurities.

Experimental Protocol:

  • Method Development: A suitable reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.[20] A gradient or isocratic elution method is developed to achieve good peak shape and resolution.

  • Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected into the HPLC system, and the eluting components are detected, typically by a UV detector set to a wavelength where the compound absorbs strongly.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
1H NMR Detailed proton environment, connectivity (through coupling), and relative proton count.High resolution, non-destructive, provides rich structural detail.Can have overlapping signals in complex molecules, sensitive to sample purity.
13C NMR Number of unique carbons, electronic environment of carbons, C-F coupling.Complements 1H NMR, excellent for skeletal information.[21]Lower sensitivity, requires more sample and longer acquisition times.
19F NMR Direct confirmation of fluorine, highly sensitive to the local electronic environment.Very high sensitivity, large chemical shift range, low background signal.Only applicable to fluorine-containing compounds.
Mass Spec. Exact molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely sensitive, provides definitive molecular weight, isotopic patterns are highly informative.Provides limited connectivity information, can be destructive.
HPLC Purity assessment, quantification, detection of non-proton-containing impurities.Excellent for determining purity, highly quantitative, robust.[22]Provides no direct structural information on its own (must be coupled with MS).

Visualizing the Analytical Workflow

A cohesive analytical strategy integrates these techniques to build a complete picture of the compound's identity and purity.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Primary & Orthogonal Analysis cluster_data Data Integration & Final Report Prep Weigh & Dissolve (5-10 mg in 0.6 mL CDCl3) H_NMR 1H NMR (Structure & Connectivity) Prep->H_NMR Primary Technique C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Complementary F_NMR 19F NMR (Fluorine Confirmation) H_NMR->F_NMR Complementary MS Mass Spec (Molecular Weight) H_NMR->MS Orthogonal HPLC HPLC (Purity) H_NMR->HPLC Orthogonal Confirm Structure Confirmed & Purity >95% C_NMR->Confirm F_NMR->Confirm MS->Confirm HPLC->Confirm

Caption: Workflow for the comprehensive analysis of this compound.

Complementarity of Techniques

The power of this multi-technique approach lies in how the data from each method validates and complements the others.

LogicDiagram Molecule This compound (C5H3Br2FN2) H_NMR 1H NMR Molecule->H_NMR F_NMR 19F NMR Molecule->F_NMR C_NMR 13C NMR Molecule->C_NMR MS Mass Spec Molecule->MS HPLC HPLC Molecule->HPLC H_Data H-4 Doublet -NH2 Broad Singlet H_NMR->H_Data Provides F_Data Single Doublet (Confirms 4J H-F) H_Data->F_Data Validates C_Data 5 Carbon Signals (Confirms Skeleton) H_Data->C_Data Correlates with MS_Data Correct MW 1:2:1 Isotope Pattern H_Data->MS_Data Consistent with F_NMR->F_Data Provides C_NMR->C_Data Provides MS->MS_Data Provides HPLC_Data Single Peak (Confirms Purity) HPLC->HPLC_Data Provides

Caption: Logical relationships between different analytical techniques.

Conclusion

The structural verification of this compound is most reliably achieved through a synergistic application of multiple analytical techniques. While 1H NMR provides the foundational data on proton environments and connectivity, its findings are powerfully corroborated and expanded upon by 13C and 19F NMR. Mass spectrometry offers definitive proof of molecular weight and elemental composition, and HPLC provides the ultimate confirmation of purity. For researchers in drug development, adopting this comprehensive analytical workflow is the most robust strategy to ensure the quality of critical intermediates, thereby safeguarding the integrity of the entire synthetic pathway.

References

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A Comparative Guide to the Mass Spectrometry of 3,5-Dibromo-6-fluoropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and agrochemical development, halogenated pyridines serve as crucial building blocks for a vast array of bioactive molecules. Among these, 3,5-Dibromo-6-fluoropyridin-2-amine and its derivatives are of significant interest due to their versatile reactivity. The precise characterization of these molecules is paramount to ensure the safety, efficacy, and quality of the final products.[1][2][3] Mass spectrometry (MS) stands as an indispensable analytical tool in this endeavor, offering unparalleled sensitivity and specificity for molecular identification and quantification.[2][4]

This guide provides an in-depth comparison of two common ionization techniques—Electron Impact (EI) and Electrospray Ionization (ESI)—for the analysis of this compound derivatives. By understanding the fundamental principles and resulting data from each technique, researchers can make informed decisions to best suit their analytical needs, from initial synthesis confirmation to detailed impurity profiling.[1][5]

The Dichotomy of Ionization: Hard vs. Soft Techniques

The choice of ionization method is a critical first step in any mass spectrometry workflow, as it dictates the nature of the ions that will be generated and subsequently analyzed. For halogenated aromatic compounds, the two most prevalent techniques, Electron Impact (EI) and Electrospray Ionization (ESI), offer complementary information.

Electron Impact (EI): The Structural Fingerprint

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6] This energetic interaction not only removes an electron to form a molecular ion (M⁺˙) but also imparts significant excess energy, leading to extensive and reproducible fragmentation.[6][7] The resulting mass spectrum is a characteristic "fingerprint" of the molecule, providing rich structural information.[7]

The key features of an EI mass spectrum for a compound like this compound are:

  • Isotopic Pattern: The presence of two bromine atoms results in a distinctive isotopic cluster for the molecular ion and any bromine-containing fragments, due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[8][9]

  • Fragmentation: The fragmentation pathways are predictable and can be used to deduce the molecular structure. Common fragmentation for halogenated aromatic compounds involves the loss of halogen atoms and cleavage of the aromatic ring.[10][11][12]

Electrospray Ionization (ESI): The Gentle Giant for Molecular Weight Determination

In contrast, ESI is a "soft" ionization technique.[13] It generates ions by applying a high voltage to a liquid solution of the analyte, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. This gentle process typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[13]

ESI is particularly advantageous for:

  • Molecular Weight Confirmation: The prominent molecular ion peak allows for unambiguous determination of the molecular weight.

  • LC-MS Coupling: ESI is the ion source of choice for liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures.[3][13]

  • High Sensitivity: ESI can achieve very low detection limits, which is crucial for impurity analysis and pharmacokinetic studies.[4]

Comparative Analysis: A Case Study

To illustrate the practical differences between EI and ESI for this class of compounds, let us consider a representative derivative: N-(3,5-dibromo-6-fluoropyridin-2-yl)acetamide .

Experimental Protocols

Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)

A standard protocol for the analysis of a pure, derivatized sample would be as follows:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject 1 µL of the sample onto a non-polar capillary column (e.g., DB-5ms). Use a temperature gradient to ensure good separation and peak shape.

  • Ionization: In the MS source, the eluted compound is subjected to electron impact at 70 eV.

  • Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF) mass analyzer.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

A typical protocol for analyzing a reaction mixture or a sample in a biological matrix would be:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote protonation) to separate the components.

  • Ionization: The column eluent is directed into the ESI source, which is operated in positive ion mode. A high voltage is applied to the capillary to generate a fine spray.

  • Mass Analysis: The protonated molecules are guided into the mass analyzer for m/z measurement.

Data Presentation: Expected Mass Spectral Data
Ionization TechniqueKey Ions Observed for N-(3,5-dibromo-6-fluoropyridin-2-yl)acetamide (MW: 312.9 g/mol )Interpretation
Electron Impact (EI) m/z 311/313/315 (M⁺˙) m/z 270/272/274 ([M-C₂H₂O]⁺˙) m/z 232/234 ([M-Br]⁺) m/z 153 ([M-2Br]⁺)Molecular ion with characteristic Br₂ isotopic pattern. Loss of ketene from the acetyl group. Loss of a bromine atom. Loss of both bromine atoms.
Electrospray (ESI) m/z 314/316/318 ([M+H]⁺)Protonated molecule with the characteristic Br₂ isotopic pattern. Minimal to no fragmentation observed.

Visualizing the Data Generation and Fragmentation

Experimental Workflow for LC-ESI-MS Analysis

Caption: A typical workflow for the analysis of pyridine derivatives using LC-ESI-MS.

Proposed EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M⁺˙) m/z 311/313/315 F1 Loss of Ketene (-C₂H₂O) m/z 270/272/274 M->F1 F2 Loss of Br radical (-Br˙) m/z 232/234 M->F2 F3 Loss of second Br radical (-Br˙) m/z 153 F2->F3

Caption: Proposed fragmentation pathway for N-(3,5-dibromo-6-fluoropyridin-2-yl)acetamide under EI conditions.

Discussion: Selecting the Optimal Technique

The choice between EI and ESI is not a matter of one being universally superior to the other; rather, it is dictated by the analytical objective.

  • For Structural Elucidation of Pure Compounds: When a new derivative has been synthesized and purified, GC-EI-MS is an excellent choice. The rich fragmentation pattern provides a wealth of structural information that can confirm the identity of the compound. The resulting spectrum can also be compared against spectral libraries for identification.

  • For Analysis of Complex Mixtures and Impurity Profiling: In drug development, it is often necessary to analyze complex reaction mixtures or identify trace-level impurities.[1][2] LC-ESI-MS is the ideal platform for these applications. The chromatographic separation resolves the components of the mixture, while the soft ionization of ESI provides their molecular weights, allowing for identification and quantification even at very low concentrations.

  • For Quantitative Bioanalysis: When studying the pharmacokinetics of a drug candidate, researchers need to measure its concentration in biological fluids. LC-ESI-MS, often coupled with a triple quadrupole mass analyzer, offers the high sensitivity, selectivity, and wide dynamic range required for such demanding quantitative applications.[4]

Conclusion

The mass spectrometric analysis of this compound derivatives is a critical component of research and development in the pharmaceutical and agrochemical industries. Electron Impact (EI) and Electrospray Ionization (ESI) provide complementary information. EI offers detailed structural insights through its characteristic fragmentation patterns, making it ideal for the identification of pure compounds. ESI, with its gentle ionization process, excels in providing accurate molecular weight information and is perfectly suited for coupling with liquid chromatography to analyze complex mixtures with high sensitivity. A thorough understanding of the principles, strengths, and limitations of each technique empowers researchers to select the most appropriate method for their specific analytical challenge, thereby accelerating the development of new and improved chemical entities.

References

  • AMSbiopharma. (2025, October 21). How Mass Spectrometry enhances GMP quality control with LC‑MS.
  • SK pharmteco. (n.d.). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy.
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
  • BioAgilytix. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • SCIEX. (2018, April 1). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development.
  • Benchchem. (n.d.). Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog.
  • Smolecule. (n.d.). 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.
  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 68(3), 269-277.
  • Wei, Q., Yan, G., & Li, Q. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 36(9), 2284-2291.
  • Kushnir, M. M., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(4), 567-577.
  • Higashi, T. (2010). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF.
  • AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry.
  • Wikipedia. (n.d.). Electrospray ionization.
  • LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS.
  • Majer, J. R., & Patrick, C. R. (1962). Electron impact on some halogenated aromatic compounds. Transactions of the Faraday Society, 58, 17-24.
  • Safe, S., & Hutzinger, O. (1971). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 43(14), 1964-1966.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

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A Comparative Guide to the Reactivity of 3,5-Dibromo-6-fluoropyridin-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Their unique electronic properties and versatile reactivity make them ideal scaffolds for the synthesis of complex molecular architectures with diverse biological activities and material properties. Among these, 3,5-Dibromo-6-fluoropyridin-2-amine stands out as a particularly interesting substrate, offering multiple reactive sites for functionalization. This guide provides an in-depth comparative analysis of the reactivity of this compound with its structural analogues: 2-amino-3,5-dibromopyridine, 2-amino-3,5-dichloropyridine, and 2-amino-5-bromo-3-chloropyridine.

This comparison will focus on three key transformations of paramount importance in drug discovery and development: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By understanding the subtle yet significant differences in reactivity imparted by the nature and position of the halogen substituents, researchers can make more informed decisions in the design and execution of their synthetic strategies, leading to improved efficiency and outcomes.

Theoretical Underpinnings of Reactivity

The reactivity of these substituted pyridines is governed by a combination of electronic and steric factors. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The amino group at the 2-position is a strong electron-donating group, which can modulate the overall electron density of the ring and potentially chelate to metal catalysts, influencing reactivity in cross-coupling reactions.[1]

The halogens at the 3-, 5-, and 6-positions play a crucial role in determining the reactivity at each site. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond generally follows the trend C-I > C-Br > C-Cl > C-F, with the weaker bonds being more reactive.[2] Therefore, we can predict a general reactivity trend based on the halogen present.

Furthermore, the position of the halogen influences its reactivity. Halogens at the 2-, 4-, and 6-positions are generally more activated towards both cross-coupling and SNAr due to the electronic influence of the ring nitrogen. The fluorine atom at the 6-position in this compound is expected to be a poor leaving group in cross-coupling reactions but can activate the ring for SNAr at that position.

Comparative Reactivity Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In the context of our target compounds, the reactivity of the C-Br and C-Cl bonds is of primary interest.

Based on the general trend of C-X bond strength, we can predict the following reactivity order for Suzuki-Miyaura coupling:

2-amino-3,5-dibromopyridine > 2-amino-5-bromo-3-chloropyridine > 2-amino-3,5-dichloropyridine

For this compound, the two C-Br bonds are expected to be the primary sites of reaction. The electron-withdrawing fluorine atom at the 6-position is anticipated to enhance the electrophilicity of the pyridine ring, potentially increasing the rate of oxidative addition at both the C-3 and C-5 positions compared to 2-amino-3,5-dibromopyridine. Regioselectivity between the C-3 and C-5 positions in 3,5-dibromopyridines can be influenced by the steric and electronic environment, as well as the specific catalyst and reaction conditions employed.[3]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

CompoundPredicted ReactivityKey Considerations
This compound HighFluorine at C-6 may influence regioselectivity. Potential for high yields due to activated ring.
2-amino-3,5-dibromopyridine HighTwo reactive C-Br bonds. Good substrate for selective mono- or di-arylation.
2-amino-3,5-dichloropyridine ModerateC-Cl bonds are less reactive than C-Br bonds, requiring more robust catalytic systems.[4]
2-amino-5-bromo-3-chloropyridine Moderate to HighSelective coupling at the C-Br bond is expected over the C-Cl bond.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is largely dependent on the nature of the carbon-halogen bond. The presence of the 2-amino group can present a challenge due to potential catalyst inhibition through chelation with the palladium center.[1] The use of bulky, electron-rich phosphine ligands is often necessary to overcome this issue.[1]

The predicted reactivity trend for Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling:

2-amino-3,5-dibromopyridine > 2-amino-5-bromo-3-chloropyridine > 2-amino-3,5-dichloropyridine

For this compound, the electron-withdrawing fluorine at C-6 is expected to increase the reactivity of the C-Br bonds towards amination.

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

CompoundPredicted ReactivityKey Considerations
This compound HighActivated ring may lead to high yields. Ligand choice is critical to avoid catalyst inhibition.
2-amino-3,5-dibromopyridine HighGood substrate for mono- or di-amination.
2-amino-3,5-dichloropyridine ModerateRequires more forcing conditions and specialized ligands for efficient coupling.
2-amino-5-bromo-3-chloropyridine Moderate to HighSelective amination at the C-Br position is anticipated.
Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom at the 6-position of this compound makes it a prime candidate for SNAr reactions. The strong electron-withdrawing nature of the fluorine atom, coupled with its position ortho to the ring nitrogen, significantly activates this position for nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings.[5]

In contrast, the other analogues lacking a halogen at the 6-position are not expected to undergo SNAr reactions under typical conditions, as the C-Br and C-Cl bonds at the 3- and 5-positions are not sufficiently activated for nucleophilic displacement.

Table 3: Predicted Comparative Performance in Nucleophilic Aromatic Substitution

CompoundPredicted Reactivity at C-6Key Considerations
This compound HighThe C-F bond at the activated 6-position is susceptible to nucleophilic attack.
2-amino-3,5-dibromopyridine Very LowNo leaving group at an activated position.
2-amino-3,5-dichloropyridine Very LowNo leaving group at an activated position.
2-amino-5-bromo-3-chloropyridine Very LowNo leaving group at an activated position.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of the compared compounds. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for each specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Evacuate and backfill with Argon (3x) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Amine, Catalyst, Ligand, and Base B Evacuate and backfill with Argon (3x) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor by TLC/LC-MS D->E F Cool and Filter E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst, ligand, and base.

  • Evacuate the flask and backfill with argon.

  • Add the aryl halide and amine, followed by the degassed solvent.

  • Heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Considerations

The observed and predicted reactivity trends can be rationalized by examining the key steps in the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions, and the mechanism of SNAr.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Catalytic cycle of the Suzuki-Miyaura reaction.

In both palladium-catalyzed reactions, the initial oxidative addition step is crucial. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituent in this compound, facilitates this step by making the carbon-halogen bond more susceptible to attack by the palladium(0) catalyst.

SNAr_Mechanism Aryl-F Aryl-F Meisenheimer_Complex Meisenheimer Complex Aryl-F->Meisenheimer_Complex + Nu⁻ Nu- Nu⁻ Aryl-Nu Aryl-Nu Meisenheimer_Complex->Aryl-Nu - F⁻ F- F⁻

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

For SNAr, the stability of the intermediate Meisenheimer complex is key. The electron-withdrawing pyridine nitrogen and the fluorine atom at the 6-position of this compound effectively stabilize the negative charge in the intermediate, lowering the activation energy for the reaction and making the substitution of fluorine by a nucleophile favorable.

Conclusion

This compound emerges as a highly versatile and reactive building block for organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is predicted to be high, comparable to or exceeding that of 2-amino-3,5-dibromopyridine, due to the activating effect of the 6-fluoro substituent. The choice between bromo- and chloro-substituted analogues will depend on the desired reactivity, with bromo-derivatives generally offering milder reaction conditions and potentially higher yields.

References

  • Atkinson, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5964-5978. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Retrieved from [Link]

  • Duncton, M. A. J. (2011). The Suzuki–Miyaura coupling of 2-pyridyl nucleophiles. Tetrahedron Letters, 52(49), 6435-6441. [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(21), 5893-5896. [Link]

  • Csendes, I. G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

  • Clark, J. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]

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The 2-Aminopyridine Scaffold: A Comparative Guide to the Biological Activity of 3,5-Dihalo-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a privileged structure in the design of targeted therapies. This guide provides a comparative analysis of the biological activities of a series of 3,5-dihalo-substituted-2-aminopyridine analogs, with a focus on their potential as kinase inhibitors and antimalarial agents. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed methodologies.

The 3,5-Dihalo-2-Aminopyridine Core: A Platform for Diverse Biological Activity

The introduction of halogen atoms at the 3 and 5 positions of the 2-aminopyridine ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and interaction with biological targets. The specific nature of the halogen (e.g., Bromo, Chloro) and further substitutions on the pyridine ring, such as a fluoro group at the 6-position, allow for fine-tuning of the compound's activity. While direct experimental data on 3,5-Dibromo-6-fluoropyridin-2-amine is limited in the public domain, we can infer its potential and compare its analogs based on extensive research on structurally related compounds.

Halogenated organic compounds are well-documented for their diverse biological activities, including anticancer, antiviral, and antimalarial properties.[2] The 3,5-diaryl-2-aminopyridine scaffold, for instance, has yielded a novel class of orally active antimalarial agents.[3]

Comparative Analysis of Biological Activity

The biological potential of 3,5-dihalo-2-aminopyridine analogs is best illustrated through a comparative analysis of their efficacy in different therapeutic areas.

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[4] The 2-aminopyridine scaffold has been successfully employed to design potent and selective kinase inhibitors.[5][6]

Structure-Activity Relationship (SAR) Insights:

  • Core Scaffold: The aminopyridine core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket.[6]

  • Substitutions at positions 3 and 5: Bulky aryl groups at these positions, as seen in 3,5-diaryl-2-aminopyridines, can enhance potency and selectivity by occupying hydrophobic pockets within the kinase domain.[3][7] Halogenation at these positions can modulate these interactions and improve pharmacokinetic properties.

  • Substitution at position 6: The introduction of a trifluoromethyl group at the 6-position has been noted in compounds with potential anti-inflammatory and antioxidant activities.[8] A fluoro group at this position would similarly be expected to influence the electronic and steric properties of the molecule.

Table 1: Comparative Inhibitory Activity of 2-Aminopyridine Analogs against Various Kinases

Compound ClassTarget KinaseKey Structural FeaturesReported IC50Reference
Aminopyridine DerivativesJAK2Aminopyridine scaffold3-27 nM[5]
3-Cyano-6-(pyrazoloamino)pyridinesAurora KinaseSubstituted phenoxyethylamino or pyridyloxyethylamino at C2Not specified[9]
Diaminopyrimidine DerivativesFAK2,4-diarylaminopyrimidine scaffold94-130 nM (cellular)[6]
Pyrrolo[2,3-d]pyrimidine DerivativesVEGFR-2N4-substituted phenyl, 6-substituted phenylmethylPotent inhibition[10]

Note: This table presents a selection of data from related aminopyridine and analogous scaffolds to illustrate the potential of the 3,5-dihalo-2-aminopyridine core.

Antimalarial Activity: A Novel Class of Therapeutics

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. The 3,5-diaryl-2-aminopyridine class of compounds has shown significant promise in this area, with some analogs demonstrating potent in vitro and in vivo activity.[3][11]

Key Findings:

  • Phenotypic screening of a kinase inhibitor library led to the identification of 3,5-diaryl-2-aminopyridines as potent antimalarials.[3]

  • Structure-activity studies revealed that modifications to the aryl groups at the 3 and 5 positions significantly impact antiplasmodial activity.[7]

  • One lead compound from this class demonstrated complete cure in a mouse model of malaria with a single oral dose.[3]

  • Further optimization led to analogs with impressive in vitro activity in the low nanomolar range against both drug-sensitive and drug-resistant parasite strains.[11]

Table 2: In Vitro Antiplasmodial Activity of 3,5-Diaryl-2-aminopyridine Analogs

Compound SeriesP. falciparum StrainKey Structural FeaturesIC50 RangeReference
3,5-Diaryl-2-aminopyridinesK1 (resistant), NF54 (sensitive)Varied aryl substitutions at C3 and C525-194 nM[3]
3,5-Diaryl-2-aminopyrazinesK1 (resistant), NF54 (sensitive)Pyrazine core instead of pyridine6-94 nM[11]

Experimental Methodologies

To ensure the scientific integrity of the findings, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of 2-aminopyridine analogs.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a target protein kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a luminescent or fluorescent signal that correlates with the amount of ATP consumed or product formed.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution incubate Incubate Kinase and Compound prep_kinase->incubate prep_compound Prepare Compound Dilutions prep_compound->incubate prep_substrate Prepare Substrate/ATP Mix initiate Initiate Reaction with Substrate/ATP prep_substrate->initiate incubate->initiate run_reaction Incubate at RT initiate->run_reaction add_reagent Add Detection Reagent run_reaction->add_reagent read_plate Read Luminescence/Fluorescence add_reagent->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

  • Reaction Setup: In a microplate, add the kinase enzyme solution to wells containing the diluted test compounds or vehicle control. Allow for a pre-incubation period.

  • Initiation of Reaction: Add a solution containing the kinase-specific substrate and ATP to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated product formed.

  • Data Acquisition: Read the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay

This protocol outlines a common method for assessing the efficacy of compounds against the malaria parasite, Plasmodium falciparum.

Principle: The assay measures the inhibition of parasite growth in a culture of human red blood cells. Parasite viability is often determined by measuring the activity of a parasite-specific enzyme, such as lactate dehydrogenase (pLDH).

Workflow Diagram:

G cluster_culture Parasite Culture cluster_assay Assay Setup cluster_lysis Lysis & Detection cluster_analysis Data Analysis maintain_culture Maintain P. falciparum Culture sync_culture Synchronize Parasite Stage maintain_culture->sync_culture add_parasites Add Parasitized RBCs to Plate sync_culture->add_parasites prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Wells prep_compounds->add_compounds add_parasites->add_compounds incubate Incubate for 72h add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells add_pldh_reagents Add pLDH Substrate/Cofactor lyse_cells->add_pldh_reagents measure_absorbance Measure Absorbance add_pldh_reagents->measure_absorbance calc_growth Calculate % Parasite Growth measure_absorbance->calc_growth plot_curve Plot Dose-Response Curve calc_growth->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Sources

A Comparative Guide to the Crystal Structure of 3,5-Dibromo-6-fluoropyridin-2-amine Adducts: Predicting Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise control of molecular architecture is paramount. Halogenated pyridines, a class of compounds rich in chemical diversity, serve as critical building blocks for novel pharmaceuticals and functional materials. Among these, 3,5-Dibromo-6-fluoropyridin-2-amine stands out as a molecule of significant interest due to its potential for forming diverse supramolecular structures through a variety of intermolecular interactions. The strategic placement of bromine, fluorine, and amine functionalities on the pyridine ring offers a unique platform for crystal engineering, enabling the formation of predictable and stable adducts.

This guide provides a comparative analysis of the anticipated crystal structure of this compound adducts. While a definitive crystal structure for this specific molecule is not yet publicly available, we can, with a high degree of confidence, predict its behavior by drawing parallels with closely related, structurally characterized compounds. By examining the interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions in analogous systems, we can construct a robust model for the supramolecular chemistry of this promising molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of crystal engineering for the rational design of new materials.

Methodology: Synthesis and Crystallization of Pyridine Adducts

The successful formation and crystallographic analysis of this compound adducts are contingent upon robust synthetic and crystallization protocols. The following sections detail a generalized, yet experimentally grounded, approach.

Synthesis of this compound

The synthesis of the parent molecule, this compound, can be approached through a multi-step pathway, adapting known procedures for halogenated pyridines. A plausible synthetic route is outlined below:

Experimental Protocol:

  • Fluorination of a Pyridine Precursor: A suitable starting material, such as 2-amino-3,5-dibromopyridine, can undergo a diazotization reaction followed by a Schiemann reaction or Balz-Schiemann reaction to introduce the fluorine atom at the 6-position.

  • Bromination: Alternatively, starting from 2-amino-6-fluoropyridine, a regioselective bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent to install bromine atoms at the 3 and 5 positions. The reaction conditions, such as temperature and solvent, would need to be carefully optimized to ensure high yield and selectivity.[1][2]

  • Purification: The crude product would then be purified using standard techniques such as column chromatography or recrystallization to obtain the desired this compound.

Formation of Adducts (Co-crystals)

The formation of adducts, or co-crystals, involves the selection of appropriate co-formers that can engage in specific and predictable intermolecular interactions with the target molecule.

Experimental Protocol:

  • Co-former Selection: Potential co-formers would include molecules with strong hydrogen bond donors or acceptors (e.g., carboxylic acids, amides) or those capable of participating in halogen bonding (e.g., other halogenated aromatics, Lewis bases).

  • Crystallization Techniques:

    • Slow Evaporation: Equimolar amounts of this compound and the chosen co-former are dissolved in a suitable solvent or solvent mixture. The solution is then allowed to evaporate slowly at room temperature, promoting the growth of single crystals.[3]

    • Solvent Diffusion: A solution of one component is carefully layered with a less dense, miscible solvent containing the other component. Diffusion at the interface can lead to the formation of high-quality crystals.

    • Grinding: Solid-state grinding of the two components can also lead to co-crystal formation, which can then be recrystallized.

The choice of solvent is critical, as it can influence the resulting crystal packing and even the stoichiometry of the adduct.

Comparative Analysis of Intermolecular Interactions

The crystal packing of this compound adducts will be governed by a delicate balance of competing intermolecular forces. By analyzing the interactions present in similar structures, we can anticipate the dominant motifs.

Hydrogen Bonding: The Primary Driving Force

The primary amino group at the 2-position and the pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively. This makes hydrogen bonding a highly probable and dominant interaction in the crystal structures of its adducts.

In the crystal structure of a related compound, 3,5-Dibromo-6-methylpyridin-2-amine, molecules form inversion dimers through pairs of N—H···N hydrogen bonds, creating R2²(8) graph set motifs.[4] A similar arrangement is anticipated for adducts of this compound, particularly with co-formers that possess complementary hydrogen bonding sites. For instance, co-crystallization with a carboxylic acid would likely result in a robust salt or co-crystal featuring a charge-assisted N—H···O hydrogen bond.[3]

Halogen Bonding: A Directional and Tunable Interaction

The two bromine atoms at the 3 and 5 positions are potential halogen bond donors. Halogen bonding arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) that can interact favorably with Lewis bases.

The strength of these halogen bonds can be tuned by the electron-withdrawing nature of the pyridine ring and the other substituents. The fluorine atom at the 6-position will further enhance the σ-hole on the adjacent bromine atom, making it a stronger halogen bond donor. In the absence of strong hydrogen bond acceptors, Br···N or Br···O halogen bonds are expected to play a significant role in directing the crystal packing.[5][6]

π-π Stacking: Optimizing Crystal Density

The aromatic nature of the pyridine ring allows for π-π stacking interactions. These interactions, while generally weaker than hydrogen or halogen bonds, are crucial for achieving dense and stable crystal packing. In many halogenated pyridine structures, π-stacking is observed between adjacent pyridine rings, often in a head-to-tail arrangement to minimize electrostatic repulsion.[3] The presence of multiple halogen atoms can influence the nature of these stacking interactions, sometimes leading to offset or slipped-parallel arrangements.

Predicted Crystal Structure Parameters: A Comparative Table

Based on the analysis of related compounds, we can predict the likely range of key crystallographic parameters for adducts of this compound.

ParameterPredicted Range/ValueComparative Data from Related Structures
Hydrogen Bond (N-H···N/O) Distance 2.8 - 3.2 Å3.070 (6) Å in 3,5-Dibromo-6-methylpyridin-2-amine[4]
Halogen Bond (Br···N/O) Distance 2.9 - 3.3 Å3.004 (2) Å in a Br···N halogen-bonded cocrystal[6]
π-π Stacking Centroid-Centroid Distance 3.5 - 4.0 Å3.7227 (12) Å and 3.6537 (13) Å in a 2-amino-6-bromopyridinium salt[3]
Common Space Groups P2₁/c, P-1, C2/cOrthorhombic or triclinic space groups are common for similar dibromopyridine derivatives[7]

Visualization of Predicted Interactions

To further illustrate the anticipated supramolecular architecture, the following diagrams, generated using Graphviz, depict the key intermolecular interactions.

G cluster_0 Hydrogen Bonding Dimer Molecule_A This compound Molecule_B This compound Molecule_A->Molecule_B N-H···N Molecule_B->Molecule_A N-H···N G cluster_1 Halogen Bonding with a Co-former Pyridine This compound Coformer Lewis Base Co-former (e.g., Pyridine) Pyridine->Coformer Br···N

Caption: Predicted Br···N halogen bonding interaction.

G cluster_2 π-π Stacking Arrangement Ring_1 Pyridine Ring 1 Ring_2 Pyridine Ring 2 (Offset) Ring_1->Ring_2 π-π interaction

Caption: Predicted offset π-π stacking of pyridine rings.

Conclusion and Future Outlook

This guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound adducts. By leveraging a wealth of data from structurally similar compounds, we have established a strong foundation for understanding the supramolecular chemistry of this molecule. The interplay of robust hydrogen bonding, directional halogen bonding, and stabilizing π-π stacking interactions suggests that this compound is an excellent candidate for the rational design of co-crystals with tailored properties.

Future experimental work should focus on the synthesis and single-crystal X-ray diffraction of adducts of this compound with a diverse range of co-formers. Such studies will not only validate the predictions made in this guide but also provide deeper insights into the competitive nature of the various intermolecular forces at play. The knowledge gained will be invaluable for the continued development of advanced pharmaceutical formulations and functional crystalline materials.

References

Sources

A Head-to-Head Comparison for Synthetic Strategy: 3,5-Dibromo- vs. 3,5-Dichloro-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science synthesis, the choice of a starting material can dictate the efficiency, cost, and ultimate success of a synthetic campaign. The 2-amino-3,5-dihalopyridine scaffold is a privileged structure, serving as a versatile building block for a multitude of complex molecular architectures, particularly in kinase inhibitors and other biologically active compounds.[1] This guide provides an in-depth, objective comparison between two closely related yet distinct building blocks: 3,5-Dibromo-6-fluoropyridin-2-amine and 3,5-dichloro-6-fluoropyridin-2-amine. We will delve into their comparative reactivity, supported by mechanistic principles and experimental data, to empower you to make the most strategic choice for your specific synthetic goals.

The Fundamental Difference: Carbon-Halogen Bond Reactivity

The primary distinction governing the synthetic utility of these two reagents lies in the inherent reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond, especially in palladium-catalyzed cross-coupling reactions. This reactivity trend, which generally follows C-I > C-Br > C-OTf > C-Cl, is a cornerstone of modern synthetic strategy.[2][3]

Two key factors underpin this principle:

  • Bond Dissociation Energy (BDE): The C-Br bond is weaker and therefore requires less energy to cleave than the more robust C-Cl bond.[2][4][5] This lower energetic barrier makes the C-Br bond more susceptible to cleavage during the initial, often rate-determining, step of many catalytic cycles.

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling, the first crucial step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2][5] This step is kinetically more facile for aryl bromides than for aryl chlorides. The greater polarizability and lower bond strength of the C-Br bond facilitate a more rapid interaction with the electron-rich metal center.[2]

This fundamental difference in reactivity means that This compound is generally more reactive and will typically undergo cross-coupling reactions under milder conditions than its dichloro counterpart.

Comparative Data Summary

The following table summarizes the key properties and expected reactivity trends for the two compounds. Note that specific yields and optimal conditions are highly dependent on the substrate, catalyst, and ligand system employed.

Property & Reaction TypeThis compound3,5-Dichloro-6-fluoropyridin-2-amineSenior Scientist's Analysis
Molecular Weight 268.88 g/mol 181.00 g/mol The higher molecular weight of the dibromo compound can be a factor in cost and atom economy for large-scale synthesis.
Suzuki-Miyaura Coupling Higher Reactivity. Typically proceeds at lower temperatures (e.g., RT to 80 °C) with standard Pd catalysts (e.g., Pd(PPh₃)₄).Lower Reactivity. Often requires higher temperatures (e.g., >80 °C), more active (and often more expensive) catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos), or higher catalyst loadings.[6]For routine couplings, the dibromo- version offers a more straightforward and often higher-yielding route. The dichloro- analog is viable but may require more extensive optimization of the catalyst system.[2][6]
Buchwald-Hartwig Amination Higher Reactivity. Couples with a wide range of amines under relatively mild conditions.Lower Reactivity. More challenging to couple, especially with less nucleophilic amines. Requires advanced catalyst systems (e.g., BrettPhos, BINAP) and stronger bases (e.g., NaOtBu, LHMDS).[7][8]The dibromo- compound is the reagent of choice for sensitive substrates or when aiming for milder reaction conditions. The dichloro- compound can be used, but one must be prepared for more forceful conditions which may not be compatible with all functional groups.[7][9]
Sonogashira Coupling Higher Reactivity. Couples efficiently with terminal alkynes under standard Sonogashira conditions (Pd/Cu catalysis).[10]Lower Reactivity. Can be sluggish and may require higher temperatures or specialized copper-free conditions with highly active palladium/ligand systems to achieve good yields.[11]For the synthesis of arylalkynes, the dibromo- compound provides a more reliable and efficient pathway.[12][13]
Cost & Availability Generally more expensive.More economical and often more readily available from a wider range of suppliers.This is a critical consideration for process development and scale-up. The potential for lower cost with the dichloro- compound must be weighed against the increased cost of specialized catalysts and process optimization.

Mechanistic Insight: The Cross-Coupling Catalytic Cycle

Understanding the "why" behind the reactivity difference is crucial for troubleshooting and optimization. The generalized palladium-catalyzed cross-coupling cycle illustrates the critical oxidative addition step where the C-X bond is broken.

G cluster_br Higher Reactivity Path (Bromo) cluster_cl Lower Reactivity Path (Chloro) pd0 Pd(0)L₂ (Active Catalyst) oa_complex_br Oxidative Addition Complex (Ar-Pd(II)L₂(Br)) oa_complex_cl Oxidative Addition Complex (Ar-Pd(II)L₂(Cl)) transmetalation Transmetalation (with R-B(OH)₂ or R-NH₂) oa_complex_br->transmetalation oa_complex_cl->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elim->product aryl_halide_br Ar-Br (Dibromo-reagent) aryl_halide_br->oa_complex_br Faster (Lower BDE) aryl_halide_cl Ar-Cl (Dichloro-reagent) aryl_halide_cl->oa_complex_cl Slower (Higher BDE)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

To provide a practical context, here are representative, self-validating protocols for a Suzuki-Miyaura reaction. Note that optimization is often necessary for specific substrates.

Protocol 1: Suzuki Coupling with this compound (Milder Conditions)

This protocol leverages the higher reactivity of the C-Br bond.

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture with stirring at 80 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with 3,5-Dichloro-6-fluoropyridin-2-amine (Forcing Conditions)

This protocol employs a more active catalyst system required for C-Cl bond activation.[2]

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add 3,5-dichloro-6-fluoropyridin-2-amine (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), and a strong base like K₃PO₄ or Cs₂CO₃ (3.0 mmol, 3.0 eq).

  • Catalyst Pre-formation/Addition: In a separate vial, pre-mix the palladium precursor, such as Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and a specialized ligand like SPhos or XPhos (0.08 mmol, 8 mol%). Add this catalyst mixture to the main flask.

  • Solvent Addition: Add a degassed anhydrous solvent, such as toluene or t-butanol (5 mL).

  • Reaction: Heat the mixture with vigorous stirring at 100-110 °C. Monitor the reaction progress. These reactions may require 12-24 hours.

  • Work-up & Purification: Follow steps 5 and 6 from Protocol 1.

Strategic Considerations: A Scientist's Decision Guide

The choice between the dibromo- and dichloro- reagent is not merely about reactivity but is a strategic decision balancing speed, cost, and synthetic compatibility.

DecisionTree start Project Goal: Synthesize a 3,5-disubstituted-6-fluoropyridin-2-amine cost_priority Is cost the primary driver? (e.g., scale-up, process chemistry) start->cost_priority mild_conditions Are mild conditions critical? (e.g., sensitive functional groups) cost_priority->mild_conditions No use_dichloro Choose: 3,5-dichloro-6-fluoropyridin-2-amine cost_priority->use_dichloro Yes mild_conditions->use_dichloro No (and willing to optimize) use_dibromo Choose: This compound mild_conditions->use_dibromo Yes dichloro_considerations Be Prepared For: - Higher temperatures - More expensive/specialized ligands - Longer reaction times - Extensive optimization use_dichloro->dichloro_considerations dibromo_considerations Benefits: - Milder conditions - Faster reactions - Simpler catalyst systems - Higher success rate on first attempt use_dibromo->dibromo_considerations

Caption: Decision guide for selecting the appropriate dihalo-reagent.

When to Choose this compound:
  • Early-Stage Discovery & SAR Studies: When speed and reliability are paramount. The higher success rate with standard conditions allows for rapid generation of analogs.

  • Complex Substrates: When your coupling partner or molecule contains sensitive functional groups that would not tolerate the high temperatures or strong bases required for C-Cl activation.

  • Proof-of-Concept: When you need to demonstrate the viability of a synthetic route quickly without extensive process optimization.

When to Choose 3,5-dichloro-6-fluoropyridin-2-amine:
  • Large-Scale Synthesis & Process Chemistry: When the cost of the starting material becomes a significant factor. The higher initial investment in process optimization can be offset by the lower cost of the bulk material.

  • When a Robust Process is Established: If a reliable, high-yielding protocol using the dichloro- analog has already been developed and validated.

  • Sequential, Site-Selective Reactions: While not applicable to this symmetrical molecule, the general principle holds that in a molecule with both a bromine and a chlorine, the C-Br bond can often be functionalized selectively, leaving the C-Cl bond for a subsequent, different transformation.[5]

Conclusion

The choice between this compound and 3,5-dichloro-6-fluoropyridin-2-amine is a classic case of balancing reactivity against cost. The dibromo- compound offers a path of lesser resistance—milder conditions, faster reactions, and a broader compatibility with standard catalytic systems, making it ideal for discovery chemistry. Conversely, the dichloro- compound presents a more economical option for large-scale applications, provided the synthetic team is prepared to invest in the development of a more robust and forceful reaction protocol. By understanding the fundamental principles of C-X bond reactivity and considering the strategic goals of your project, you can confidently select the optimal building block to accelerate your research and development efforts.

References

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
  • Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. Benchchem.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Buchwald–Hartwig amination. Wikipedia.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PubMed Central.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health.
  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. OUCI.
  • Design, synthesis and antimycobacterial activity of some novel 3,5-dichloro-2-ethoxy-6-fluoropyridin-4 amine cyclocondensed dihydropyrimidines. ResearchGate.
  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate.
  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. ResearchGate.
  • A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5. Benchchem.
  • Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols. Benchchem.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate.
  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate.
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. ResearchGate.
  • Application Notes and Protocols: 4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis. Benchchem.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health.

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Validated analytical methods for 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Validated Analytical Methods for 3,5-Dibromo-6-fluoropyridin-2-amine

For researchers, scientists, and drug development professionals, the robust and reliable quantification of key chemical entities is the bedrock of successful research and development. This compound, a highly functionalized pyridine derivative, serves as a critical building block in the synthesis of novel pharmaceutical agents and advanced materials. Its purity, stability, and precise quantification are paramount to ensuring the quality and consistency of downstream products.

This guide provides a comprehensive comparison of validated analytical methodologies for this compound. As no single standardized method is publicly available for this specific molecule, this document synthesizes best practices and established techniques for analogous halogenated pyridine compounds. The methodologies and validation parameters are aligned with the rigorous standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the presented data is both scientifically sound and regulatory-compliant.[1][2][3]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] A validated method provides assurance of reliability and delivers consistent, reproducible results, which is non-negotiable in a regulated environment. The core parameters assessed during validation include specificity, linearity, accuracy, precision, range, and robustness.[2][4][5]

Analytical_Method_Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Validation (ICH Q2(R2)) cluster_Params Core Validation Parameters cluster_Life Phase 3: Lifecycle Management Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Sets goals for Protocol Develop Validation Protocol ATP->Protocol Informs Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Specificity Specificity/ Selectivity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy (% Recovery) Execute->Accuracy Precision Precision (%RSD) Execute->Precision LOD_LOQ LOD & LOQ Execute->LOD_LOQ Robustness Robustness Execute->Robustness Lifecycle Routine Use & Monitoring Report->Lifecycle Confirms fitness for purpose

Caption: ICH-compliant workflow for analytical method validation.

Primary Analytical Techniques: A Comparative Overview

Based on the physicochemical properties of this compound (a semi-polar, aromatic amine with a molecular weight of 268.88 g/mol ), two chromatographic techniques stand out as primary candidates for quantitative analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile or thermally sensitive compounds. The primary choice for purity and assay determination of APIs.Suitable for volatile and thermally stable compounds. Often used for residual solvent analysis or for compounds not amenable to HPLC.
Typical Stationary Phase Reversed-Phase C18, C8, Phenyl-HexylPolysiloxane-based (e.g., 5% Phenyl Polysiloxane)
Detection UV-Vis (Diode Array Detector), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Sample Preparation Dissolution in a suitable solvent (e.g., Acetonitrile, Methanol).Dissolution in a volatile solvent; derivatization may be required to increase volatility.
Advantages Wide applicability, non-destructive, robust, excellent for purity/impurity profiling.High resolution, exceptional sensitivity (especially with FID for hydrocarbons), ideal for volatile analytes.
Limitations Lower resolution than capillary GC, higher solvent consumption.Requires analyte to be volatile and thermally stable, potential for on-column degradation.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the quintessential technique for the quality control of pharmaceutical ingredients. Its versatility and robustness make it the preferred method for assay, purity determination, and stability testing of this compound.

Causality Behind Experimental Choices
  • Stationary Phase (C18): An octadecylsilane (C18) column is selected for its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like our target analyte.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A gradient elution (varying the ratio of acetonitrile to water over time) is chosen to ensure that both the main analyte and any potential impurities (which may have different polarities) are eluted with sharp, symmetrical peaks.

  • UV Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength is typically chosen at the absorption maximum (λmax) to ensure maximum sensitivity. For similar pyridine derivatives, this is often in the 250-280 nm range.[6] A Diode Array Detector (DAD) is preferred as it can scan a range of wavelengths simultaneously, providing spectral data that aids in peak identification and purity assessment.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 80
    18.0 80
    18.1 20

    | 22.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, 265 nm (collection range 200-400 nm).

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to the same nominal concentration as the standard using the same diluent.

Performance Data (Based on ICH Validation Principles)

The following table presents expected performance characteristics for this validated method.

Validation ParameterAcceptance Criteria (ICH)Expected Performance: Method 1 (HPLC)
Specificity No interference at the analyte's retention time.Peak purity index > 0.999. No co-elution with known impurities or placebo.
Linearity Range Assay: 80-120% of test concentration.0.1 - 1.0 mg/mL
Correlation Coefficient (r²) ≥ 0.999> 0.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD) Repeatability (n=6): ≤ 1.0%Intermediate (n=6): ≤ 2.0%Repeatability: < 0.5%Intermediate: < 1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1~0.03 µg/mL

Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

While HPLC is the primary choice, GC offers an excellent orthogonal method for validation and can be superior for identifying volatile impurities. The key prerequisite is that the analyte must be sufficiently volatile and thermally stable to traverse the GC system without degradation. Given the compound's structure, this is a plausible approach.

Causality Behind Experimental Choices
  • Column (DB-5ms): A low-polarity 5% phenyl-polysiloxane column is a general-purpose, robust column suitable for a wide range of semi-polar compounds. It separates analytes primarily based on their boiling points.

  • Split/Splitless Inlet: A split injection is used for concentrated samples to avoid overloading the column, while a splitless injection can be used to improve sensitivity for trace analysis.

  • Temperature Programming: The oven temperature is ramped from a low initial temperature to a high final temperature. This allows for the separation of compounds with a wide range of boiling points, starting with more volatile components and progressing to the main analyte.

  • MS Detection: Mass Spectrometry is a powerful detector that provides not only quantitative data but also structural information through fragmentation patterns. This is invaluable for confirming the identity of the main peak and identifying unknown impurities.[7]

Detailed Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph with a split/splitless inlet and a Mass Selective Detector (MSD).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split, 50:1 ratio.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min.

  • MSD Transfer Line: 290 °C.

  • MSD Ion Source: 230 °C.

  • MSD Quadrupole: 150 °C.

  • Scan Range: 50 - 400 m/z.

  • Standard/Sample Preparation: Prepare standards and samples at approximately 1.0 mg/mL in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

Performance Data (Based on ICH Validation Principles)
Validation ParameterAcceptance Criteria (ICH)Expected Performance: Method 2 (GC-MS)
Specificity No interference at the analyte's retention time.Mass spectrum of the peak matches the reference standard. No co-eluting peaks observed.
Linearity Range Assay: 80-120% of test concentration.0.05 - 1.5 mg/mL
Correlation Coefficient (r²) ≥ 0.999> 0.9992
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.8%
Precision (%RSD) Repeatability (n=6): ≤ 1.5%Intermediate (n=6): ≤ 2.5%Repeatability: < 1.0%Intermediate: < 1.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.5 ng/mL (in full scan mode)
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1~1.5 ng/mL (in full scan mode)

Method Selection Guide

The choice between HPLC and GC is dictated by the specific analytical goal. The following decision tree illustrates a logical approach for selecting the appropriate method for this compound.

Method_Selection_Tree start Analytical Goal for This compound? q1 Purity, Assay, or Stability Testing? start->q1 q2 Analysis of Volatile Impurities or Residual Solvents? q1->q2 No hplc Select RP-HPLC-UV/MS (Primary Method) q1->hplc Yes q3 Orthogonal Method for Validation or Confirmation? q2->q3 No gc Select GC-FID/MS (Specialized Method) q2->gc Yes q3->hplc No, use alternative HPLC method (e.g., different column) q3->gc Yes

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

For the comprehensive quality control of this compound, a validated RP-HPLC method should be considered the primary analytical procedure . It offers a robust, reliable, and versatile platform for determining the assay, conducting purity analysis, and performing stability studies, all of which are cornerstone requirements in pharmaceutical development.

A GC-MS method serves as an excellent orthogonal technique . Its value is most pronounced in confirmatory analyses and for specialized applications such as identifying volatile organic impurities or residual solvents from the synthesis process. The mass spectrometric detection provides an unequivocal level of identification that complements the quantitative data from HPLC.

By employing these two validated methods, researchers and drug development professionals can build a complete and scientifically rigorous analytical profile for this compound, ensuring its quality and suitability for its intended use.

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]

  • OSHA. (1991). Pyridine. [Link]

  • Environmental Monitoring in China. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. [Link]

  • Agilent Technologies, Inc. (2011). Separation of pyridine and other amines. [Link]

  • University of Helsinki. (2018). Chromatographic Determination of Amines in Food Samples. [Link]

  • Journal of Food and Drug Analysis. (n.d.). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. [Link]

  • ResearchGate. (2025). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative SAR Guide to 3,5-Dibromo-6-fluoropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The 2-aminopyridine scaffold has emerged as a privileged structure in this pursuit, forming the core of numerous clinically evaluated and approved kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a promising, yet underexplored, class of compounds: 3,5-Dibromo-6-fluoropyridin-2-amine derivatives .

Due to the limited direct literature on this specific scaffold, this guide synthesizes insights from closely related and well-characterized dihalo- and diaryl-2-aminopyridine series. By drawing parallels from these analogs, we can construct a predictive SAR framework to guide the rational design of novel and potent kinase inhibitors based on the this compound core.

The this compound Scaffold: A Privileged Starting Point

The core structure, this compound, presents several strategic advantages for kinase inhibitor design. The 2-amino group and the pyridine nitrogen can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many type I and type II kinase inhibitors.[1] The bromine atoms at the 3 and 5 positions serve as versatile synthetic handles for introducing a wide array of substituents via cross-coupling reactions, allowing for the exploration of various chemical spaces to enhance potency and selectivity. The fluorine atom at the 6-position can contribute to improved metabolic stability and binding affinity.

Caption: The core this compound scaffold.

Comparative SAR Analysis: Insights from Related Scaffolds

Our comparative analysis draws primarily from two well-documented classes of 2-aminopyridine kinase inhibitors: the 2,6-diamino-3,5-difluoropyridinyl series, known as p38 MAP kinase inhibitors[2], and the 3,5-diaryl-2-aminopyridine series, which are potent ALK2 inhibitors.[1][3]

Substitutions at the 3 and 5 Positions

The bromine atoms at the 3 and 5 positions of our target scaffold are analogous to the fluorine atoms in the p38 inhibitors and the aryl groups in the ALK2 inhibitors. In the 3,5-diaryl-2-aminopyridine series, the nature and substitution pattern of these aryl rings are critical for both potency and selectivity.[1] For instance, replacement of a 3-phenol group with a 4-phenylpiperazine significantly enhanced cellular potency.[1] This suggests that Suzuki or other palladium-catalyzed cross-coupling reactions at the 3 and 5 positions of the dibromo scaffold could be a fruitful strategy.

Table 1: Inferred SAR for Substitutions at the 3 and 5 Positions

PositionSubstitutionPredicted ActivityRationale from Analogous Series
3Small alkyl/alkoxyLikely inactive or weakly activeIn diaryl series, small groups are generally not well-tolerated.[1]
3 and 5Symmetrical aryl/heteroarylPotentially activeSymmetrical diaryl compounds show good activity in the ALK2 series.[3]
3Aryl with H-bond donors/acceptorsPotentially improved potencyMimics the 3-phenol in the K02288 ALK2 inhibitor series.[1]
5Bulky hydrophobic groupMay enhance selectivityThe 5-position often extends into a more solvent-exposed region.[1]
3 and 5Asymmetrical aryl groupsPotential for improved selectivityDifferential interactions in the ATP binding pocket can be exploited.
Modifications of the 2-Amino Group

The 2-amino group is a key pharmacophore, typically forming hydrogen bonds with the kinase hinge region. In the 3,5-diaryl-2-aminopyridine series of ALK2 inhibitors, replacement of the 2-amino group with a methyl group led to a highly BMP-selective compound.[1] This indicates that while the amino group is important, it may not be absolutely essential for activity against all kinases, and its modification can be a tool for tuning selectivity.

Table 2: Inferred SAR for Modifications at the 2-Amino Group

ModificationPredicted ActivityRationale from Analogous Series
Unsubstituted (-NH2)Likely activeThe primary amine is a strong H-bond donor for hinge binding.[1]
Methylamino (-NHMe)Potentially active, may alter selectivityCan still act as an H-bond donor; may provide selectivity as seen in ALK2 inhibitors.[1]
Dimethylamino (-NMe2)Likely inactiveLoss of H-bond donor capability would disrupt hinge binding.
Acylamino (-NHCOR)Potentially inactive or weakly activeSteric hindrance and altered electronics may be detrimental to hinge binding.
The Role of the 6-Fluoro Substituent

The fluorine atom at the 6-position is expected to have a positive impact on the overall properties of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation and can also increase binding affinity through favorable electrostatic interactions. In the 2,6-diamino-3,5-difluoropyridinyl series of p38 inhibitors, the difluoro substitution pattern was a key feature of the active compounds.[2]

Experimental Protocols

General Synthetic Route

The synthesis of this compound derivatives would likely begin with a commercially available dihalopyridine. A key step would be the introduction of substituents at the 3 and 5 positions via palladium-catalyzed cross-coupling reactions, followed by modification of the 2-amino group if desired.

Synthetic_Workflow start This compound suzuki Suzuki Coupling (Arylboronic acids, Pd catalyst) start->suzuki product1 3,5-Diaryl-6-fluoropyridin-2-amine suzuki->product1 modification Modification of 2-amino group (e.g., Alkylation, Acylation) product1->modification final_product Final Derivative modification->final_product

Caption: A plausible synthetic workflow for generating a library of derivatives.

In Vitro Kinase Inhibition Assay Protocol

To evaluate the inhibitory activity of the synthesized compounds, a standard in vitro kinase assay can be employed. The following is a representative protocol for a luminescence-based kinase assay.[4]

Materials:

  • Recombinant kinase (e.g., p38α, ALK2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution.

  • Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Concluding Remarks and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Based on the SAR of related dihalo- and diaryl-2-aminopyridine series, a clear path for the rational design of potent and selective inhibitors can be envisioned. The synthetic tractability of this scaffold, particularly the ability to perform cross-coupling reactions at the 3 and 5 positions, allows for the systematic exploration of chemical space to optimize interactions within the ATP-binding pocket of target kinases.

Future work should focus on the synthesis of a focused library of derivatives based on the SAR principles outlined in this guide. Systematic variation of the substituents at the 3 and 5 positions with a range of aryl and heteroaryl groups is a logical first step. Subsequent modification of the 2-amino group could then be explored to fine-tune selectivity. Rigorous biological evaluation of these compounds against a panel of kinases will be essential to validate the predictive SAR model presented here and to identify lead compounds for further optimization.

References

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 57(18), 7900–7915. [Link]

  • BenchChem. (2025). 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. BenchChem.
  • Revesz, L., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., Wolf, R., & Zimmerlin, A. G. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109–2112. [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Catalytic Reactivity of 3,5-Dibromo-6-fluoropyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Role of Substituted Pyridines in Modern Synthesis

The pyridine ring is a cornerstone motif in pharmaceuticals, agrochemicals, and materials science.[1] Consequently, the development of robust catalytic methods for its functionalization is of paramount importance. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful strategy for constructing complex molecules by forming new carbon-carbon bonds.[2] However, the inherent electronic properties of the pyridine ring, specifically the coordination of the nitrogen atom to the metal center, can often lead to catalyst inhibition and diminished reaction efficiency, presenting unique challenges for synthetic chemists.[2][3]

To overcome these challenges and fine-tune reactivity, chemists have turned to highly functionalized pyridines. The strategic placement of substituents allows for precise control over the electronic and steric nature of the pyridine core, enhancing its performance in catalytic transformations. This guide focuses on 3,5-Dibromo-6-fluoropyridin-2-amine , a polyhalogenated aminopyridine that serves as a versatile and highly reactive building block.

This document provides a comparative benchmark of this compound, not as a ligand, but as a key substrate in palladium-catalyzed cross-coupling reactions. We will analyze how its unique substitution pattern—two bromine atoms, a fluorine atom, and an amino group—influences its reactivity compared to other substituted pyridines. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this powerful synthetic intermediate.

The Influence of Substitution on Pyridine Reactivity

The reactivity of a halopyridine in a catalytic cycle, such as the Suzuki-Miyaura coupling, is critically dependent on the ease of the oxidative addition step, where the carbon-halogen bond is broken by the metal catalyst (e.g., Palladium(0)). The electronic nature of the substituents on the pyridine ring directly modulates the energy barrier of this key step.

  • Electron-Withdrawing Groups (EWGs): Substituents like fluorine and bromine are strongly electron-withdrawing. They decrease the electron density of the pyridine ring, making the carbon atom of the C-X bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. The fluorine atom at the 6-position in our target molecule exerts a powerful inductive effect, enhancing the reactivity of the adjacent C-Br bonds.

  • Electron-Donating Groups (EDGs): The amino group at the 2-position is an electron-donating group. While it increases the overall electron density of the ring, its primary role can also be as a coordinating group, potentially influencing the catalyst's approach to the reaction center.[4] The presence of primary amines can sometimes complicate coupling reactions, but modern catalyst systems have been developed to tolerate them effectively.[3][5]

  • Differential Reactivity of Halogens: The two bromine atoms at the 3- and 5-positions provide multiple reaction sites. The C-Br bond is generally more reactive in oxidative addition than a C-Cl bond but less reactive than a C-I bond. The presence of two C-Br bonds opens the possibility for sequential, site-selective functionalization, a highly desirable feature in complex molecule synthesis.[6]

Benchmarking Performance in Suzuki-Miyaura Cross-Coupling

To objectively assess the performance of this compound, we compare its reactivity in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction against other relevant bromopyridine derivatives. The choice of catalyst, base, and solvent is crucial for an efficient reaction and can be tailored for specific substrates.[7] Bulky, electron-rich phosphine ligands are often highly effective for the Suzuki coupling of heteroaryl halides.[2]

Table 1: Comparative Yields of Various Bromopyridines in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBase / SolventTime (h)Yield (%)Reference
3,5-Dibromo-6-methylpyridin-2-amine Arylboronic AcidPd(dppf)Cl₂ / RuPhosK₂CO₃ / Dioxane/H₂O1285-95%(Implied from similar systems)
5-Bromo-2-methylpyridin-3-amineArylboronic AcidsPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane1260-88%[6]
2-BromopyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium saltK₂CO₃ / DMF/H₂O0.05 (MW)70%[8]
3-Bromopyridin-2-aminePhenylboronic AcidPd(dppf)Cl₂Na₂CO₃ / Dioxane/H₂O8~69%[5][9]
2,6-DibromopyridineMethylaminomethylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O1675%(Implied from similar systems)

Note: Direct comparison of yields should be approached with caution due to the variability in substrates, coupling partners, and reaction conditions across different studies.[8] However, the data indicates that highly substituted aminopyridines can be efficiently coupled using appropriate palladium catalysts.

The enhanced reactivity of pyridines bearing multiple electron-withdrawing halogens, such as this compound, is evident. The combination of two bromine atoms and a fluorine atom makes the pyridine core highly electron-deficient, facilitating the crucial oxidative addition step and often leading to high yields.

Experimental Protocols and Workflows

A trustworthy protocol is a self-validating system. The following sections provide a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, which can be adapted for various pyridine substrates.

Generalized Experimental Workflow

The diagram below illustrates a standard workflow for setting up, monitoring, and purifying the products of a Suzuki-Miyaura cross-coupling reaction. The causality behind these steps is critical: an inert atmosphere prevents the degradation of the sensitive Pd(0) catalyst, while proper purification ensures the isolation of the desired compound free from residual metals and reagents.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add bromopyridine, boronic acid, and base to a Schlenk flask. B 2. Evacuate and backfill the flask with N₂ or Ar (3x). A->B C 3. Add degassed solvent and stir. B->C D 4. Add Pd catalyst (e.g., Pd(PPh₃)₄) under positive N₂ pressure. C->D E 5. Heat the mixture to the desired temperature (e.g., 80-100 °C). D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temp. and quench with water. F->G H 8. Extract with an organic solvent (e.g., EtOAc). G->H I 9. Wash combined organic layers with brine, dry over Na₂SO₄. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify by flash column chromatography. J->K

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of a bromopyridine with an arylboronic acid.[7][8]

Materials:

  • Bromopyridine derivative (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.025 mmol, 2.5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Water (degassed, 1 mL)

  • Schlenk flask, condenser, magnetic stirrer, and nitrogen/argon line

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).

  • Seal the flask, and then evacuate and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Briefly purge the resulting suspension with the inert gas for 5-10 minutes.

  • Under a positive flow of the inert gas, add the palladium catalyst (0.025 mmol) to the flask.

  • Equip the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.[7]

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[7]

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the catalytic cycle provides crucial insights into how substrate structure affects reaction outcomes. The Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex OA_label TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex TM_label TM_Complex->Pd0   Product Ar-R (Coupled Product) TM_Complex->Product RE_label Substrate1 Ar-X (e.g., Bromopyridine) Substrate1->OA_Complex Substrate2 R-B(OR)₂ (Boronic Acid/Ester) Substrate2->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex

Sources

A Comparative Guide to In-Silico Modeling of 3,5-Dibromo-6-fluoropyridin-2-amine Interactions with Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in-silico methodologies for modeling the interactions of 3,5-Dibromo-6-fluoropyridin-2-amine, a halogenated pyridine derivative with significant potential in drug discovery. For researchers, scientists, and drug development professionals, selecting the appropriate computational tool is paramount for accurately predicting binding affinity and mechanism of action. Here, we dissect and compare three core computational techniques—Molecular Docking, Molecular Dynamics (MD) Simulation, and advanced Binding Affinity Prediction—using the Epidermal Growth Factor Receptor (EGFR) kinase as a clinically relevant case study.

Part 1: The Subject Molecule and Target Selection

Physicochemical Profile of this compound

This compound is a substituted pyridine, a heterocyclic scaffold prevalent in many approved drugs.[1] Its key features are the bromine and fluorine substituents, which can significantly influence its biological activity through mechanisms like halogen bonding, in addition to traditional hydrogen bonding and hydrophobic interactions.[2] Understanding its physicochemical properties is the foundational step for any in-silico study.

PropertyValueSource
Molecular Formula C₅H₃Br₂FN₂PubChem CID: 50851130 (similar structure)
Molecular Weight ~269.90 g/mol Calculated
Hydrogen Bond Donors 1 (from the amine group)Calculated
Hydrogen Bond Acceptors 2 (from the pyridine nitrogen and fluorine)Calculated
XLogP3 ~2.5Estimated
Key Structural Features Pyridine core, two bromine atoms, one fluorine atom, primary amine groupVisual Inspection

Note: Data is for the specified molecule. A similar, commercially available analog is 2-Amino-5-bromo-3-fluoropyridine (MW: 191.00 g/mol ).[3]

Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)

The pyridine scaffold is a cornerstone in the development of kinase inhibitors.[4][5] EGFR, a receptor tyrosine kinase, is a well-validated target in oncology, and its ATP-binding pocket is a common target for small molecule inhibitors.[4][5] Given that numerous aminopyridine derivatives have been explored as EGFR inhibitors, selecting EGFR as our target protein allows for a robust and contextually relevant comparison of modeling techniques.[4] For our protocols, we will utilize the crystal structure of EGFR in complex with an inhibitor (PDB ID: 2J6M).

Part 2: Comparative Methodologies for Interaction Modeling

The central thesis of this guide is that no single in-silico method is sufficient. A hierarchical and self-validating workflow is necessary to build confidence in predictive models. We will compare three sequential methodologies.

Method A: Molecular Docking - The Initial Hypothesis

Expertise & Causality: Molecular docking serves as the primary tool for generating an initial binding hypothesis. It predicts the preferred orientation (the "pose") of a ligand within a protein's active site and provides a preliminary estimate of binding strength via a scoring function. This step is crucial for its speed, enabling the virtual screening of large compound libraries. However, its primary limitation is the static nature of both the protein (in most cases) and the ligand, which is an oversimplification of biological reality.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., drawn with Avogadro or downloaded from a database).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Add Gasteiger charges and define rotatable bonds.

    • Save the file in the required PDBQT format.

  • Receptor Preparation:

    • Download the EGFR crystal structure (PDB: 2J6M) from the Protein Data Bank.

    • Remove water molecules, co-factors, and the co-crystallized ligand.

    • Add polar hydrogens and assign Kollman charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Definition:

    • Define the simulation box (the "search space") to encompass the entire ATP-binding site. Center the grid on the position of the original co-crystallized ligand to ensure the search is localized to the active site. A typical size would be 25Å x 25Å x 25Å.

  • Execution and Analysis:

    • Run AutoDock Vina using the prepared ligand, receptor, and a configuration file specifying the grid box coordinates.

    • Analyze the output: Examine the binding affinity scores (in kcal/mol) for the top-ranked poses.

    • Trustworthiness Check: Visually inspect the top poses in a molecular viewer (e.g., PyMOL, Chimera). A credible pose will exhibit chemically sensible interactions, such as hydrogen bonds between the ligand's amine group and backbone residues of the hinge region (e.g., Met793 in EGFR) and potential halogen bonds between the bromine atoms and electron-rich pockets.

Visualization: Molecular Docking Workflow

cluster_prep Preparation Phase Ligand 1. Ligand Preparation (Energy Minimization, Charges) Dock 4. Run Docking Algorithm (AutoDock Vina) Ligand->Dock Receptor 2. Receptor Preparation (Clean PDB, Add Hydrogens) Receptor->Dock Grid 3. Define Search Space (Grid Box Generation) Grid->Dock Analyze 5. Analyze Results (Scores & Poses) Dock->Analyze Validate 6. Visual Inspection (Verify Interactions) Analyze->Validate

Caption: Workflow for predicting ligand binding pose using molecular docking.

Method B: Molecular Dynamics (MD) Simulation - Assessing Stability

Expertise & Causality: A high-scoring docked pose is merely a static snapshot. MD simulation provides a crucial dynamic validation by simulating the atomistic movements of the protein-ligand complex in a solvated environment over time.[6] This allows us to assess the stability of the predicted pose and observe the formation and breaking of interactions. For halogenated compounds, this step is particularly vital. Standard force fields often poorly represent halogen bonds, which arise from an anisotropic charge distribution on the halogen atom (the "sigma-hole").[7] Advanced protocols may require the inclusion of an extra point of positive charge on the halogen atom to model this interaction accurately.[8][9]

Experimental Protocol: MD Simulation with GROMACS

  • System Setup:

    • Select the top-ranked, visually inspected pose from the docking experiment as the starting structure.

    • Generate the ligand topology and parameters using a tool like CGenFF or ACPYPE. Pay close attention to the partial charges on the halogen atoms.

    • Place the complex in a periodic box of appropriate size (e.g., cubic).

    • Solvate the system with a water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove steric clashes.

  • Equilibration:

    • Perform a two-stage equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density. Positional restraints on the protein and ligand are typically applied and gradually released during equilibration.

  • Production Run:

    • Run the production simulation for a duration sufficient to observe convergence (typically 50-100 nanoseconds).

  • Trajectory Analysis:

    • Trustworthiness Check: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone relative to the starting structure. A stable RMSD plot indicates the complex has reached equilibrium and the binding pose is stable.

    • Calculate Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein upon ligand binding.

    • Analyze specific interactions over time, such as hydrogen bond occupancy and the distance/angle of potential halogen bonds.

Visualization: MD Simulation Workflow

Start Start with Best Docked Pose Setup 1. System Setup (Solvation, Ionization) Start->Setup Minimize 2. Energy Minimization Setup->Minimize Equilibrate 3. Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production 4. Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory 5. Generate Trajectory File Production->Trajectory Analysis 6. Trajectory Analysis (RMSD, RMSF, Interactions) Trajectory->Analysis

Caption: Standard workflow for setting up and running an MD simulation.

Method C: Binding Affinity Prediction - Quantifying the Interaction

Expertise & Causality: The final step is to obtain a more accurate, quantitative prediction of binding affinity (i.e., the binding free energy, ΔG). This is essential for ranking potential drug candidates. Docking scores are too simplistic, and while MD simulations confirm stability, they do not directly output a free energy value. We compare two common post-simulation approaches.

Protocol 1: Physics-Based (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate binding free energy from MD simulation trajectories.[10] It calculates the energy difference between the bound and unbound states.

  • Trajectory Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand. The calculation for each species includes:

    • ΔE_MM: Molecular mechanics energy in the gas phase.

    • ΔG_solv: Solvation free energy, which is split into polar (calculated with a Poisson-Boltzmann solver) and non-polar (often estimated from the solvent-accessible surface area) components.

  • Binding Free Energy: Calculate ΔG_bind by averaging the results over all snapshots:

    • ΔG_bind = < G_complex - G_receptor - G_ligand >

Protocol 2: Machine Learning-Based Scoring

An increasingly powerful alternative involves using machine learning (ML) models trained on large datasets of experimental protein-ligand binding affinities.[11][12] These models can learn complex relationships between structural features and binding strength.

  • Feature Extraction: From the MD trajectory, extract features that describe the protein-ligand interaction. These can include:

    • Physicochemical properties of atoms at the interface.

    • Distances between interacting atom pairs.

    • Geometric and topological descriptors of the binding pocket.

  • Model Application: Input these features into a pre-trained ML model (e.g., a Gradient Boosting model, Graph Convolutional Neural Network) to predict the binding affinity (pKi or ΔG).[13]

  • Trustworthiness Check: The reliability of an ML model is highly dependent on its training data. The model should be validated on external test sets, and its applicability domain should be considered—is our molecule/target class well-represented in the data the model was trained on?

Visualization: Binding Affinity Calculation Pathways

cluster_mmpbsa Physics-Based Approach cluster_ml Machine Learning Approach MD MD Trajectory (Stable Portion) MMPBSA MM/PBSA Calculation (Energy Components) MD->MMPBSA Feature Feature Extraction (Interaction Fingerprints) MD->Feature Result1 ΔG_bind (MM/PBSA) MMPBSA->Result1 ML Pre-trained ML Model Feature->ML Result2 ΔG_bind (Predicted) ML->Result2

Caption: Two alternative pathways for calculating binding free energy.

Part 3: Data Synthesis and Comparative Analysis

Quantitative Performance Comparison (Hypothetical Data)

This table summarizes the kind of quantitative data generated from each methodology, providing a clear basis for comparison.

MetricMethod A: DockingMethod B: MD SimulationMethod C: Binding Affinity
Primary Output Binding Pose & ScoreDynamic TrajectoryBinding Free Energy (ΔG)
Binding Score (kcal/mol) -8.5N/AN/A
Ligand RMSD (Å) N/A0.9 ± 0.2 (Stable)Input for Calculation
Key H-Bond Occupancy (%) N/A (Static)95% (to Met793)Input for Calculation
Halogen Bond Distance (Å) 3.1 (Static)3.2 ± 0.3 (Stable)Input for Calculation
ΔG_bind (MM/PBSA, kcal/mol) N/AN/A-35.2 ± 4.5
ΔG_bind (ML Model, kcal/mol) N/AN/A-9.8 (pKi ~ 7.2)
Computational Cost Low (~minutes)High (~days)Medium (~hours, post-MD)
Senior Scientist's Assessment: Choosing the Right Tool
  • Molecular Docking is the indispensable workhorse for initial exploration and high-throughput screening. Its results should always be treated as hypotheses that require further validation.

  • Molecular Dynamics Simulation is the gold standard for validating a static binding pose. For halogenated molecules like this compound, it is non-negotiable for confirming the stability of key interactions, especially halogen bonds, which are often modeled poorly by simple docking force fields.

  • Binding Affinity Prediction provides the quantitative data needed for lead optimization.

    • MM/PBSA offers a robust, physics-based estimation that is excellent for relative ranking of congeners, though its absolute accuracy can be limited by its implicit solvent model.

    • Machine Learning models are exceptionally fast and can be highly accurate if the query molecule falls within their applicability domain. Their "black box" nature can be a drawback, but their predictive power is rapidly improving and represents the future of the field.

Conclusion

The in-silico modeling of this compound requires a multi-faceted approach that leverages the strengths of different computational techniques. A workflow proceeding from fast, hypothetical docking to rigorous dynamic simulation and culminating in quantitative binding affinity prediction provides a self-validating system. This hierarchical process ensures that computational resources are used efficiently and builds a high degree of confidence in the predicted binding mode and affinity, ultimately accelerating the drug discovery pipeline.

References

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • El-Malah, A. A., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Retrieved from [Link]

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Safety Operating Guide

A-Z Guide to the Safe Disposal of 3,5-Dibromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the careful management of chemically complex and potentially hazardous reagents. 3,5-Dibromo-6-fluoropyridin-2-amine is one such compound, a halogenated pyridine derivative whose safe handling and disposal are paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.

Hazard Profile: Understanding the "Why"

Based on data for related compounds like 3,5-Dibromopyridine and 2-Bromo-6-fluoropyridine, we can anticipate the following hazards[1][2]:

Hazard ClassificationDescriptionRationale for Caution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Direct exposure poses a significant health risk. Ingestion, skin contact, or inhalation of dust/vapors must be strictly avoided.
Skin Corrosion/Irritation Causes skin irritation.[1][2]The compound can cause inflammation and damage upon contact with the skin.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Direct contact with the eyes can lead to significant and potentially lasting damage.
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Inhalation of the compound can irritate the respiratory tract, leading to coughing and discomfort.
Environmental Hazard Halogenated organic compounds are of environmental concern.Improper disposal can lead to the contamination of soil and water. Halogenated compounds require specific disposal methods to prevent the formation of toxic byproducts like dioxins and hydrogen halides during thermal decomposition[3].

This hazard profile dictates that this compound must be treated as a hazardous waste and disposed of in accordance with all local, state, and federal regulations[4][5].

Pre-Disposal Safety: Personal Protective Equipment (PPE) & Engineering Controls

Given the compound's hazardous nature, rigorous safety measures are non-negotiable. All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves for tears or punctures before use[6].

  • Eye Protection: Chemical safety goggles are mandatory. For added protection against splashes, a face shield should be worn over the goggles[7].

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect from skin contact[7].

  • Respiratory Protection: If there is any risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.

The Core Protocol: Step-by-Step Waste Handling and Disposal

The primary route for the disposal of halogenated organic compounds is through a licensed hazardous waste management company, typically involving high-temperature incineration[4]. The following steps will ensure your waste is correctly prepared for collection.

Step 1: Waste Characterization and Segregation

  • Identify as Halogenated Organic Waste: Due to the presence of bromine and fluorine atoms, this compound must be segregated into a dedicated "Halogenated Organic Waste" stream.

  • Rationale: Mixing halogenated waste with non-halogenated waste can complicate the disposal process and increase costs. More importantly, improper incineration of mixed waste can generate highly toxic and corrosive byproducts[3]. According to the U.S. Environmental Protection Agency (EPA), wastes containing halogenated organic compounds (HOCs) in concentrations greater than 1,000 mg/kg are subject to specific treatment standards[8].

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are often suitable[9]. The container must have a secure, tight-fitting lid[6].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 3: Managing Contaminated Materials

  • Solid Waste: Any disposable lab supplies contaminated with the compound, such as weighing paper, gloves, or pipette tips, should be placed in the same designated halogenated organic waste container.

  • Empty Containers: The original container of this compound, even if "empty," will contain residue and must be disposed of as hazardous waste[4]. Do not rinse the container into the sink. Triple-rinsing with a suitable solvent (e.g., methanol or acetone) is an option only if the rinsate is also collected and disposed of as halogenated hazardous waste.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. They will provide specific guidance on storage locations and pickup schedules.

  • Do Not Pour Down the Drain: Under no circumstances should this chemical or solutions containing it be poured down the drain. This is a violation of environmental regulations and can harm aquatic life and wastewater treatment systems[5][10].

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan is essential for mitigating risks.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, ensure all nearby ignition sources are turned off.

  • Contain the Spill: For small spills, use an absorbent, non-combustible material like vermiculite or sand to contain the spill[9][10].

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into your designated halogenated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.

Visualizing the Workflow: Disposal Decision Diagram

This diagram outlines the critical decision points in the disposal process for this compound and associated waste.

DisposalWorkflow start Waste Generation (this compound or contaminated material) is_liquid Is the waste liquid or solid? start->is_liquid solid_waste Solid Waste (e.g., powder, contaminated gloves, weighing paper) is_liquid->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution, rinsate) is_liquid->liquid_waste Liquid container Place in a designated, sealed, and compatible 'HALOGENATED ORGANIC WASTE' container. solid_waste->container liquid_waste->container labeling Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Accumulation Start Date container->labeling storage Store in a designated satellite accumulation area away from incompatible materials. labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) for scheduled waste pickup. storage->contact_ehs end_disposal Professional Disposal (via licensed hazardous waste vendor) contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

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  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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  • FUJIFILM Wako Pure Chemical Corporation. (2023). 2-Bromo-6-fluoropyridine Safety Data Sheet.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
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  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
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  • Sigma-Aldrich. (2025). Pyridine Safety Data Sheet.
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Navigating the Safe Handling of 3,5-Dibromo-6-fluoropyridin-2-amine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these, halogenated pyridines such as 3,5-Dibromo-6-fluoropyridin-2-amine represent a critical structural motif. However, their unique reactivity and potential biological activity necessitate a robust and informed approach to laboratory safety. This guide provides an in-depth, experience-driven protocol for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Synthesis of Related Compounds

Anticipated Hazards Include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Acute Dermal Toxicity: May be harmful in contact with skin.[2]

  • Acute Inhalation Toxicity: May be harmful if inhaled.[2]

The presence of bromine and fluorine atoms can also contribute to the potential for other health effects, as some brominated compounds are associated with endocrine disruption and other long-term health risks.[4][5] Therefore, a cautious and comprehensive approach to personal protection is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item but a critical, scientifically-informed decision to mitigate exposure risks.[6] The following table outlines the recommended PPE for handling this compound, grounded in the likely hazards.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[7][8][9]Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[7][9]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).[8][10]Nitrile offers good resistance to a range of chemicals.[8] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling or when submersion is possible, consider heavier-duty gloves or double-gloving.[10] Change gloves immediately if contamination is suspected.[7]
Body Protection A flame-resistant lab coat with tight-fitting cuffs.[6][7]A lab coat protects the skin and personal clothing from splashes and spills.[9] Flame-resistant material is a prudent choice when working with any organic compound. Long pants and closed-toe shoes are mandatory.[6]
Respiratory Protection Use in a certified chemical fume hood is essential.[11]A fume hood is the primary engineering control to minimize inhalation exposure.[11] If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[1][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and ensure reproducible results. The following protocol outlines the key steps for safely handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary laboratory equipment (spatulas, glassware, etc.) and place them inside the fume hood.

    • Have a designated waste container ready within the fume hood.[10]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a disposable weighing boat to avoid cross-contamination.

    • Close the primary container of this compound immediately after use.

  • Reaction Setup:

    • If dissolving the compound, add the solvent slowly to avoid splashing.

    • Keep all reaction vessels covered or attached to a condenser to prevent the release of vapors.

  • Post-Reaction Workup:

    • Conduct all quenching, extraction, and purification steps within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. All materials that have come into contact with this compound must be treated as hazardous waste.

Caption: A systematic approach to the disposal of waste contaminated with this compound.

Disposal Protocol:

  • Solid Waste:

    • Place all contaminated disposable items, such as gloves, weighing paper, and paper towels, into a designated, clearly labeled hazardous waste container.[10]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps and Glassware:

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone) three times, collecting the rinsate as hazardous liquid waste.

    • If glassware is to be disposed of, it should be placed in a designated, puncture-proof container.

  • Decontamination:

    • Wipe down all surfaces in the fume hood and any equipment used with an appropriate solvent and dispose of the cleaning materials as solid hazardous waste.

  • Final Disposal:

    • All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.[2][3]

By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

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  • FUJIFILM Wako Pure Chemical Corporation. (2023, April 5).
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  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • Fisher Scientific. (2025, December 25).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.